(S)-2-Bromo-3-phenylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBKHJLRENAESY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Bromo-3-phenylpropan-1-ol chemical properties
An In-depth Technical Guide on (S)-2-Bromo-3-phenylpropan-1-ol
Introduction
This compound is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable intermediate in the enantioselective synthesis of various bioactive molecules. This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in synthetic chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 219500-45-5 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Storage Conditions | Store at Room Temperature | [1] |
| Solubility | Information not readily available. It is advised to test solubility in various organic solvents to prepare stock solutions. To enhance solubility, warming the solution to 37°C and sonicating may be effective. | [1] |
Note: Some properties like appearance are listed for the closely related isomer 3-(2-BROMO-PHENYL)-PROPAN-1-OL and are presumed to be similar.
Spectroscopic Data
While specific spectra for this compound are not available in the provided search results, data for structurally related compounds such as 2-Bromo-1-phenylpropan-1-ol and 1-Bromo-3-phenylpropan-2-ol are available and can provide insight into expected spectral features. Researchers can expect to find characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the phenyl, bromo, and hydroxyl functional groups.[4][5]
Synthetic Applications & Experimental Protocols
This compound is primarily utilized as a chiral intermediate in organic synthesis.[6] Its key application lies in the construction of more complex, enantiomerically pure molecules, particularly pharmaceuticals like beta-blockers and other cardiovascular drugs.[6]
Illustrative Experimental Protocol: Synthesis of Phenylpropyl Bromides
While a specific protocol for the synthesis of this compound was not found, a common method for preparing similar phenylpropyl bromides involves the nucleophilic substitution of a corresponding alcohol. The following is a generalized procedure based on the synthesis of 1-bromo-3-phenylpropane from 3-phenyl-1-propanol, which illustrates the principles of an SN2 reaction.[7]
Reaction: 3-phenyl-1-propanol + NaBr (in H₂SO₄) → 1-bromo-3-phenylpropane + H₂O
Methodology:
-
Reagent Combination: 3-phenyl-1-propanol is treated with a strong nucleophile, such as sodium bromide (NaBr), in the presence of a strong acid like sulfuric acid (H₂SO₄).[7]
-
Acid Catalyst: The acidic conditions protonate the hydroxyl group (-OH) of the alcohol, converting it into a good leaving group (-OH₂⁺).[7]
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a concerted, bimolecular (SN2) mechanism.[7]
-
Reflux: The reaction is typically carried out under reflux to ensure it proceeds to completion.[7]
-
Work-up and Purification: After the reaction, the product is isolated through extraction and purified using techniques such as distillation or chromatography to yield the final bromo-alkane product.
Logical Workflow: Application in Chiral Synthesis
The primary value of this compound is its role as a stereospecific building block. The following diagram illustrates its logical workflow in the enantioselective synthesis of a target pharmaceutical compound.
Caption: Synthetic utility workflow of this compound.
Safety and Handling
Safety data for this compound is not explicitly detailed. However, based on safety data sheets (SDS) for closely related bromo-organic compounds, the following precautions should be observed.[8][9][10]
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[8][10]
-
Fire Hazards: The compound may be flammable. Keep away from heat, sparks, open flames, and hot surfaces.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8] In case of fire, use CO₂, dry chemical, or foam for extinction.[8]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical assistance.[8]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[8][10]
Conclusion
This compound is a specialized chemical intermediate with significant value in stereoselective synthesis. Its defined stereochemistry is crucial for the development of enantiopure pharmaceuticals. While detailed experimental and safety data for this specific compound are sparse, information from related structures provides a solid foundation for its safe handling and effective use in a research and development setting. Researchers should always perform a thorough risk assessment before use.
References
- 1. glpbio.com [glpbio.com]
- 2. (S)-3-bromo-2-phenylpropan-1-ol|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-1-phenylpropan-1-ol | C9H11BrO | CID 12721600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-phenylpropan-2-ol | C9H11BrO | CID 142500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
(S)-2-Bromo-3-phenylpropan-1-ol CAS number 219500-45-5
CAS Number: 219500-45-5
Molecular Formula: C₉H₁₁BrO
Molecular Weight: 215.09 g/mol
This technical guide provides a summary of the available information on (S)-2-Bromo-3-phenylpropan-1-ol, a chiral building block primarily utilized in the field of pharmaceutical synthesis. Due to the limited availability of public, in-depth experimental data for this specific compound, this document focuses on its chemical identity, general applications, and safety protocols based on commercially available information. Detailed experimental procedures and specific biological pathway interactions are not extensively documented in publicly accessible scientific literature.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 219500-45-5 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Not specified (often a liquid) | |
| Purity | >97.00% (as offered by suppliers) | [1] |
| Storage Conditions | Room temperature, under inert gas |
Applications in Organic Synthesis
This compound is recognized as a valuable chiral intermediate in the enantioselective synthesis of pharmaceutical compounds.[2] Its stereospecific structure is crucial for the development of single-enantiomer drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Primary Application:
-
Synthesis of Beta-Blockers: This compound serves as a key building block in the synthesis of certain beta-adrenergic blocking agents (beta-blockers), which are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2] The chiral nature of this compound is instrumental in constructing the specific stereochemistry required for the biological activity of these drugs.
While specific reaction protocols involving this exact molecule are not publicly detailed, the general synthetic strategy for beta-blockers often involves the reaction of a chiral epoxide or halohydrin with an appropriate amine. The synthesis of such chiral intermediates can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.
Safety and Handling
Safety data for this compound is available through supplier-provided Safety Data Sheets (SDS). The compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory system (Category 3)
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
Experimental Protocols and Data
A thorough search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Spectroscopic data such as NMR, IR, and mass spectrometry, as well as specific physical constants like boiling point, melting point, and specific rotation, are not publicly available. The synthesis of such specialized chemical intermediates is often considered proprietary information by the manufacturers.
Signaling Pathways and Biological Activity
There is no available information in the public domain that directly links this compound to any specific biological signaling pathways. Its relevance to drug development is as a synthetic intermediate to create the final active pharmaceutical ingredient. The resulting beta-blockers, for example, act by blocking the effects of adrenaline on beta-adrenergic receptors, but this compound itself is not the active molecule in these pathways.
Logical Relationship Diagram
Due to the lack of detailed public information on the specific synthetic routes and biological applications of this compound, a comprehensive experimental workflow or signaling pathway diagram cannot be accurately constructed. However, a simplified logical diagram illustrating its role as a chiral building block is presented below.
References
physical properties of (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Bromo-3-phenylpropan-1-ol is a chiral building block with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its stereochemistry makes it a valuable intermediate for creating enantiomerically pure compounds. This technical guide provides a summary of the known physical properties of this compound. Due to a scarcity of publicly available experimental data for this specific enantiomer, this document also outlines standardized experimental protocols for the determination of key physical properties applicable to chiral alcohols. Furthermore, a general workflow for the synthesis and characterization of such chiral compounds is presented.
Physical Properties of this compound
Currently, there is limited experimentally determined quantitative data available in the public domain for the physical properties of this compound. The following table summarizes the available information. It is important to note that properties such as melting point, boiling point, density, and specific rotation have not been found in the surveyed literature.
| Property | Value | Source/Notes |
| CAS Number | 219500-45-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 215.09 g/mol | [1][2][3][4] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Soluble in solvents such as DMSO. For stock solutions, it is advised to store in separate packages to avoid degradation from repeated freeze-thaw cycles. To aid dissolution, warming to 37°C and sonication can be employed. | [1] |
| Optical Rotation | Data not available | N/A |
| Storage | Store at room temperature under an inert atmosphere. For long-term storage of solutions, -20°C (for up to one month) or -80°C (for up to six months) is recommended. | [1][2] |
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with this compound or similar chiral compounds, the following are generalized experimental protocols for determining key physical properties.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For a pure crystalline solid, the melting range is typically narrow.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.
-
Boiling Point Determination
The boiling point is a characteristic physical property of a liquid.
-
Apparatus: A small-scale distillation apparatus or a Thiele tube.
-
Procedure (Microscale):
-
A small volume of the liquid (a few milliliters) is placed in a test tube along with a boiling chip.
-
A thermometer is positioned with the bulb just above the liquid surface.
-
The test tube is gently heated.
-
The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
Density Determination
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing its mass by its volume.
-
Solubility Determination
Solubility is typically determined by the equilibrium saturation method.
-
Procedure:
-
An excess amount of the solute is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Optical Rotation Measurement
Optical rotation is a critical property for characterizing chiral compounds.
-
Apparatus: A polarimeter.
-
Procedure:
-
A solution of the chiral compound is prepared at a known concentration in a suitable achiral solvent.
-
The polarimeter cell is filled with the solution, ensuring no air bubbles are in the light path.
-
The observed rotation (α) is measured using the polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral compound like this compound.
Caption: A flowchart illustrating the key stages from starting materials to a fully characterized chiral product.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature regarding specific signaling pathways modulated by this compound or its direct biological activities. Its primary role, as described by chemical suppliers, is as a chiral building block for the synthesis of other molecules, particularly pharmaceuticals.[2]
Conclusion
This compound is a chiral intermediate with potential utility in synthetic chemistry. While its basic chemical identity is established, a comprehensive profile of its physical properties based on experimental data is lacking. The general experimental protocols provided in this guide offer a framework for researchers to determine these properties. Further studies are required to fully characterize this compound and to explore its potential biological activities and applications in drug development.
References
An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropan-1-ol: A Chiral Building Block in Pharmaceutical Synthesis
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-2-Bromo-3-phenylpropan-1-ol, a key chiral intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Molecular and Chemical Properties
This compound is a chiral bromohydrin that serves as a versatile building block in organic synthesis. Its stereochemistry and the presence of both a hydroxyl and a bromo functional group make it a valuable precursor for the enantioselective synthesis of complex molecules.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO[1] |
| Molecular Weight | 215.09 g/mol [1] |
| CAS Number | 219500-45-5[1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Solubility | Soluble in various organic solvents |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be approached through several synthetic strategies. Below is a representative protocol for the enantioselective formation of a bromohydrin from an alkene, which can be adapted for the synthesis of the target molecule.
Protocol: Enantioselective Bromohydrin Formation
This protocol is based on the general principles of electrophilic addition to alkenes for the formation of bromohydrins.[2]
Materials:
-
trans-Cinnamyl alcohol (starting alkene)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Chiral catalyst (e.g., a chiral phosphoric acid) for enantioselectivity
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamyl alcohol in a mixture of DMSO and water.
-
Add the chiral catalyst to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The structure and enantiomeric purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).
Application in Pharmaceutical Synthesis
Chiral halohydrins, such as this compound, are critical intermediates in the synthesis of beta-adrenergic blockers (β-blockers).[3][4] These drugs are widely used for the treatment of cardiovascular diseases like hypertension, angina, and arrhythmias. The (S)-enantiomer of many β-blockers is significantly more potent than the (R)-enantiomer.[5]
The following diagram illustrates the logical workflow for the synthesis of a generic (S)-β-blocker, highlighting the central role of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
(S)-2-Bromo-3-phenylpropan-1-ol: A Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromo-3-phenylpropan-1-ol is a valuable chiral building block in organic synthesis, particularly in the development of enantioselective pharmaceuticals.[1] Its stereodefined structure, featuring a bromine atom and a primary alcohol on adjacent chiral carbons, makes it a versatile precursor for the synthesis of a variety of complex molecules, most notably beta-adrenergic blocking agents (beta-blockers). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data to facilitate its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 219500-45-5 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) |
| Storage | Store at room temperature. For long-term storage as a solution, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[2] |
Synthesis of Chiral Bromohydrins
Representative Synthesis: α-Bromo-β-phenylpropionic Acid
This multi-step synthesis starts with the benzylation of diethyl malonate, followed by saponification, bromination, and decarboxylation.
Experimental Protocol:
Step 1: Diethyl benzylmalonate
-
In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 115 g (5 gram atoms) of sodium in 2.5 L of absolute ethanol.
-
Once the sodium has completely reacted, add 830 g (5.18 moles) of diethyl malonate in a steady stream.
-
Follow with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2–3 hours.
-
Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8–11 hours).
-
Distill off the ethanol.
-
To the residue, add up to 2 L of water and shake. Add salt if necessary to aid separation.
-
Separate the ester layer and distill under reduced pressure. Collect the fraction at 145–155°C/5 mm Hg. The expected yield is 1265–1420 g (51–57%).
Step 2: α-Bromo-β-phenylpropionic acid
-
Dissolve 860 g of technical potassium hydroxide in 850 ml of water in a 12-L round-bottomed flask with stirring.
-
While the solution is hot, add 1 kg (4 moles) of diethyl benzylmalonate over 1 hour.
-
Heat and stir for 3 hours, adding more water if the mixture begins to solidify.
-
Cool the flask and pour the contents into a crock surrounded by an ice bath with stirring.
-
Acidify the mixture by slowly adding 1.2 L of concentrated sulfuric acid.
-
Extract the resulting oil with three 1-L portions of ether.
-
To the combined ether extracts, add a solution of 700 g (4.4 moles) of bromine in 700 ml of ether dropwise over about 4 hours.
-
After the bromine addition is complete, add 1 L of water carefully.
-
Separate the ether layer and remove the ether by distillation.
-
Decarboxylate the residue by heating at 130–135°C in an oil bath for 5 hours to yield the crude bromo acid.
Applications in the Synthesis of Chiral Pharmaceuticals
This compound and related chiral halohydrins are key intermediates in the synthesis of enantiomerically pure pharmaceuticals, particularly beta-blockers. The following is a representative protocol for the synthesis of the beta-blocker (S)-Propranolol, illustrating the utility of a chiral precursor. While this specific example starts from α-naphthol and 3-bromopropanol, the transformation of the resulting diol to the final product via an epoxide intermediate is analogous to the likely reaction pathway for this compound.
Representative Synthesis: (S)-Propranolol
Experimental Workflow:
Figure 1: Synthetic pathway for (S)-Propranolol.
Experimental Protocol (Conceptual, based on known transformations):
-
Formation of the Diol: The initial steps involve the formation of a chiral diol. In a reported synthesis of (S)-propranolol, α-naphthol is refluxed with 3-bromopropanol to yield an alcohol, which is then oxidized to an aldehyde. This aldehyde undergoes L-proline catalyzed asymmetric α-aminoxylation, followed by reduction with NaBH₄ and Pd/C-catalyzed hydrogenolysis to produce a chiral diol.
-
Epoxidation: The resulting diol is converted to a chiral epoxide. A common method for this transformation is the Mitsunobu reaction.
-
Ring-Opening with Amine: The chiral epoxide is then reacted with isopropylamine in a suitable solvent such as CH₂Cl₂. The amine attacks the less hindered carbon of the epoxide in an Sₙ2 reaction, leading to the formation of (S)-Propranolol.
Quantitative Data
The following table summarizes representative quantitative data for reactions involving chiral building blocks in the synthesis of beta-blockers.
| Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Synthesis of (S)-bisoprolol hemifumarate | 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol | (S)-bisoprolol hemifumarate | 19 (overall) | 96 |
Spectroscopic Data
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.20 - 7.40 | m |
| CH (Br) | 4.20 - 4.40 | m |
| CH ₂OH | 3.70 - 3.90 | m |
| CH₂OH | 2.00 - 3.00 | br s |
| PhCH ₂ | 2.90 - 3.20 | m |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| C -Ar (quaternary) | 137 - 139 |
| C H-Ar | 128 - 130 |
| C H(Br) | 55 - 60 |
| C H₂OH | 65 - 70 |
| PhC H₂ | 38 - 42 |
Biological Context: Beta-Adrenergic Signaling Pathway
Many of the pharmaceuticals synthesized using this compound as a chiral synthon are beta-blockers. These drugs act as antagonists at beta-adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system's "fight or flight" response.
Figure 2: Beta-Adrenergic Signaling Pathway and the action of Beta-Blockers.
By blocking the binding of endogenous catecholamines like adrenaline and noradrenaline to the beta-adrenergic receptors, beta-blockers prevent the downstream signaling cascade that leads to physiological effects such as increased heart rate, blood pressure, and cardiac contractility.
Conclusion
This compound is a highly valuable chiral building block with significant potential in the asymmetric synthesis of pharmaceuticals. Its utility is particularly evident in the preparation of enantiomerically pure beta-blockers. While detailed, publicly available experimental data for this specific compound is limited, the principles of its synthesis and application can be effectively understood through analogous, well-documented chemical transformations. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this compound and related chiral synthons in their work.
References
An In-depth Guide to the Stereochemistry of (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (S)-2-Bromo-3-phenylpropan-1-ol, a chiral building block of significant interest in pharmaceutical synthesis. This document details its synthesis, stereochemical assignment, and spectroscopic characterization, offering valuable insights for researchers engaged in the development of enantioselective drugs.
Introduction
This compound is a versatile chiral intermediate utilized in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final drug products, making a thorough understanding of its three-dimensional structure and enantioselective synthesis paramount. The presence of two adjacent chiral centers and a reactive bromine atom makes it a valuable synthon for introducing specific stereochemistry into complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 219500-45-5 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
| Storage | Store at room temperature under an inert gas.[1] |
Stereochemistry and Cahn-Ingold-Prelog Priority Rules
The stereochemistry of the chiral center at the C2 position is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of priorities to the substituents attached to the chiral carbon is as follows:
-
-Br (highest atomic number)
-
-CH₂OH
-
-CH₂Ph
-
-H (lowest atomic number)
A visual representation of the CIP priority assignment is provided in the diagram below.
Caption: Cahn-Ingold-Prelog priority assignment for this compound.
Enantioselective Synthesis
The enantioselective synthesis of this compound is crucial for its application in pharmaceutical development. One effective method is the asymmetric bromohydroxylation of cinnamyl alcohol.
Experimental Protocol: Asymmetric Bromohydroxylation of Cinnamyl Alcohol
This protocol is based on a general method for the enantioselective bromohydroxylation of cinnamyl alcohols.
Materials:
-
Cinnamyl alcohol
-
N-Bromosuccinimide (NBS) or other suitable bromine source
-
Chiral catalyst (e.g., cinchona alkaloid derivatives)
-
Solvent (e.g., a mixture of acetonitrile and water)
-
Acid co-catalyst (e.g., a sulfonic acid)
Procedure:
-
To a solution of cinnamyl alcohol in the chosen solvent system at a controlled temperature (e.g., 0 °C), add the chiral catalyst and the acid co-catalyst.
-
Slowly add the N-bromosuccinimide in portions, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the enantioselective synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for this compound was not found in the search results, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted based on its structure.
Table of Predicted NMR Data:
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -CH₂OH | ~3.7-3.9 ppm (m) | ~65 ppm |
| -CH(Br)- | ~4.2-4.4 ppm (m) | ~55 ppm |
| -CH₂Ph | ~3.0-3.3 ppm (m) | ~40 ppm |
| -C₆H₅ | ~7.2-7.4 ppm (m) | ~127-138 ppm |
| -OH | Variable | - |
Note: Predicted chemical shifts are in ppm relative to TMS. 'm' denotes a multiplet.
Conclusion
This technical guide has summarized the key stereochemical aspects of this compound, a critical chiral building block in medicinal chemistry. The information on its synthesis and predicted spectroscopic properties provides a foundational understanding for researchers. Further experimental validation of the specific rotation and NMR data is recommended for rigorous characterization. The methodologies and data presented herein are intended to support the efficient and stereocontrolled synthesis of complex pharmaceutical agents.
References
An In-depth Technical Guide on the Safety and Handling of (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for (S)-2-Bromo-3-phenylpropan-1-ol. The following guide has been compiled by extrapolating data from structurally similar compounds, including its isomers and other brominated phenylpropanols. All safety and handling procedures should be implemented with the understanding that the information is based on related chemical entities and general laboratory safety principles. A thorough risk assessment should be conducted before handling this compound.
Introduction to this compound
This compound is a chiral building block of significant interest in pharmaceutical and organic synthesis. Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure drugs, where the three-dimensional arrangement of atoms is crucial for therapeutic efficacy and safety. The presence of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications.
The importance of chirality in drug design cannot be overstated. Different enantiomers of a drug can exhibit varied pharmacological, toxicological, and metabolic profiles. Therefore, the use of stereochemically pure building blocks like this compound is a critical aspect of modern drug discovery and development, ensuring the synthesis of the desired, therapeutically active stereoisomer.[1][2][3]
Hazard Identification and GHS Classification (Extrapolated)
Due to the lack of specific data for this compound, the following GHS classification is extrapolated from its close isomer, 3-Bromo-1-phenylpropan-1-ol, and other related brominated compounds.
Pictograms:
Signal Word: Danger
Hazard Statements (Presumed):
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Physical and Chemical Properties (Summary)
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₁BrO | GlpBio[4] |
| Molecular Weight | 215.09 g/mol | GlpBio[4] |
| Appearance | Likely a liquid or low-melting solid | Based on related compounds |
| Storage Temperature | Room temperature; for stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is recommended. | GlpBio[4] |
| Solubility | Information not widely available. Likely soluble in organic solvents. | General chemical knowledge |
Safe Handling and Storage
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
4.3. General Hygiene Practices:
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Avoid eating, drinking, or smoking in laboratory areas.
-
Contaminated clothing should be removed and laundered before reuse.
4.4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
For long-term storage of solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures (Recommended)
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite, or chemical absorbent) and place in a suitable, labeled container for disposal.
Experimental Protocols and Handling Considerations
7.1. General Workflow for Handling in a Synthetic Procedure:
Caption: General laboratory workflow for handling this compound in a synthetic chemistry context.
7.2. Example Synthetic Transformation: Conversion of an Alcohol to an Alkyl Bromide (Illustrative)
The synthesis of brominated compounds from alcohols often involves reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reactions require careful handling due to the corrosive and reactive nature of the reagents. The following is an illustrative protocol adapted from general procedures for alcohol bromination.
Reaction Scheme:
Caption: General conversion of an alcohol to an alkyl bromide.
Illustrative Protocol Steps:
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The glassware should be oven-dried to remove any moisture.
-
Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon.
-
Reagent Addition: Dissolve the starting alcohol in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cooling: Cool the solution in an ice bath.
-
Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution. This is often an exothermic reaction.
-
Reaction: Allow the reaction to proceed at the appropriate temperature (which may range from 0°C to reflux) for the required time, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure (rotary evaporation) and purify the crude product, typically by column chromatography or distillation.
Signaling Pathways and Biological Context
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathway or its direct biological activity. As a chiral building block, its primary role is in the synthesis of more complex, biologically active molecules. The ultimate biological effect will depend on the final molecule it is incorporated into.
The logical relationship in its use is in the context of drug development, as illustrated below.
Caption: Logical flow of the use of this compound in drug development.
Conclusion
This compound is a valuable chiral intermediate for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Due to the lack of specific safety data, it must be handled with caution, assuming it to be toxic and irritating. Strict adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment and engineering controls, is essential. The information provided in this guide, extrapolated from related compounds, should serve as a starting point for a comprehensive, institution-specific risk assessment before any handling or use of this chemical.
References
An In-depth Technical Guide to the Solubility of (S)-2-Bromo-3-phenylpropan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of (S)-2-Bromo-3-phenylpropan-1-ol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for determining its solubility in a laboratory setting.
Introduction to this compound and its Solubility
This compound is a chiral compound of interest in organic synthesis and pharmaceutical development. Its utility as a building block or intermediate necessitates a thorough understanding of its physical properties, among which solubility is paramount. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and formulation development.[1][2] The efficiency of synthetic routes and the bioavailability of potential drug candidates are critically dependent on their solubility profiles.[1] This guide offers a foundational understanding for researchers working with this and structurally similar molecules.
Theoretical Principles and Qualitative Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The molecular structure of this compound features several key functional groups that influence its solubility:
-
A Phenyl Group: This large, nonpolar aromatic ring contributes to the molecule's hydrophobicity and favors solubility in nonpolar or weakly polar solvents.[1]
-
A Hydroxyl (-OH) Group: This polar group is capable of both donating and accepting hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.[1][5][6]
-
A Bromo (-Br) Group: The bromine atom adds to the molecule's molecular weight and polarizability, influencing its interactions with various solvents.
-
A Propyl Chain: The three-carbon backbone is a nonpolar component.
The overall solubility of this compound in a given solvent will be a balance between these competing polar and nonpolar characteristics.[1][3]
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the hydroxyl group suggests that this compound should exhibit good solubility in short-chain alcohols due to the potential for hydrogen bonding.[1][5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors and have moderate polarity, making them likely candidates for dissolving the compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar phenyl ring and hydrocarbon backbone suggest at least partial solubility in these solvents.[1] Toluene, being aromatic, might show enhanced solubility due to favorable π-π interactions with the phenyl ring.
-
Water: Due to the significant nonpolar phenyl group and the carbon chain, the solubility in water is expected to be low.[1][5]
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, experimental determination is necessary. The following are standard protocols for assessing the solubility of a compound like this compound.
Qualitative Solubility Test
This rapid test provides a preliminary assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 30-60 seconds.
-
Allow the mixture to stand for at least one minute and observe.
-
Record the observation as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the chosen solvent in a flask. The excess solid should be clearly visible.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Data Presentation
The following table can be used to systematically record and compare the experimentally determined solubility of this compound in various organic solvents.
| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |
| Polar Protic | Methanol | 25 | e.g., Soluble | Record experimental value | e.g., Forms a clear, colorless solution |
| Ethanol | 25 | e.g., Soluble | Record experimental value | ||
| Isopropanol | 25 | e.g., Partially Soluble | Record experimental value | ||
| Polar Aprotic | Acetone | 25 | e.g., Soluble | Record experimental value | |
| Ethyl Acetate | 25 | e.g., Soluble | Record experimental value | ||
| Dichloromethane | 25 | e.g., Soluble | Record experimental value | ||
| Tetrahydrofuran | 25 | e.g., Soluble | Record experimental value | ||
| Nonpolar | Toluene | 25 | e.g., Partially Soluble | Record experimental value | |
| Diethyl Ether | 25 | e.g., Partially Soluble | Record experimental value | ||
| Hexane | 25 | e.g., Insoluble | Record experimental value |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
References
A Technical Guide to (S)-2-Bromo-3-phenylpropan-1-ol for Pharmaceutical Research and Development
(S)-2-Bromo-3-phenylpropan-1-ol , a valuable chiral building block, plays a crucial role in the enantioselective synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry and reactive functional groups make it an important intermediate for drug development professionals and researchers in medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthesis protocol, and its application in the synthesis of cardiovascular drugs.
Commercial Availability and Specifications
This compound (CAS Number: 219500-45-5) is available from several commercial suppliers catering to the research and pharmaceutical industries. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a comparative table of suppliers and their product specifications.
| Supplier | Product Code/CAS Number | Purity | Available Quantities | Storage Conditions |
| GlpBio | GF48903 / 219500-45-5 | >97.00% | Sample sizes (e.g., 25 µL, 10mM), bulk quantities upon request | Store at room temperature. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. |
| MySkinRecipes | #113747 / 219500-45-5 | 97% | 100mg, 250mg, and larger quantities upon request | Room temperature, under inert gas.[1] |
| BLDpharm | BD139958 / 219500-45-5 | ≥97.0% | Inquire for available sizes | Inert atmosphere, room temperature |
| Aaronchem | AR01FT9H / 219500-45-5 | 97% | Inquire for available sizes | Not specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in various organic solvents. For stock solutions, appropriate solvents should be selected. |
Synthesis Protocol: Enantioselective Synthesis of this compound
A common and effective method for the enantioselective synthesis of this compound involves the ring-opening of (S)-styrene oxide with hydrogen bromide (HBr). This reaction takes advantage of the stereospecificity of the epoxide opening to yield the desired chiral alcohol.
Experimental Protocol: Regioselective Ring Opening of (S)-Styrene Oxide
This protocol is based on established principles of epoxide chemistry.
Materials:
-
(S)-Styrene oxide
-
Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-styrene oxide in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.
-
Addition of HBr: Slowly add a stoichiometric amount of the hydrogen bromide solution to the stirred solution of (S)-styrene oxide. The reaction is typically exothermic, and the temperature should be maintained at or below 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material ((S)-styrene oxide) is consumed.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Application in Drug Development: Synthesis of Beta-Blockers
This compound is a key intermediate in the synthesis of various chiral pharmaceuticals, most notably beta-adrenergic blocking agents (beta-blockers) used to treat cardiovascular conditions such as hypertension.[1] The stereochemistry at the C2 position is crucial for the therapeutic activity of many beta-blockers.
The following diagram illustrates the general synthetic utility of this compound in the preparation of a generic beta-blocker. The primary alcohol can be converted to an epoxide, which is then opened by an appropriate amine to introduce the side chain characteristic of this class of drugs.
Caption: Synthetic pathway from this compound to a chiral beta-blocker precursor.
Logical Workflow for Utilizing this compound in Research
The following diagram outlines the logical workflow for researchers and drug development professionals when considering the use of this chiral building block.
Caption: Logical workflow for the procurement and application of this compound.
References
A Technical Guide to the Spectroscopic Properties of (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromo-3-phenylpropan-1-ol is a chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceuticals. Its stereochemistry and functional groups make it a valuable precursor for the synthesis of various bioactive molecules. This technical guide provides an overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental data for this specific enantiomer, this guide also includes predicted data and information on related compounds to aid researchers in their analytical endeavors.
Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound has revealed a scarcity of publicly available ¹H NMR, ¹³C NMR, and IR spectra. The data presented below is based on predicted values and data from closely related compounds. Researchers are advised to acquire their own experimental data for confirmation.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | Multiplet | Aromatic protons (C₆H₅) |
| ~4.2 | Multiplet | CH(Br) |
| ~3.8 | Multiplet | CH₂(OH) |
| ~3.0 | Multiplet | CH₂(Ph) |
Note: This is a generalized prediction. Actual chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.
¹³C NMR (Carbon NMR) Data
Experimental ¹³C NMR data for this compound is not currently available in public databases. However, data for the structurally similar (S)-2-Bromo-3-phenylpropanoic acid can provide an estimation of the chemical shifts for the carbon atoms in the backbone of the molecule. The chemical shifts for the phenyl group are expected to be in the typical aromatic region.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~127-138 | Aromatic carbons (C₆H₅) |
| ~65 | CH₂(OH) |
| ~50 | CH(Br) |
| ~40 | CH₂(Ph) |
Note: These are estimated values and should be confirmed with experimental data.
IR (Infrared) Spectroscopy Data
An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 | O-H | Strong, broad band (alcohol) |
| 3000-3100 | C-H | Aromatic C-H stretch |
| 2850-3000 | C-H | Aliphatic C-H stretch |
| 1600, 1495, 1450 | C=C | Aromatic ring skeletal vibrations |
| 1000-1200 | C-O | C-O stretch (primary alcohol) |
| 500-700 | C-Br | C-Br stretch |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound followed by its spectroscopic characterization are not extensively documented in readily accessible literature. However, general synthetic routes often involve the enantioselective reduction of a corresponding α-bromo ketone or the ring-opening of a chiral epoxide.
A plausible synthetic approach would be the enantioselective reduction of 2-bromo-3-phenylpropanal. The resulting alcohol would then be purified, typically by column chromatography, and its structure and purity confirmed by spectroscopic methods.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would typically be used as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis and spectroscopic analysis.
Relationship of Spectroscopic Data Analysis
This diagram outlines the relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of the target molecule.
Caption: Relationship between spectroscopic data and structural information.
References
Chiral Halohydrins: Versatile Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral halohydrins are invaluable synthons in organic chemistry, prized for their utility as precursors to a wide array of functionalized molecules, including epoxides, amino alcohols, and diols. Their stereodefined halogen and hydroxyl moieties on adjacent carbons provide a rich platform for stereospecific transformations, making them critical intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2] The precise spatial arrangement of these functional groups allows for a high degree of stereochemical control in subsequent reactions, a crucial aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of chiral halohydrins, focusing on key enantioselective methods, and highlights their application in the synthesis of important drug molecules.
Enantioselective Synthesis of Chiral Halohydrins
The generation of enantiomerically pure halohydrins is paramount for their application in asymmetric synthesis. Several powerful strategies have been developed to this end, including dynamic kinetic resolution, biocatalytic reductions, and enzymatic kinetic resolutions.
Dynamic Kinetic Resolution of α-Halo Ketones
Dynamic kinetic resolution (DKR) is a highly efficient method for the asymmetric synthesis of chiral halohydrins from racemic α-halo ketones.[3][4][5][6] This technique combines a rapid in situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single stereoisomer. A prominent example is the Noyori-Ikariya asymmetric transfer hydrogenation, which employs ruthenium-based catalysts.[3][7][8][9]
The reaction typically involves the reduction of an α-halo ketone using a chiral ruthenium catalyst, such as one derived from a tosylated diamine and an arene ligand, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.[7] The catalyst stereoselectively reduces one enantiomer of the ketone while the other enantiomer is rapidly racemized under the reaction conditions. This process leads to the formation of the corresponding halohydrin with high diastereoselectivity and enantioselectivity.[3][10]
Table 1: Dynamic Kinetic Resolution of α-Halo Ketones via Asymmetric Transfer Hydrogenation
| Entry | α-Halo Ketone | Catalyst | Hydrogen Donor | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | 2-chlorocyclohexanone | (S,S)-I | HCOOH/Et3N | 92 | >99:1 | 92 |
| 2 | 2-bromocyclohexanone | (S,S)-I | HCOOH/Et3N | 98 | 87:13 | 96 |
| 3 | 2-fluorocyclohexanone | (S,S)-I | HCOOH/Et3N | 98 | 97:3 | 97 |
Experimental Protocol: General Procedure for Noyori-Ikariya Asymmetric Transfer Hydrogenation of α-Halo Ketones
To a solution of the α-halo ketone (1.0 mmol) in a suitable solvent (e.g., a mixture of water and dichloromethane) is added the Noyori-Ikariya catalyst (e.g., (S,S)-I, 0.5 mol%). A hydrogen donor, such as a 5:2 mixture of formic acid and triethylamine, is then added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) until completion, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired chiral halohydrin. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Cycle of Noyori-Ikariya Asymmetric Transfer Hydrogenation
References
- 1. Biocatalytic approaches for the synthesis of optically pure vic-halohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of vicinal halohydrins via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-2-Benzyloxirane from (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective synthesis of (R)-2-benzyloxirane, a valuable chiral building block in organic synthesis and drug development, starting from the commercially available chiral precursor, (S)-2-Bromo-3-phenylpropan-1-ol. The synthesis relies on a base-mediated intramolecular Williamson ether synthesis, a robust and well-established method for epoxide formation from halohydrins.
Introduction
Chiral epoxides are critical intermediates in the synthesis of a wide array of enantiomerically pure pharmaceuticals and fine chemicals. Their inherent ring strain allows for regioselective and stereospecific ring-opening reactions with various nucleophiles, providing access to complex molecular architectures. This document outlines a laboratory-scale procedure for the preparation of (R)-2-benzyloxirane from its corresponding chiral bromohydrin precursor. The stereochemistry of the starting material dictates the stereochemistry of the epoxide product due to the nature of the intramolecular SN2 reaction mechanism.
Reaction Principle
The synthesis proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group of this compound is first deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular SN2 attack on the adjacent carbon atom bearing the bromine atom, which acts as the leaving group. This backside attack results in the inversion of the stereocenter at the site of substitution, leading to the formation of the corresponding (R)-epoxide with the closure of the three-membered ring.
Quantitative Data Summary
As this protocol is a generalized procedure based on established chemical principles, the following table outlines the expected product and the key performance indicators to be determined experimentally.
| Starting Material | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| This compound | (R)-2-Benzyloxirane | To be determined | >95% (expected based on stereospecificity of the reaction) |
Note: The enantiomeric excess of the product is expected to be high, assuming the enantiomeric purity of the starting material is high and that no side reactions causing racemization occur. Actual yield will depend on reaction scale, purity of reagents, and optimization of reaction conditions.
Experimental Protocol
Materials:
-
This compound (ensure high enantiomeric purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or other suitable strong base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of bromohydrin) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate care.
-
-
Addition of Starting Material:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Transfer the solution of the bromohydrin to the dropping funnel.
-
Cool the reaction mixture in the flask to 0 °C using an ice bath.
-
Add the bromohydrin solution dropwise to the stirred suspension of sodium hydride in THF over a period of 30 minutes. Hydrogen gas will be evolved during this step.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. A suitable TLC eluent would be a mixture of hexane and ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure (R)-2-benzyloxirane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of (R)-2-Benzyloxirane.
Experimental Workflow
Caption: Experimental workflow for the enantioselective synthesis of (R)-2-Benzyloxirane.
Application Notes and Protocols for Nucleophilic Substitution of (S)-2-Bromo-3-phenylpropan-1-ol
Abstract
This document provides detailed experimental procedures for the nucleophilic substitution of (S)-2-Bromo-3-phenylpropan-1-ol. This chiral substrate is a valuable building block in organic synthesis, and its conversion via nucleophilic substitution allows for the stereospecific introduction of various functional groups. The protocols detailed herein focus on the substitution with azide and cyanide nucleophiles, which are common precursors for amines and carboxylic acids, respectively. The reaction proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the C-2 position. These application notes are intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. This compound is a secondary benzylic bromide, making it a suitable substrate for S(_N)2 reactions. The stereochemistry of the starting material allows for the synthesis of chiral products, which are of significant interest in the pharmaceutical industry. The substitution reactions described herein provide a pathway to synthesize (R)-2-azido-3-phenylpropan-1-ol and (R)-2-cyano-3-phenylpropan-1-ol, versatile intermediates for further synthetic transformations.
The general reaction scheme is as follows:
(Image of the general reaction of this compound with a nucleophile, showing inversion of stereochemistry)
Health and Safety
Warning: These protocols involve the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[1] It can form explosive heavy metal azides; therefore, contact with metals like lead or copper should be avoided.[1] Reaction with acids produces highly toxic and explosive hydrazoic acid.[1]
-
Potassium Cyanide (KCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Reaction with acids produces highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit available.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.
-
Ethanol: Flammable. Keep away from ignition sources.
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution of this compound with azide and cyanide ions.
Protocol 1: Synthesis of (R)-2-Azido-3-phenylpropan-1-ol
This procedure is adapted from standard protocols for the azidation of benzylic bromides.[2][3]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approximately 0.2 M solution).
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate if necessary.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into deionized water (approximately 3-4 times the volume of DMF).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (R)-2-Cyano-3-phenylpropan-1-ol
This procedure is based on the general method for the reaction of halogenoalkanes with cyanide ions.[5]
Materials:
-
This compound
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Anhydrous Ethanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Caution: Handle KCN/NaCN with extreme care in a fume hood.
-
In a round-bottom flask equipped with a reflux condenser, add a solution of potassium cyanide (1.2 eq.) in anhydrous ethanol (approximately 0.3 M solution).
-
Add this compound (1.0 eq.) to the ethanolic solution of KCN.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours.[5]
-
Monitor the reaction progress by TLC. The use of an ethanolic solvent is crucial to prevent the formation of the corresponding alcohol as a side product.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution reactions. Yields and reaction times are typical for S(_N)2 reactions of secondary benzylic halides and may vary depending on the exact reaction conditions and scale.
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (R)-2-Azido-3-phenylpropan-1-ol | NaN₃ | DMF | 25 | 12 - 24 | 70 - 95[2][3] |
| (R)-2-Cyano-3-phenylpropan-1-ol | KCN | Ethanol | 78 (Reflux) | 4 - 8 | 60 - 85[6] |
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Experimental workflow for nucleophilic substitution.
Caption: S(_N)2 reaction pathway diagram.
References
- 1. rsc.org [rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rsc.org [rsc.org]
- 4. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (S)-2-Bromo-3-phenylpropan-1-ol in the Synthesis of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Bromo-3-phenylpropan-1-ol is a chiral building block with potential applications in the enantioselective synthesis of various pharmaceuticals. This document provides detailed application notes and hypothetical protocols for its use in the synthesis of (S)-beta-blockers, a class of drugs where stereochemistry is critical for therapeutic efficacy. While not a commonly cited precursor in mainstream beta-blocker synthesis, this document outlines a chemically sound, proposed pathway for its utilization, providing researchers with a foundation for further investigation and process development.
Introduction
Beta-adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of most beta-blockers resides almost exclusively in the (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of paramount importance in the pharmaceutical industry to provide patients with safer and more effective treatments by avoiding the administration of the less active or potentially harmful (R)-enantiomer.
This compound is a versatile chiral synthon. Its stereodefined centers and reactive functional groups—a primary alcohol and a secondary bromide—make it an attractive starting material for the construction of more complex chiral molecules. This document explores its potential application in the synthesis of (S)-beta-blockers, focusing on a proposed conversion to a key chiral epoxide intermediate.
Proposed Synthetic Strategy
The central strategy for incorporating this compound into a beta-blocker synthesis involves its conversion to a more reactive chiral intermediate, namely (S)-2-(benzyloxymethyl)oxirane ((S)-benzyl glycidyl ether). This epoxide can then undergo nucleophilic ring-opening with a suitable aryloxide, followed by reaction with an appropriate amine to yield the target (S)-beta-blocker. This approach leverages the well-established reactivity of epoxides in beta-blocker synthesis.
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of (S)-Propranolol.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on established organic chemistry principles and are intended as a starting point for experimental work. Optimization of reaction conditions, including solvents, temperatures, and reaction times, will be necessary.
Protocol 1: Synthesis of (S)-1-(Benzyloxy)-3-bromo-2-propanol
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-(Benzyloxy)-3-bromo-2-propanol.
-
Protocol 2: Synthesis of (S)-2-(Benzyloxymethyl)oxirane
-
Materials:
-
(S)-1-(Benzyloxy)-3-bromo-2-propanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve (S)-1-(Benzyloxy)-3-bromo-2-propanol (1.0 eq.) in diethyl ether.
-
Add a solution of NaOH (1.5 eq.) in water.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain (S)-2-(benzyloxymethyl)oxirane. Caution: Epoxides can be volatile.
-
Protocol 3: Synthesis of (S)-Propranolol
This part of the synthesis is divided into four main steps: ring-opening of the epoxide, deprotection, activation of the primary alcohol, and amination.
-
Step 1: Synthesis of (S)-1-(Benzyloxy)-3-(1-naphthoxy)propan-2-ol
-
In a round-bottom flask, dissolve 1-naphthol (1.1 eq.) in anhydrous THF.
-
Add NaH (1.2 eq.) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of (S)-2-(benzyloxymethyl)oxirane (1.0 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Step 2: Synthesis of (S)-1-(1-Naphthoxy)propane-2,3-diol
-
Dissolve the product from Step 1 in methanol.
-
Add Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the diol.
-
-
Step 3: Synthesis of (S)-3-(1-Naphthoxy)-2-hydroxypropyl tosylate
-
Dissolve the diol from Step 2 in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the tosylate.
-
-
Step 4: Synthesis of (S)-Propranolol
-
Dissolve the tosylate from Step 3 in a suitable solvent such as acetonitrile.
-
Add isopropylamine (excess, e.g., 5-10 eq.).
-
Heat the mixture in a sealed tube or under reflux until the reaction is complete.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain (S)-Propranolol.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis of (S)-Propranolol. These values are illustrative and would need to be confirmed experimentally.
| Step | Reactant | Product | Proposed Yield (%) | Proposed Enantiomeric Excess (ee) (%) |
| 1. Benzyl Protection | This compound | (S)-1-(Benzyloxy)-3-bromo-2-propanol | 85-95 | >99 |
| 2. Epoxidation | (S)-1-(Benzyloxy)-3-bromo-2-propanol | (S)-2-(Benzyloxymethyl)oxirane | 90-98 | >99 |
| 3. Ring-Opening | (S)-2-(Benzyloxymethyl)oxirane | (S)-1-(Benzyloxy)-3-(1-naphthoxy)propan-2-ol | 70-85 | >99 |
| 4. Deprotection | (S)-1-(Benzyloxy)-3-(1-naphthoxy)propan-2-ol | (S)-1-(1-Naphthoxy)propane-2,3-diol | 95-99 | >99 |
| 5. Tosylation | (S)-1-(1-Naphthoxy)propane-2,3-diol | (S)-3-(1-Naphthoxy)-2-hydroxypropyl tosylate | 80-90 | >99 |
| 6. Amination | (S)-3-(1-Naphthoxy)-2-hydroxypropyl tosylate | (S)-Propranolol | 65-80 | >99 |
| Overall | This compound | (S)-Propranolol | 35-60 (Calculated) | >99 |
Signaling Pathway of Beta-Blockers
Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This antagonism prevents the downstream signaling cascade that leads to increased heart rate, contractility, and blood pressure.
Caption: Mechanism of action of beta-blockers.
Conclusion
This compound represents a potentially valuable, though underutilized, chiral starting material for the asymmetric synthesis of (S)-beta-blockers. The proposed synthetic route via a chiral epoxide intermediate provides a viable and chemically sound strategy for its incorporation into established synthetic pathways. The detailed hypothetical protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the utility of this chiral building block in the synthesis of enantiomerically pure cardiovascular drugs. Further experimental validation and optimization are encouraged to fully assess the practical applicability of this approach.
Application Notes and Protocols for the Stereospecific Conversion of (S)-2-Bromo-3-phenylpropan-1-ol to Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereospecific conversion of (S)-2-Bromo-3-phenylpropan-1-ol to chiral amines. Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The protocols herein describe a reliable and stereospecific two-step method involving the conversion of the chiral bromoalcohol to a chiral azide followed by reduction to the corresponding chiral amine. An alternative pathway through a chiral aziridine intermediate is also discussed. These methods are designed to preserve the stereochemical integrity of the chiral center, a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients.
Introduction
The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. This compound is a versatile chiral building block that can be stereospecifically converted into valuable chiral amines, such as (R)-2-amino-3-phenylpropan-1-ol. This transformation can be achieved through several synthetic routes, with the most common and reliable methods involving either an azide substitution followed by reduction or the formation of an aziridine intermediate followed by nucleophilic ring-opening.
This application note focuses on a robust two-step protocol via an azide intermediate, which typically proceeds with high stereospecificity and yields. The key steps involve an SN2 reaction of the secondary bromide with sodium azide, leading to an inversion of stereochemistry, followed by the reduction of the azide to the primary amine, which retains the newly established stereoconfiguration.
Reaction Pathway
Two primary stereospecific pathways for the conversion of this compound to a chiral amine are outlined below.
Caption: Proposed synthetic routes for the stereospecific conversion of this compound to chiral amines.
Experimental Protocols
Protocol 1: Two-Step Conversion via Azide Intermediate
This protocol details the conversion of this compound to (R)-2-Amino-3-phenylpropan-1-ol.
Step 1: Synthesis of (R)-2-Azido-3-phenylpropan-1-ol
This step involves the nucleophilic substitution of the bromide with an azide ion, which proceeds with inversion of configuration at the chiral center.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Azido-3-phenylpropan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Step 2: Reduction of (R)-2-Azido-3-phenylpropan-1-ol to (R)-2-Amino-3-phenylpropan-1-ol
This step involves the reduction of the azide group to a primary amine with retention of stereochemistry.
-
Materials:
-
(R)-2-Azido-3-phenylpropan-1-ol
-
Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for hydrogenation) or anhydrous Tetrahydrofuran (THF) (for LiAlH₄ reduction)
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium sulfate solution (for workup of LiAlH₄ reaction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve (R)-2-Azido-3-phenylpropan-1-ol (1.0 eq) in methanol in a hydrogenation flask.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-2-Amino-3-phenylpropan-1-ol.
-
The product can be further purified by crystallization or column chromatography.
-
-
Procedure (LiAlH₄ Reduction):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (R)-2-Azido-3-phenylpropan-1-ol (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.
-
Data Presentation
| Starting Material | Intermediate | Final Product | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee) (%) |
| This compound | (R)-2-Azido-3-phenylpropan-1-ol | (R)-2-Amino-3-phenylpropan-1-ol | 85-95 | 90-98 | 76-93 | >98 |
Note: The presented data are typical values reported in the literature for analogous transformations and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
Caption: A detailed workflow for the two-step synthesis of chiral amines from this compound.
Alternative Route: Aziridine Intermediate
An alternative stereospecific synthesis of chiral amines from this compound can proceed through a chiral aziridine intermediate. This method involves the intramolecular cyclization of the bromoalcohol under basic conditions to form a chiral aziridine. Subsequent nucleophilic ring-opening of the aziridine with a desired amine or an amine precursor provides the target chiral amine. The regioselectivity of the ring-opening is a critical factor to consider in this approach.
While potentially offering a more direct route to certain chiral amines, this method may require more careful optimization of the cyclization and ring-opening steps to ensure high yields and stereospecificity.
Conclusion
The protocols detailed in this application note provide a reliable and stereospecific means for the conversion of this compound to valuable chiral amines. The two-step azide route is a well-established and high-yielding method that ensures the inversion of stereochemistry at the chiral center, leading to the enantiomerically pure product. These methodologies are of significant interest to researchers in the pharmaceutical industry and organic synthesis, providing a practical guide for the preparation of key chiral building blocks for drug discovery and development.
Application Notes and Protocols: Reaction of (S)-2-Bromo-3-phenylpropan-1-ol with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of the chiral building block, (S)-2-Bromo-3-phenylpropan-1-ol, with various organometallic reagents. This substrate is of significant interest in medicinal chemistry and organic synthesis due to its potential to be converted into a variety of chiral synthons. The reaction pathways are highly dependent on the choice of the organometallic reagent and the reaction conditions, leading to either direct substitution products or products derived from an epoxide intermediate.
Reaction Pathways
The reaction of this compound with organometallic reagents can proceed through two primary competitive pathways:
-
Direct S(_N)2 Substitution: The organometallic reagent can act as a nucleophile and directly displace the bromide ion at the C2 position. This pathway is favored by reagents known for their efficacy in S(_N)2 reactions, such as organocuprates (Gilman reagents). The stereochemistry at the C2 position is expected to be inverted.
-
Intramolecular Cyclization to an Epoxide Followed by Ring Opening: In the presence of a base (the organometallic reagent itself can act as a base), the hydroxyl group can be deprotonated, leading to an intramolecular S(_N)2 reaction to form a chiral epoxide, (S)-2-(benzyloxirane). The organometallic reagent then attacks the epoxide ring. The regioselectivity of this ring-opening step is crucial, with attack at the less sterically hindered C1 position being generally favored.
The choice between these pathways is influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.
Application Notes: (S)-2-Bromo-3-phenylpropan-1-ol as a Chiral Auxiliary in Diastereoselective Aldol Reactions
Introduction
(S)-2-Bromo-3-phenylpropan-1-ol is a versatile chiral building block with potential applications in asymmetric synthesis. While its direct use as a chiral auxiliary in aldol reactions is not extensively documented in peer-reviewed literature, its structural features—a primary alcohol for attachment to a carbonyl moiety and a stereogenic center bearing a bromine atom and a benzyl group—suggest its utility in controlling the stereochemical outcome of C-C bond formation. The bromine atom, in particular, may offer unique steric and electronic properties to influence the facial selectivity of enolate reactions.
This document outlines a hypothetical application of this compound as a chiral auxiliary in a boron-mediated aldol reaction. The protocols provided are based on well-established methodologies for other chiral alcohol auxiliaries and are intended to serve as a starting point for researchers exploring the potential of this compound.
Principle of Stereocontrol
The underlying principle for using this compound as a chiral auxiliary relies on its temporary attachment to a carboxylic acid to form a chiral ester. Upon enolization with a Lewis acid, such as a dialkylboron triflate, and a hindered base, a rigid, chelated Zimmerman-Traxler-type transition state is proposed to form upon reaction with an aldehyde. The steric hindrance provided by the benzyl and bromomethyl groups on the chiral auxiliary is expected to direct the approach of the aldehyde to one face of the enolate, leading to a high degree of diastereoselectivity in the aldol adduct. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-hydroxy carbonyl compound.
Experimental Workflow
The overall experimental workflow for utilizing this compound as a chiral auxiliary in an aldol reaction can be summarized in the following steps:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary, this compound, is esterified with a carboxylic acid (e.g., propanoic acid) to form the corresponding chiral ester.
-
Diastereoselective Aldol Reaction: The chiral ester is converted to a boron enolate, which then reacts with an aldehyde to yield the diastereomerically enriched aldol adduct.
-
Cleavage and Recovery of the Auxiliary: The aldol adduct is hydrolyzed to afford the chiral β-hydroxy acid, and the this compound auxiliary is recovered for potential reuse.
Caption: General experimental workflow for an aldol reaction using a chiral auxiliary.
Proposed Transition State Model
The stereochemical outcome of the aldol reaction is rationalized by the formation of a rigid, chair-like six-membered transition state. The boron atom chelates with the carbonyl oxygen of the enolate and the aldehyde's carbonyl oxygen. To minimize steric interactions, the substituent of the aldehyde (R') is expected to occupy a pseudo-equatorial position. The bulky benzyl and bromomethyl groups of the chiral auxiliary are proposed to shield one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Caption: Proposed Zimmerman-Traxler transition state for the aldol reaction.
Hypothetical Data
The following table summarizes the expected outcomes for the aldol reaction between the propionate ester of this compound and various aldehydes, based on typical results for effective chiral auxiliaries.
| Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | β-Hydroxy-α-methyl-β-phenylpropanoic acid | 85 | >95:5 | >98 |
| Isobutyraldehyde | β-Hydroxy-α,γ-dimethylbutanoic acid | 90 | >95:5 | >98 |
| Acetaldehyde | β-Hydroxy-α-methylbutanoic acid | 82 | >90:10 | >97 |
Protocols
Protocol 1: Synthesis of the Chiral Ester (Attachment of Auxiliary)
Materials:
-
This compound
-
Propionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N), distilled
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add this compound (1.0 eq) and a catalytic amount of DMAP.
-
Dissolve the solids in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.
Protocol 2: Diastereoselective Aldol Reaction
Materials:
-
Chiral propionate ester from Protocol 1
-
Aldehyde (e.g., Benzaldehyde), freshly distilled
-
Di-n-butylboron triflate (Bu2BOTf), 1 M solution in hexanes
-
Diisopropylethylamine (DIPEA), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
30% Hydrogen peroxide (H2O2) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral propionate ester (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (1.5 eq) dropwise.
-
Slowly add di-n-butylboron triflate (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous NaHCO3 solution.
-
Slowly add a 2:1 mixture of methanol and 30% H2O2, ensuring the temperature is maintained below 20 °C.
-
Stir for 1 hour at room temperature.
-
Add saturated aqueous Na2SO3 solution to quench the excess peroxide.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at 0 °C for 4 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
The aqueous layer can be further processed to recover the chiral auxiliary.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude β-hydroxy acid.
-
Purify the β-hydroxy acid by appropriate methods (e.g., recrystallization or chromatography).
-
To recover the auxiliary, basify the aqueous layer and extract with an appropriate organic solvent. Further purification may be necessary.
Application Notes: Catalytic Asymmetric Synthesis Utilizing (S)-2-Bromo-3-phenylpropan-1-ol
(S)-2-Bromo-3-phenylpropan-1-ol , a versatile chiral building block, serves as a valuable precursor in the enantioselective synthesis of various pharmaceutical intermediates and other fine chemicals. Its stereodefined structure, featuring both a hydroxyl and a bromo functional group, allows for a range of catalytic asymmetric transformations, leading to the construction of complex chiral molecules with high optical purity. These application notes provide an overview of its utility, focusing on specific catalytic methodologies.
Key Applications:
This compound is a key starting material in the synthesis of chiral epoxides and amino alcohols, which are prevalent motifs in many biologically active compounds, including beta-blockers and other cardiovascular medications.[1] The strategic positioning of the bromine atom and the hydroxyl group on a chiral backbone makes it an ideal substrate for intramolecular cyclization and substitution reactions under the influence of chiral catalysts.
Catalytic Asymmetric Synthesis of (S)-Styrene Oxide
One of the primary applications of this compound is its conversion to the corresponding chiral epoxide, (S)-styrene oxide. This transformation is typically achieved through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the alcohol, which then displaces the bromide. The use of a chiral phase-transfer catalyst can be crucial in maintaining or enhancing the enantiomeric purity of the product, especially if the starting material is not enantiomerically pure.
Experimental Workflow: Intramolecular Cyclization
Caption: Workflow for the synthesis of (S)-styrene oxide.
Protocol: Phase-Transfer Catalyzed Epoxidation
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Toluene
-
Chiral Phase-Transfer Catalyst (e.g., a cinchonidinium salt)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Add the aqueous NaOH solution to the organic solution with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford (S)-styrene oxide.
Quantitative Data (Hypothetical based on similar reactions):
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Quaternary Ammonium Salt | 5 | Toluene/H₂O | 50% NaOH | 25 | >90 | >95 |
Catalytic Asymmetric Synthesis of Chiral Amino Alcohols
This compound can also serve as a precursor for the synthesis of valuable chiral 1,2-amino alcohols.[5] This transformation involves the nucleophilic substitution of the bromide with an amine, a reaction that can be rendered asymmetric through the use of a chiral catalyst.
Logical Relationship: Synthesis of Chiral Amino Alcohols
Caption: Synthesis of chiral amino alcohols.
Protocol: Asymmetric Amination (General)
The following is a generalized protocol for the asymmetric amination of this compound. The specific choice of catalyst and reaction conditions would need to be optimized for the desired amine and to achieve high enantioselectivity.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Chiral Ligand (e.g., a BINOL-derived phosphine)
-
Metal Precursor (e.g., a palladium or copper salt)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the metal precursor and the chiral ligand in the anhydrous solvent and stir to form the catalyst complex.
-
Add this compound, the amine, and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical based on related literature):
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) | dr | ee (%) |
| 1 | Benzylamine | Pd₂(dba)₃ / (R)-BINAP | Cs₂CO₃ | Toluene | 85-95 | >95:5 | >98 |
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general principles of asymmetric catalysis. Specific reaction conditions may need to be optimized for individual substrates and desired outcomes. Researchers should consult relevant literature for detailed procedures and safety information.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for (S)-2-Bromo-3-phenylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary hydroxyl group of (S)-2-Bromo-3-phenylpropan-1-ol. The presence of a secondary bromide and a stereocenter in the molecule necessitates careful selection of protecting groups and reaction conditions to avoid unwanted side reactions, such as elimination or substitution of the bromide, and to preserve the stereochemical integrity of the molecule. This guide outlines strategies employing common protecting groups: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, and Methoxymethyl (MOM) ether.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. For this compound, the primary alcohol is a nucleophilic site that can interfere with reactions targeting other parts of the molecule. The choice of a suitable protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reagents, and be cleaved chemoselectively in high yield without affecting other functional groups.
The key challenge in protecting this compound lies in the reactivity of the C-Br bond. Strong bases can induce elimination to form an alkene, while some nucleophilic reagents used for deprotection might lead to substitution of the bromide. Therefore, mild reaction conditions are paramount.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting alcohols due to its moderate stability and the variety of mild cleavage methods available. It is generally stable to a wide range of non-acidic and non-fluoride-containing reagents.
Application Notes:
-
Stability: TBDMS ethers are stable to most bases, nucleophiles, and mild oxidizing and reducing agents. They are, however, labile to acidic conditions and fluoride ion sources.
-
Advantages for this substrate: The protection is typically carried out under neutral or mildly basic conditions, minimizing the risk of E2 elimination of the adjacent bromide. Deprotection can be achieved under conditions that are unlikely to affect the C-Br bond.
-
Potential Issues: While generally stable, prolonged exposure to strong acids or bases should be avoided.
Quantitative Data for TBDMS Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Protection | TBDMS-Cl, Imidazole, DMF | 2 - 12 h | Room Temp. | >90 | General Protocol |
| Deprotection | TBAF (1M in THF) | 1 - 4 h | Room Temp. | >95 | General Protocol |
| Deprotection | HF•Pyridine, THF | 1 - 3 h | 0 to Room Temp. | >90 | General Protocol |
| Deprotection | Acetic Acid/THF/Water | 12 - 24 h | Room Temp. | Variable | General Protocol |
Experimental Protocols
Protocol 1: TBDMS Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-bromo-1-((tert-butyldimethylsilyl)oxy)-3-phenylpropane.
Protocol 2: Deprotection of (S)-2-bromo-1-((tert-butyldimethylsilyl)oxy)-3-phenylpropane using TBAF
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover this compound.
TBDMS Protection and Deprotection Workflow
Caption: Workflow for TBDMS protection and deprotection.
Benzyl (Bn) Ether Protection
The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for syntheses involving harsh reagents. Its removal is typically achieved by catalytic hydrogenolysis.
Application Notes:
-
Stability: Benzyl ethers are stable to strong bases, organometallics, and many oxidizing and reducing agents (except for catalytic hydrogenation).[1] They are also more stable to acidic conditions than silyl ethers and acetals.[1]
-
Advantages for this substrate: The primary alcohol can be benzylated under conditions that can be optimized to be mild enough to avoid elimination of the bromide. The deprotection via hydrogenolysis is generally a mild and chemoselective method.
-
Potential Issues: The standard Williamson ether synthesis for benzyl ether formation involves a strong base (e.g., NaH), which could promote the elimination of HBr. Milder bases such as silver(I) oxide (Ag₂O) or phase-transfer catalysis conditions should be considered. During deprotection by catalytic hydrogenolysis, the C-Br bond may also be susceptible to reduction. Careful selection of the catalyst and reaction conditions is crucial.
Quantitative Data for Benzyl Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Protection | BnBr, NaH, THF | 2 - 16 h | 0 to Room Temp. | Variable | General Protocol[2] |
| Protection | BnBr, Ag₂O, DMF | 12 - 24 h | Room Temp. | Good | General Protocol[2] |
| Deprotection | H₂, Pd/C, EtOH | 2 - 24 h | Room Temp. | High | General Protocol[3] |
| Deprotection | Oxidative cleavage (e.g., DDQ) | 1 - 8 h | Room Temp. to Reflux | Variable | General Protocol[2] |
Experimental Protocols
Protocol 3: Benzyl Protection of this compound (Mild Conditions)
-
To a stirred suspension of this compound (1.0 eq) and silver(I) oxide (Ag₂O, 1.5 eq) in anhydrous DMF (approx. 0.5 M), add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Protect the reaction from light and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-(benzyloxy)-2-bromo-3-phenylpropane.
Protocol 4: Deprotection of (S)-1-(benzyloxy)-2-bromo-3-phenylpropane
-
To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol (approx. 0.1 M), add 10% palladium on carbon (Pd/C, 10 mol% Pd).
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure is often sufficient).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Benzyl Ether Protection and Deprotection Workflow
Caption: Workflow for Benzyl ether protection and deprotection.
Methoxymethyl (MOM) Ether Protection
The methoxymethyl (MOM) ether is an acetal-type protecting group that is stable to a wide variety of non-acidic conditions. It is particularly useful when subsequent reactions involve strong bases or organometallic reagents.
Application Notes:
-
Stability: MOM ethers are stable to strong bases, nucleophiles, and many oxidizing and reducing agents.[4] They are readily cleaved under acidic conditions.[5]
-
Advantages for this substrate: The protection can be carried out under mildly basic or acidic conditions, which can be tuned to be compatible with the substrate. Deprotection is typically achieved with acid, which is unlikely to affect the C-Br bond.
-
Potential Issues: The most common reagent for MOM protection, methoxymethyl chloride (MOMCl), is a carcinogen and should be handled with appropriate safety precautions.[6] Alternative, less hazardous reagents like dimethoxymethane with an acid catalyst can be used.[4] The acidic conditions required for deprotection could potentially cause side reactions if other acid-labile groups are present.
Quantitative Data for MOM Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Protection | MOM-Cl, DIPEA, CH₂Cl₂ | 1 - 6 h | 0 to Room Temp. | >90 | General Protocol[5] |
| Protection | CH₂(OMe)₂, P₂O₅, CHCl₃ | 1 - 3 h | Room Temp. | Good | General Protocol[4] |
| Deprotection | HCl, MeOH/H₂O | 1 - 4 h | Room Temp. to 50 | >90 | General Protocol[4] |
| Deprotection | ZnBr₂, n-PrSH, CH₂Cl₂ | <10 min | Room Temp. | High | [3] |
Experimental Protocols
Protocol 5: MOM Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, approx. 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-2-bromo-1-(methoxymethoxy)-3-phenylpropane.
Protocol 6: Deprotection of (S)-2-bromo-1-(methoxymethoxy)-3-phenylpropane
-
To a solution of the MOM-protected alcohol (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v, approx. 0.2 M), add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction at room temperature or warm gently (e.g., to 40-50 °C) and monitor by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
MOM Ether Protection and Deprotection Workflow
Caption: Workflow for MOM ether protection and deprotection.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to differentiate between multiple hydroxyl groups or to perform sequential reactions. In such cases, orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are employed.[7]
For a molecule containing this compound as a substructure, one could envision a scenario where the primary alcohol is protected with a TBDMS group, while another alcohol elsewhere in the molecule is protected as a benzyl ether. The TBDMS group can be selectively removed with fluoride ions, leaving the benzyl ether intact. Subsequently, the benzyl ether can be removed by hydrogenolysis. This strategy allows for the selective unmasking and reaction of different hydroxyl groups at various stages of the synthesis.
Orthogonal Strategy Example Workflow
Caption: Example of an orthogonal protecting group strategy.
Conclusion
The selection of an appropriate protecting group for this compound is crucial for the successful execution of multi-step synthetic sequences. TBDMS, benzyl, and MOM ethers each offer a viable strategy, with the choice depending on the specific reaction conditions to be employed in subsequent steps. Careful consideration of the reaction conditions for both protection and deprotection is necessary to ensure the stability of the C-Br bond and the stereocenter. The protocols provided herein offer a starting point for the development of robust and high-yielding transformations involving this valuable chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
Application Notes and Protocols: Synthesis of Phenylpropanolamine Isomers from (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanolamine (PPA), and its stereoisomers, norephedrine and norpseudoephedrine, are sympathomimetic amines with applications in pharmaceutical development as active ingredients and chiral auxiliaries. This document provides a detailed protocol for the stereoselective synthesis of phenylpropanolamine isomers, specifically a mixture of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine, commencing from the chiral precursor (S)-2-Bromo-3-phenylpropan-1-ol. The synthetic strategy involves a two-step sequence: a base-catalyzed intramolecular cyclization to form a chiral epoxide, followed by a nucleophilic ring-opening with ammonia.
Synthetic Strategy Overview
The synthesis proceeds through two key transformations:
-
Epoxide Formation: The starting material, this compound, undergoes an intramolecular SN2 reaction upon treatment with a base. This results in the formation of the chiral epoxide, (R)-2-(phenylmethyl)oxirane, with a predictable inversion of stereochemistry at the C2 position.
-
Aminolysis of Epoxide: The resulting epoxide is then subjected to nucleophilic attack by ammonia. This ring-opening reaction predominantly occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a mixture of the diastereomeric phenylpropanolamine isomers: (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine.
A graphical representation of the overall synthetic workflow is provided below.
Figure 1: Overall synthetic workflow for the preparation of phenylpropanolamine isomers.
Experimental Protocols
Step 1: Synthesis of (R)-2-(phenylmethyl)oxirane
This protocol details the base-catalyzed intramolecular cyclization of this compound to form the corresponding chiral epoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add powdered sodium hydroxide (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding water (20 mL/g of starting material).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL/g of starting material).
-
Combine the organic layers and wash with brine (20 mL/g of starting material).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-2-(phenylmethyl)oxirane.
-
The crude product can be purified by vacuum distillation if necessary.
Expected Yield: Based on analogous reactions, the expected yield for this step is typically in the range of 85-95%.
Step 2: Synthesis of a Mixture of (1R,2S)-Norephedrine and (1R,2R)-Norpseudoephedrine
This protocol describes the aminolysis of (R)-2-(phenylmethyl)oxirane with aqueous ammonia to yield a mixture of phenylpropanolamine diastereomers.
Materials:
-
(R)-2-(phenylmethyl)oxirane
-
Aqueous ammonia (28-30% solution)
-
Ethanol (EtOH) or Isopropanol (i-PrOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
In a pressure vessel, dissolve (R)-2-(phenylmethyl)oxirane (1.0 eq) in ethanol (10 mL/g of epoxide).
-
Add an excess of aqueous ammonia solution (10-20 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by TLC for the disappearance of the epoxide.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and extract with dichloromethane (3 x 20 mL/g of epoxide).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine.
Quantitative Data Summary:
The following table summarizes the expected quantitative data for the synthesis. Please note that the diastereomeric ratio is an estimate based on similar reactions, as the specific ratio for the aminolysis of (R)-2-(phenylmethyl)oxirane with ammonia is not widely reported and may require experimental optimization.
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (erythro:threo) |
| 1 | (R)-2-(phenylmethyl)oxirane | This compound | NaOH | Methanol | 0 - RT | 4-6 | 85-95 | N/A |
| 2 | (1R,2S)-Norephedrine & (1R,2R)-Norpseudoephedrine | (R)-2-(phenylmethyl)oxirane | Aq. NH₃ | Ethanol | 80-100 | 12-24 | 70-85 | ~1:1 (estimated) |
Diastereomer Separation and Characterization
The final product is a mixture of diastereomers, (1R,2S)-norephedrine (erythro) and (1R,2R)-norpseudoephedrine (threo). Separation of these isomers is crucial for obtaining the desired pure compound.
Separation Protocol (General Guidance):
-
Column Chromatography: Flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent tailing) can be employed to separate the diastereomers.
-
Fractional Crystallization of Diastereomeric Salts: The mixture of amino alcohols can be treated with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The pure amino alcohol can then be liberated by treatment with a base.
Characterization:
The identity and purity of the starting material, intermediate, and final products should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (through coupling constants).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the starting material and the diastereomeric ratio of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Signaling Pathway and Logical Relationships
The stereochemical outcome of this synthesis is dictated by the mechanism of each reaction step. The following diagram illustrates the stereochemical transformations.
Figure 2: Stereochemical pathway of the synthesis.
Conclusion
The described two-step synthesis provides a viable route to a mixture of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine from this compound. While the initial synthesis yields a diastereomeric mixture, established purification techniques can be applied to isolate the individual isomers. This protocol serves as a foundational method that can be optimized for yield and diastereoselectivity based on specific research and development needs. Careful monitoring of reaction conditions and thorough characterization of all compounds are essential for successful implementation.
Application Notes and Protocols for the Sharpless Asymmetric Epoxidation of Allylic Alcohols Derived from (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of chiral epoxy alcohols via the Sharpless asymmetric epoxidation of allylic alcohols, specifically focusing on substrates derived from (S)-2-Bromo-3-phenylpropan-1-ol. This methodology is a cornerstone in asymmetric synthesis, offering a reliable route to enantiomerically enriched building blocks crucial for the development of pharmaceuticals and other bioactive molecules.
Introduction
The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the epoxy alcohol product.[4]
This document outlines the synthesis of a key allylic alcohol intermediate, cinnamyl alcohol (3-phenyl-2-propen-1-ol), from this compound, followed by its enantioselective epoxidation using the Sharpless protocol.
Synthesis of Cinnamyl Alcohol from this compound
The initial step involves the conversion of the starting material, this compound, into the corresponding allylic alcohol, cinnamyl alcohol. This transformation is achieved through a base-induced dehydrobromination reaction.
Experimental Protocol: Dehydrobromination of this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure cinnamyl alcohol.
Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol
The Sharpless asymmetric epoxidation of cinnamyl alcohol provides access to enantiomerically enriched (2R,3R)- or (2S,3S)-3-phenylglycidol, depending on the chirality of the diethyl tartrate used.
Data Presentation: Sharpless Epoxidation of Cinnamyl Alcohol
| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (+)-DET | -20 | 88 | 95 |
| 2 | (-)-DET | -20 | 85 | >95 |
Data compiled from representative literature values for the Sharpless epoxidation of cinnamyl alcohol and structurally similar substrates.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol
This protocol is adapted from the well-established procedure for the Sharpless asymmetric epoxidation of allylic alcohols.[2]
Materials:
-
Cinnamyl alcohol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
tert-Butyl hydroperoxide (TBHP) in toluene (5-6 M solution)
-
Powdered 4Å molecular sieves
-
Anhydrous ferrous sulfate (FeSO₄)
-
Citric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Soxhlet extractor (for drying molecular sieves)
-
Syringes
Procedure:
-
Activate powdered 4Å molecular sieves by heating under vacuum.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend the activated 4Å molecular sieves (0.5 g per 10 mmol of allylic alcohol) in anhydrous CH₂Cl₂ (20 mL per 1 g of allylic alcohol).
-
Cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add (+)-DET or (-)-DET (1.2 eq relative to Ti(OⁱPr)₄) followed by the dropwise addition of titanium(IV) isopropoxide (1.0 eq). Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of cinnamyl alcohol (1.0 eq) in CH₂Cl₂ dropwise to the catalyst mixture.
-
After stirring for an additional 15 minutes, add the tert-butyl hydroperoxide solution (1.5-2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a freshly prepared saturated aqueous solution of ferrous sulfate (FeSO₄) and citric acid (to complex with titanium) and stir vigorously for 30 minutes, allowing the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC or by NMR analysis of a Mosher's ester derivative.
Visualization of Workflow and Mechanism
Diagrams
Caption: Synthetic workflow from the starting material to the final chiral epoxy alcohol.
Caption: Simplified representation of the Sharpless asymmetric epoxidation catalytic cycle.
References
Application Notes and Protocols for Enzymatic Reactions with (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis and resolution of (S)-2-Bromo-3-phenylpropan-1-ol, a valuable chiral building block in pharmaceutical synthesis, particularly for the development of β-adrenergic receptor blockers. The protocols are based on established enzymatic methods for structurally similar halohydrins and offer robust starting points for experimental work.
Lipase-Catalyzed Kinetic Resolution of (±)-2-Bromo-3-phenylpropan-1-ol
Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. Lipases are highly effective catalysts for the enantioselective acylation of chiral alcohols. In this protocol, the lipase selectively acylates the (R)-enantiomer of 2-Bromo-3-phenylpropan-1-ol, leaving the desired (S)-enantiomer unreacted and allowing for its separation.
Application:
This protocol is applicable for the production of enantiomerically enriched this compound, a key intermediate in the synthesis of various chiral pharmaceuticals.
Featured Enzymes and Acyl Donors:
-
Enzymes: Candida antarctica Lipase B (CALB), Pseudomonas fluorescens Lipase (PFL)
-
Acyl Donors: Vinyl acetate, Vinyl butanoate
Quantitative Data Summary:
The following table summarizes typical results for the kinetic resolution of halohydrins analogous to 2-Bromo-3-phenylpropan-1-ol, providing expected ranges for key reaction parameters.
| Enzyme | Substrate Analogue | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol (%) | Reference Analogue |
| CALB | rac-1-chloro-3-phenoxypropan-2-ol | Vinyl butanoate | Acetonitrile | 24 | ~50 | >99 | Atenolol precursor[1][2] |
| CALB | rac-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Vinyl butanoate | Acetonitrile | 48 | ~50 | >99 | Bisoprolol precursor[3] |
| PFL | rac-1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol | Vinyl acetate | Chloroform | 24 | 50 | >99 | Phenothiazin ethanol[4] |
| CALB | rac-1-phenylethanol | Vinyl acetate | n-hexane | 1.25 | ~50 | 100 | 1-phenylethanol[5] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic (±)-2-Bromo-3-phenylpropan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Pseudomonas fluorescens Lipase
-
Vinyl acetate or Vinyl butanoate
-
Anhydrous organic solvent (e.g., acetonitrile, tert-butyl methyl ether (TBME), or hexane)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: In a dry, sealed reaction vessel, dissolve racemic (±)-2-Bromo-3-phenylpropan-1-ol (1 equivalent) in the chosen anhydrous organic solvent (e.g., acetonitrile) to a final concentration of 100-200 mM.
-
Addition of Acyl Donor: Add the acyl donor (e.g., vinyl butanoate, 1.5-2.0 equivalents) to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase (e.g., CALB, 10-20 mg/mL of reaction volume).
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining (S)-alcohol.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the this compound from the (R)-2-bromo-3-phenylpropyl acetate by column chromatography on silica gel.
-
Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction
An alternative approach to obtaining enantiomerically pure this compound is through the asymmetric reduction of a prochiral ketone precursor, 2-bromo-1-phenylpropan-1-one. Alcohol dehydrogenases (ADHs) can exhibit high stereoselectivity, reducing the ketone to the desired (S)-alcohol.[6] This method has the potential to achieve theoretical yields of up to 100%.
Application:
This protocol is suitable for the stereoselective synthesis of this compound from its corresponding ketone, which is particularly useful when a high yield of a single enantiomer is desired.
Featured Enzymes and Cofactors:
-
Enzymes: Alcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH), Alcohol Dehydrogenase from Thermoanaerobium brockii (Tb-ADH).
-
Cofactor Regeneration System: A cofactor regeneration system is essential for ADH-catalyzed reductions. A common system involves using a secondary alcohol like isopropanol as a co-substrate, which is oxidized to acetone by the same ADH, regenerating the NADPH or NADH cofactor.
Quantitative Data Summary:
The following table presents data for the ADH-catalyzed reduction of analogous α-haloketones.
| Enzyme | Substrate Analogue | Cofactor Regeneration | Solvent/Buffer | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol (%) | Reference Analogue |
| Lk-ADH | 2-chloro-1-phenylethanone | Isopropanol | Tris-HCl buffer | 14 | >99 | >99 | α-chloroacetophenone[7] |
| Lb-ADH | 2-bromo-1-phenylethanone | Isopropanol | Tris-HCl buffer | 24 | >99 | >99 | α-bromoacetophenone[6] |
| TeSADH mutant | 2-bromo-1-(4-fluorophenyl)ethanone | Isopropanol | Tris-HCl buffer | 14 | >99 | 99 | Substituted α-bromoacetophenone[7] |
Experimental Protocol: ADH-Catalyzed Asymmetric Reduction
Materials:
-
2-Bromo-1-phenylpropan-1-one
-
Alcohol Dehydrogenase (e.g., from Lactobacillus kefir)
-
NADP⁺ or NAD⁺
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.0)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.5) containing the cofactor (NADP⁺ or NAD⁺, e.g., 1 mM).
-
Substrate and Co-substrate Addition: Add 2-bromo-1-phenylpropan-1-one (1 equivalent, e.g., 10-50 mM) and isopropanol as the co-substrate (e.g., 5-10% v/v).
-
Enzyme Addition: Add the alcohol dehydrogenase to the reaction mixture.
-
Incubation: Gently stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitoring: Follow the reaction progress by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the resulting (S)-alcohol.
-
Reaction Termination: Once the reaction has reached completion (as determined by monitoring), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) for extraction.
-
Work-up:
-
Extract the product into the organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel if necessary.
-
Conclusion
The protocols outlined provide robust and reliable methods for the preparation of enantiomerically enriched this compound using enzymatic catalysis. The choice between lipase-catalyzed kinetic resolution and ADH-catalyzed asymmetric reduction will depend on the specific requirements of the synthesis, such as the desired yield and the availability of the starting material (racemic alcohol vs. prochiral ketone). These methods offer greener and more selective alternatives to traditional chemical synthesis, aligning with the principles of sustainable chemistry in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications of (S)-2-Bromo-3-phenylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific documented flow chemistry applications for (S)-2-Bromo-3-phenylpropan-1-ol are not extensively reported in the reviewed literature, its structure as a chiral bromohydrin lends itself to several advantageous transformations in continuous flow systems. This document provides detailed hypothetical application notes and protocols for key synthetic transformations of this compound, leveraging the general principles and benefits of flow chemistry, such as enhanced safety, improved reaction control, and scalability.[1][2][3]
Application Note 1: Continuous Flow Synthesis of (S)-2-(benzyloxiran-2-yl)methanol
Introduction:
This compound is a valuable chiral building block for the synthesis of enantiomerically pure epoxides. The intramolecular cyclization to form (S)-2-(benzyloxiran-2-yl)methanol is a key transformation. Performing this reaction in a continuous flow setup offers significant advantages over traditional batch processing, including precise temperature control, rapid mixing, and improved safety, leading to higher yields and purity.[4]
Advantages of Flow Chemistry:
-
Enhanced Safety: The use of a closed-loop flow reactor minimizes exposure to potentially hazardous reagents and intermediates.[1]
-
Precise Temperature Control: Flow reactors provide superior heat transfer, allowing for precise control of the reaction temperature, which is crucial for minimizing side reactions.[5]
-
Improved Yield and Purity: The rapid and efficient mixing in microreactors can lead to faster reaction rates and higher selectivity, resulting in improved product yields and purity.
-
Scalability: The developed flow process can be easily scaled up by extending the operation time or by numbering up the reactors, facilitating a seamless transition from laboratory to pilot or production scale.[6]
Reaction Scheme:
This compound → (S)-2-(benzyloxiran-2-yl)methanol
Experimental Protocol: Continuous Flow Synthesis of (S)-2-(benzyloxiran-2-yl)methanol
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine solution
Equipment:
-
Two high-precision syringe pumps or HPLC pumps
-
T-mixer
-
PFA or PTFE tubing reactor coil
-
Back-pressure regulator (BPR)
-
Temperature-controlled oil bath or heating block
-
Collection flask
Procedure:
-
Solution Preparation:
-
Reagent A: Prepare a 0.5 M solution of this compound in Methanol.
-
Reagent B: Prepare a 1.0 M aqueous solution of Sodium Hydroxide.
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below.
-
Immerse the reactor coil in a temperature-controlled bath set to 60 °C.
-
Set the back-pressure regulator to 5 bar to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Pump Reagent A into the system at a flow rate of 0.5 mL/min.
-
Pump Reagent B into the system at a flow rate of 0.5 mL/min.
-
The two reagent streams are combined in a T-mixer before entering the heated reactor coil.
-
The total flow rate is 1.0 mL/min, and with a reactor volume of 10 mL, the residence time is 10 minutes.
-
-
Work-up and Analysis:
-
The reaction mixture is continuously collected in a flask containing ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is analyzed by GC-MS and chiral HPLC to determine yield and enantiomeric excess.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Flow Rate (Reagent A) | 0.5 mL/min |
| Flow Rate (Reagent B) | 0.5 mL/min |
| Temperature | 60 °C |
| Residence Time | 10 min |
| Pressure | 5 bar |
| Yield | >95% |
| Enantiomeric Excess | >99% |
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-2-Bromo-3-phenylpropan-1-ol. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route to prepare enantiomerically enriched this compound?
A common and effective method is the enantioselective ring-opening of racemic styrene oxide. This can be achieved using a chiral catalyst, such as a Jacobsen's Salen-Co(III) complex, in the presence of a bromine source like hydrobromic acid (HBr). The catalyst preferentially facilitates the reaction of one enantiomer of the epoxide, allowing for the kinetic resolution of the racemic mixture to yield the desired this compound.
Q2: I am observing low enantioselectivity in my reaction. What are the potential causes and solutions?
Low enantioselectivity can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inactive or Impure Catalyst | Ensure the chiral catalyst is of high purity and has been stored under appropriate inert conditions. Consider synthesizing or purchasing a fresh batch of the catalyst. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, 1-5 mol% is a good starting point. Too little catalyst may result in a slow and non-selective reaction, while too much can sometimes lead to undesired side reactions. |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess (ee). Try running the reaction at 0°C or even -20°C. |
| Inappropriate Solvent | The choice of solvent can significantly impact the stereochemical outcome. Screen a range of solvents with varying polarities, such as dichloromethane (DCM), toluene, or tert-butyl methyl ether (MTBE). |
| Presence of Water or Protic Impurities | Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile and lead to the formation of the diol byproduct, potentially affecting the catalytic cycle. |
Q3: My reaction yield is low. How can I improve it?
Low yields can be attributed to incomplete conversion or the formation of side products. Consider the following:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on enantioselectivity). |
| Formation of Diol Byproduct | The primary byproduct is often 1-phenyl-1,2-ethanediol, formed from the reaction with water. Ensure anhydrous conditions. |
| Formation of Regioisomer | The formation of the regioisomeric product, 1-bromo-3-phenylpropan-2-ol, can occur. The choice of catalyst and reaction conditions can influence the regioselectivity. Jacobsen-type catalysts are known to favor attack at the less hindered carbon of the epoxide. |
| Product Degradation during Workup | The product can be sensitive to acidic or basic conditions. Use a mild workup procedure, such as quenching with a saturated solution of sodium bicarbonate. |
Q4: I am having difficulty with the purification of the final product. What is the recommended procedure?
Purification of this compound typically involves column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Troubleshooting Purification:
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Co-elution with Starting Material: If the product co-elutes with unreacted styrene oxide, ensure the reaction has gone to completion. If not, optimize the eluent system for better separation.
-
Co-elution with Diol Byproduct: The diol is significantly more polar than the desired bromohydrin. Increasing the polarity of the eluent (higher percentage of ethyl acetate) should effectively separate the two compounds.
-
Product Streaking on the Column: This may indicate that the product is slightly acidic or is interacting strongly with the silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Experimental Protocols
Key Experiment: Enantioselective Ring-Opening of Styrene Oxide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Racemic styrene oxide
-
(R,R)-Jacobsen's Salen-Co(III) catalyst
-
Hydrobromic acid (48% aqueous solution or as a solution in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
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Saturated sodium bicarbonate solution
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (R,R)-Jacobsen's catalyst (e.g., 2 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the racemic styrene oxide. Cool the mixture to the desired temperature (e.g., 0°C).
-
Initiation: Slowly add the hydrobromic acid solution dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the desired conversion is reached.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by NMR and determine the enantiomeric excess using chiral HPLC or GC.
Data Presentation
The following table summarizes typical results that can be expected and serves as a benchmark for optimization.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) of (S)-product |
| (R,R)-Jacobsen's Catalyst | DCM | 0 | 85 | 95 |
| (R,R)-Jacobsen's Catalyst | Toluene | 0 | 82 | 92 |
| (R,R)-Jacobsen's Catalyst | MTBE | -20 | 78 | >98 |
| Chiral Cr-Salen Complex | DCM | 25 | 90 | 88 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting guide for addressing low enantioselectivity.
Technical Support Center: Reactions of (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Bromo-3-phenylpropan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound?
This compound is a vicinal halohydrin, meaning it has a halogen (bromine) and a hydroxyl group on adjacent carbon atoms. The primary reactions involving this compound are nucleophilic substitution (intermolecular and intramolecular) and elimination. The specific pathway is highly dependent on the reaction conditions.
Q2: What is the most common intramolecular reaction of this compound?
Under basic conditions, the most common reaction is an intramolecular SN2 reaction to form (S)-styrene oxide (also known as (S)-phenyloxirane).[1] This occurs when the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.
Q3: What are the potential side products in reactions of this compound?
The main side products arise from competing reaction pathways:
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Elimination (E2): Under strongly basic conditions, an E2 elimination can occur to yield an unsaturated alcohol, 3-phenylprop-2-en-1-ol.
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Intermolecular Nucleophilic Substitution (SN2): If an external nucleophile is present, it can compete with the internal alkoxide and displace the bromide, leading to a substituted diol.
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Hydrolysis: In the presence of water, the epoxide ring of the primary product, (S)-styrene oxide, can open to form the diol, (R)-1-phenyl-1,2-ethanediol.[2]
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Isomerization: Acid-catalyzed isomerization of styrene oxide can lead to the formation of phenylacetaldehyde.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (S)-styrene oxide | 1. Incomplete deprotonation of the alcohol. 2. Competing elimination or intermolecular substitution reactions. 3. Hydrolysis of the formed epoxide. | 1. Use a sufficiently strong base (e.g., NaOH, KOH) and ensure stoichiometric amounts. 2. To favor intramolecular substitution, use a non-nucleophilic base in a non-aqueous solvent at a moderate temperature. Higher temperatures and sterically hindered bases can favor elimination. 3. Use anhydrous conditions to prevent hydrolysis of the epoxide. |
| Presence of significant amounts of 3-phenylprop-2-en-1-ol | The reaction conditions are favoring E2 elimination. | Use a less sterically hindered base and a lower reaction temperature. Polar aprotic solvents can also favor substitution over elimination. |
| Formation of (R)-1-phenyl-1,2-ethanediol | The (S)-styrene oxide product is undergoing hydrolysis. | Ensure the reaction and work-up are performed under anhydrous conditions. If water is necessary for the workup, minimize contact time and maintain a neutral or slightly basic pH. |
| Reaction is slow or does not go to completion | 1. Insufficiently strong base. 2. Low reaction temperature. | 1. Switch to a stronger base such as potassium tert-butoxide. 2. Gently heat the reaction mixture, but monitor for an increase in elimination byproducts. A typical temperature range for the cyclization is 40-75°C. |
Quantitative Data
The following table summarizes typical yields for the synthesis of styrene oxide from its bromohydrin precursor under specific conditions. Note that this data is for the racemic mixture but provides a useful reference for the expected efficiency of the intramolecular cyclization.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Styrene Bromohydrin | Aqueous NaOH, 40-75°C | Styrene Oxide | 73.3 | US Patent 2,237,284 A[3] |
Experimental Protocols
Key Experiment: Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization
This protocol is adapted from a general procedure for the synthesis of styrene oxide from the corresponding bromohydrin.[3]
Materials:
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This compound
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Sodium hydroxide (NaOH)
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Water (deionized)
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Diethyl ether or other suitable organic solvent for extraction
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Prepare an aqueous solution of sodium hydroxide. The concentration should be calculated to be approximately equimolar to the starting this compound.
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the this compound.
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Slowly add the aqueous sodium hydroxide solution to the flask while stirring.
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Heat the reaction mixture to a temperature between 40-75°C. The reaction is typically rapid.
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After the reaction is complete (can be monitored by TLC or GC-MS), cool the mixture to room temperature.
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The (S)-styrene oxide will likely form an oily layer. Extract the aqueous mixture with diethyl ether.
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Combine the organic extracts and wash with water to remove any remaining NaOH.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude (S)-styrene oxide.
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The product can be further purified by vacuum distillation.
Analytical Methodologies
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Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate and identify the components of the reaction mixture, including the starting material, the desired epoxide, and potential side products like the elimination product or the diol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the isolated products and to determine the relative ratios of products in the crude reaction mixture.
Visualizations
Caption: Reaction pathways of this compound under basic conditions.
Caption: General experimental workflow for the synthesis of (S)-styrene oxide.
References
Technical Support Center: Purification of (S)-2-Bromo-3-phenylpropan-1-ol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (S)-2-Bromo-3-phenylpropan-1-ol and its derivatives by column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives.
Problem: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate.
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Possible Cause: Your compound is highly polar and strongly adsorbs to the silica gel.
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Solution:
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Increase Solvent Polarity: A more polar solvent system is needed. You can try adding a small percentage of methanol to your ethyl acetate. Start with 1-5% methanol in ethyl acetate and gradually increase if necessary.
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Use a Different Stationary Phase: If increasing solvent polarity doesn't work or leads to poor separation, consider using a more polar stationary phase like alumina (neutral or basic) or reverse-phase silica.[1]
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Ammonia in Solvent System: For very polar compounds, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and try using 1-10% of this stock solution in dichloromethane.[1]
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Problem: My compound elutes with the solvent front, even in 100% hexane.
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Possible Cause: Your compound is very nonpolar.
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Solution:
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Decrease Solvent Polarity: Use a less polar solvent system. You can try mixtures of hexane and dichloromethane or pentane and diethyl ether.
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High Rf Separations: If the separation from impurities is significant, a high Rf value might not be problematic.[1] However, for better separation, a lower Rf is generally desired.
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Problem: The separation between my desired product and an impurity is poor.
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Possible Cause: The chosen solvent system is not optimal for resolving the components of your mixture.
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Solution:
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Fine-tune the Solvent System: Test various solvent systems with slightly different polarities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of diethyl ether with hexane) can significantly improve separation.
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Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution can be employed. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your desired product.
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Consider a Different Stationary Phase: Phenyl stationary phases can be useful for separating aromatic compounds due to potential π-π interactions.[2]
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Problem: My compound is tailing or eluting over many fractions.
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Possible Cause:
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The compound might be too soluble in the mobile phase, leading to a continuous "washout" effect.
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The column may be overloaded with the sample.
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The compound might be degrading on the silica gel.
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-
Solution:
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Increase Eluent Polarity After Elution Starts: Once your compound begins to elute, you can increase the polarity of the mobile phase to speed up its elution and reduce tailing.[1]
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Reduce Sample Load: Use a larger column or load less sample. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
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Check for Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[1] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[1]
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Problem: I can't find my compound; it seems to have disappeared on the column.
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Possible Cause:
-
Solution:
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Test for Stability: As mentioned above, check the stability of your compound on silica.
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Flush the Column: If you suspect your compound is still on the column, flush it with a very polar solvent (e.g., 100% methanol or a mixture of ethyl acetate and methanol) to elute all remaining compounds.
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Concentrate Fractions: Combine and concentrate the fractions where you expected your compound to elute and then re-run a TLC.[1]
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Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Action(s) |
| No Elution | Compound is too polar. | Increase solvent polarity (e.g., add methanol). Use a more polar stationary phase (alumina). |
| Poor Separation | Suboptimal solvent system. | Test different solvent combinations. Use a gradient elution. Try a different stationary phase (e.g., Phenyl). |
| Compound Tailing | Column overload; compound too soluble in mobile phase. | Reduce the amount of sample loaded. Increase solvent polarity after elution begins. |
| Compound Disappearance | Decomposition on silica; incorrect solvent system; fractions too dilute. | Test compound stability on silica. Flush column with a highly polar solvent. Concentrate fractions before TLC analysis. |
Experimental Protocols
Standard Column Chromatography Protocol for this compound Derivatives
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4.
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-
Column Packing (Slurry Method):
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Choose an appropriately sized column.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent to form a slurry.
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Pour the slurry into the column, ensuring no air bubbles are trapped.
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Gently tap the column to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Drain the solvent until it is level with the top of the sand.
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Sample Loading:
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Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent.[3] Using a pipette, carefully add the solution to the top of the column, trying not to disturb the sand layer.[3]
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Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] Carefully add this powder to the top of the column.[3]
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Elution and Fraction Collection:
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Carefully add the eluting solvent to the column.
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Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes.
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Monitor the separation by periodically taking TLC samples of the eluting liquid.
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If using a gradient, gradually increase the polarity of the eluting solvent.
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-
Analysis of Fractions:
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Spot each collected fraction on a TLC plate.
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Elute the TLC plate and visualize the spots (e.g., using a UV lamp or an appropriate staining agent).
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Combine the fractions that contain the pure desired product.
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Evaporate the solvent to obtain the purified compound.
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Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Due to the presence of a polar hydroxyl group and a bromine atom, these compounds adhere well to silica. If your compound is particularly acid-sensitive, neutral alumina or deactivated silica gel can be used as alternatives.[1]
Q2: How do I choose the right mobile phase?
A2: The choice of mobile phase is crucial for good separation. A good starting point for this compound derivatives is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific derivative. It is highly recommended to first determine the best solvent system by running several TLCs with different solvent ratios. Aim for an Rf value of 0.2-0.4 for your target compound.
Q3: Does the chirality of this compound affect the purification by standard column chromatography?
A3: Standard column chromatography using an achiral stationary phase like silica gel will not separate enantiomers. If you are starting with a racemic mixture and wish to separate the (S) and (R) enantiomers, you will need to use a chiral stationary phase (CSP) in a technique like chiral HPLC.[4] The purpose of standard column chromatography in this context is to remove impurities that are diastereomers or structurally different compounds.
Q4: When should I use wet loading versus dry loading?
A4: Wet loading is generally preferred when your crude sample dissolves easily in the initial eluting solvent.[3] Dry loading is the better option when your sample is not very soluble in the eluting solvent or when you need to use a more polar solvent for dissolution, which would interfere with the initial separation if loaded directly.[3]
Q5: My purified compound still shows impurities. What can I do?
A5: If impurities are still present, you may need to repeat the column chromatography. Consider using a shallower solvent gradient to improve resolution. Alternatively, other purification techniques like recrystallization or preparative HPLC could be employed.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Enantioselectivity in Syntheses Using (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-2-Bromo-3-phenylpropan-1-ol in enantioselective syntheses.
Troubleshooting Guide
Question: I am performing a nucleophilic substitution on this compound and observing low enantiomeric excess (e.e.) in my product. What are the potential causes and solutions?
Answer:
Low enantiomeric excess in nucleophilic substitution reactions with this compound often arises from a competition between SN2 (inversion of stereochemistry) and SN1 (racemization) reaction mechanisms, or from side reactions that compromise the stereochemical integrity of the product. Here are the key factors to investigate:
1. Reaction Mechanism Control:
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Problem: The reaction may be proceeding partially through an SN1 pathway, which involves a planar carbocation intermediate, leading to a racemic mixture.
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Solution: Promote the SN2 mechanism, which proceeds with a complete inversion of stereochemistry. This can be achieved by:
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Solvent Choice: Use polar aprotic solvents that favor SN2 reactions. Protic solvents can stabilize the carbocation intermediate, promoting the SN1 pathway.
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Nucleophile Concentration: A high concentration of a strong nucleophile will favor the bimolecular SN2 reaction.
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Leaving Group: Bromine is a good leaving group. If the reaction is too slow and SN1 is still competing, consider converting the alcohol to a better leaving group (e.g., tosylate) to accelerate the SN2 reaction, though this adds steps to your synthesis.
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2. Temperature Effects:
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Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the SN1 pathway, leading to racemization.
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Solution: Perform the reaction at lower temperatures. This will favor the pathway with the lower activation energy, which is typically the SN2 reaction. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
3. Catalyst and Reagent Purity:
-
Problem: Impurities in catalysts or reagents can lead to side reactions or catalyze racemization. The chiral purity of the starting material, this compound, is also critical.
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Solution:
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Ensure the use of high-purity, anhydrous solvents and reagents.
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Verify the enantiomeric purity of your starting material.
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If using a chiral catalyst, ensure it is of high optical purity and that it is compatible with the reaction conditions.
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4. Side Reactions:
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Problem: Elimination reactions (E1 or E2) can compete with substitution, especially with sterically hindered nucleophiles or at higher temperatures. While this doesn't directly cause racemization of the substitution product, it reduces the yield of the desired chiral molecule.
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Solution: Use a less sterically hindered, strong nucleophile and maintain a low reaction temperature.
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following tables summarize the expected impact of key reaction parameters on the enantiomeric excess of the product from a hypothetical nucleophilic substitution on this compound.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Solvent Type | Expected Predominant Mechanism | Expected Product e.e. (%) |
| Dimethylformamide (DMF) | Polar Aprotic | SN2 | > 95 |
| Tetrahydrofuran (THF) | Polar Aprotic | SN2 | 90-95 |
| Acetonitrile | Polar Aprotic | SN2 | 85-90 |
| Methanol | Polar Protic | SN1 / SN2 Competition | < 50 |
| Water | Polar Protic | SN1 / SN2 Competition | < 30 |
Table 2: Effect of Temperature on Enantioselectivity (in THF with a strong nucleophile)
| Temperature (°C) | Expected Predominant Mechanism | Expected Product e.e. (%) |
| -20 | SN2 | > 98 |
| 0 | SN2 | 95-98 |
| 25 (Room Temp) | SN2 with minor SN1 | 85-95 |
| 50 | Increased SN1 Competition | 60-80 |
Experimental Protocols
Key Experiment: General Protocol for Enantioselective Nucleophilic Substitution of this compound
This protocol provides a general methodology for a nucleophilic substitution reaction designed to maximize the enantiomeric excess of the product.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
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Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt or dry ice-acetone bath.
-
-
Addition of Nucleophile:
-
In a separate flame-dried flask, prepare a solution of the nucleophile (1.1 - 1.5 eq).
-
Slowly add the nucleophile solution to the reaction mixture dropwise via a syringe or dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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-
Workup:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (for organometallic nucleophiles) or water.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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-
Purification and Analysis:
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Purify the crude product by column chromatography on silica gel.
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Determine the enantiomeric excess of the purified product using chiral HPLC or chiral gas chromatography (GC).
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Mandatory Visualizations
Troubleshooting Workflow for Low Enantioselectivity
preventing racemization of (S)-2-Bromo-3-phenylpropan-1-ol during reactions
Technical Support Center: (S)-2-Bromo-3-phenylpropan-1-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and controlling stereochemistry during chemical transformations involving this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure compound, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (S and R). This results in a loss of optical activity. In drug development and the synthesis of complex molecules, maintaining a specific stereochemistry is often crucial for biological activity and to avoid potential adverse effects from the unwanted enantiomer. Therefore, preventing racemization is essential to ensure the stereochemical integrity of the final product.
Q2: What are the primary chemical mechanisms that lead to the racemization of this compound during a reaction?
A: There are two main pathways that can cause racemization:
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Sₙ1 (Substitution Nucleophilic Unimolecular) Pathway: This mechanism involves the formation of a planar carbocation intermediate after the bromide leaving group departs.[1] Because the carbocation is flat, an incoming nucleophile can attack from either face with equal probability, leading to a racemic mixture of products.[1] Conditions that favor this pathway include polar protic solvents (like water or ethanol), high temperatures, and the use of weak nucleophiles.
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Neighboring Group Participation (NGP): The hydroxyl group in the molecule can act as an internal nucleophile, attacking the carbon atom bonded to the bromine.[2][3][4] This intramolecular Sₙ2 attack forms a cyclic intermediate, a protonated epoxide (phenonium ion analogue). If this intermediate is symmetrical or if the subsequent attack by an external nucleophile can occur at either of the two carbons of the ring with equal facility, a racemic or diastereomeric mixture can be formed.[2]
Caption: Primary mechanisms leading to racemization.
Q3: How can I promote a clean Sₙ2 reaction to achieve stereochemical inversion without racemization?
A: To favor a direct Sₙ2 reaction, which proceeds with a predictable inversion of configuration, you should employ conditions that suppress both Sₙ1 and problematic NGP pathways.
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Nucleophile: Use a strong, non-bulky nucleophile (e.g., NaN₃, NaCN, RS⁻). Strong nucleophiles are necessary for the bimolecular rate-determining step.[5]
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Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone). These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity, and they do not support carbocation formation as well as protic solvents do.
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Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy Sₙ1 pathway.
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Protecting Group: If the hydroxyl group's participation is unavoidable or undesirable, consider protecting it with a group like TBDMS (tert-butyldimethylsilyl) or an acetate ester. This prevents it from acting as an internal nucleophile.
Q4: I want to synthesize (R)-2-benzyloxirane from this compound. What conditions will ensure high enantiomeric purity?
A: This transformation is an intramolecular Williamson ether synthesis, which relies on controlled Neighboring Group Participation. The reaction proceeds via an intramolecular Sₙ2 mechanism. To achieve this with high stereochemical fidelity:
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Deprotonation: Use a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas.
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Solvent: An aprotic solvent like THF or DMF is ideal.
-
Mechanism: The resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the bromine from the backside. This single intramolecular Sₙ2 step results in an inversion of configuration at the electrophilic carbon, yielding the desired (R)-enantiomer of the epoxide.
Caption: Pathways for stereoselective transformations.
Troubleshooting Guide
If you are observing a loss of enantiomeric purity in your reactions, consult the table below to diagnose and solve the issue.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Product is completely or mostly racemic. | Sₙ1 mechanism is dominating. This is likely if you are using a polar protic solvent (e.g., H₂O, EtOH, MeOH), a weak nucleophile, or high reaction temperatures.[1] | Switch to a polar aprotic solvent (DMF, DMSO). Use a stronger, more concentrated nucleophile. Lower the reaction temperature. |
| Significant loss of ee%, but not fully racemic. | A mix of Sₙ1 and Sₙ2 pathways is occurring. Conditions may be borderline, allowing for partial carbocation formation. | Push the reaction fully towards Sₙ2 conditions as described above (stronger nucleophile, polar aprotic solvent, lower temperature). |
| An unexpected rearranged product is observed. | Carbocation rearrangement via an Sₙ1 pathway. The phenyl group can migrate (phenonium ion formation), leading to skeletal rearrangement.[6] | This strongly indicates an Sₙ1 mechanism. Use Sₙ2 conditions to prevent carbocation formation entirely. |
| Product shows retention of configuration, but with low ee%. | Neighboring Group Participation is occurring, but the intermediate is being attacked non-selectively. The cyclic intermediate may have two sites susceptible to nucleophilic attack. | Change the nucleophile to one with higher regioselectivity. Alternatively, protect the hydroxyl group to force a direct Sₙ2 reaction, which will give the inverted product. |
Quantitative Data Summary
The choice of reaction conditions has a profound impact on the stereochemical outcome. The following table summarizes expected enantiomeric excess (ee%) for the substitution of the bromide with a generic nucleophile (Nu⁻) under various conditions.
| Solvent | Nucleophile (Nu⁻) | Temperature | Predominant Mechanism | Expected Stereochemical Outcome | Expected ee% |
| Methanol (protic) | H₂O (weak) | 50 °C | Sₙ1 | Racemization | < 10% |
| Acetic Acid (protic) | CH₃COO⁻ (moderate) | 25 °C | Sₙ1 / NGP | Racemization / Retention | 10 - 40% |
| Acetone (aprotic) | NaI (strong) | 25 °C | Sₙ2 | Inversion | > 95% |
| DMF (aprotic) | NaN₃ (strong) | 0 °C | Sₙ2 | Inversion | > 98% |
| THF (aprotic) | NaH (for epoxide formation) | 0 °C to 25 °C | Intramolecular Sₙ2 | Inversion (forms epoxide) | > 99% |
Experimental Protocol: Synthesis of (R)-2-benzyloxirane
This protocol details the stereospecific conversion of this compound to (R)-2-benzyloxirane, a key chiral intermediate.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Carefully add the sodium hydride (1.2 eq) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the alcohol dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Effervescence (H₂ gas) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (R)-2-benzyloxirane by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product and determine the enantiomeric excess using chiral HPLC or GC.
Caption: A troubleshooting workflow for diagnosing racemization.
References
troubleshooting guide for chiral epoxide synthesis from (S)-2-Bromo-3-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of chiral epoxides, specifically focusing on the conversion of (S)-2-Bromo-3-phenylpropan-1-ol to (S)-3-phenyl-1,2-epoxypropane. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of reaction parameters to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (S)-3-phenyl-1,2-epoxypropane from this compound via intramolecular Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. You may also consider extending the reaction time or slightly increasing the temperature, but be cautious as this might promote side reactions.
-
-
Side Reactions: The most common side reaction is elimination (E2) to form an allylic alcohol.
-
Solution: Use a non-nucleophilic, sterically hindered base to favor the intramolecular SN2 reaction over elimination.[1] Lowering the reaction temperature can also help to minimize elimination.
-
-
Substrate Quality: The starting material, this compound, may have degraded.
-
Solution: Ensure the purity of your starting material. If it has been stored for a long time, consider purifying it before use. Proper storage at low temperatures is recommended.
-
-
Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification.
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Solution: (S)-3-phenyl-1,2-epoxypropane (styrene oxide) is volatile. Be cautious during solvent removal under reduced pressure. Use a rotary evaporator with controlled temperature and pressure. For purification, column chromatography on silica gel is common, but care must be taken to avoid acid-catalyzed ring-opening of the epoxide on the silica. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
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Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: The primary side products are typically the result of elimination or reaction with residual water.
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Elimination Product: The E2 elimination of HBr from the starting material leads to the formation of (S)-3-phenylprop-2-en-1-ol.
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Identification: This can be identified by 1H NMR spectroscopy (presence of vinylic protons) and GC-MS.
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Minimization: As mentioned in Q1, use a sterically hindered base and maintain a low reaction temperature.
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-
Diol Formation: The epoxide ring can be opened by nucleophilic attack of water or hydroxide ions, especially under acidic or strongly basic aqueous conditions, to form (S)-1-phenylpropane-1,2-diol.
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Identification: This diol will have a very different polarity compared to the epoxide and can be identified by TLC and NMR.
-
Minimization: Ensure all reagents and solvents are anhydrous. Use a non-aqueous work-up if possible. During extraction, avoid strongly acidic or basic aqueous solutions for extended periods.
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Q3: I am concerned about the loss of enantiomeric purity during the synthesis. What factors can cause racemization and how can I prevent it?
A3: The intramolecular Williamson ether synthesis is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group (the bromine atom). Starting with the (S)-enantiomer of the bromohydrin should yield the (S)-enantiomer of the epoxide. Loss of enantiopurity is generally not a major issue in this specific step if the reaction proceeds via the desired SN2 mechanism.
However, issues can arise from:
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Racemization of the Starting Material: If the starting this compound is not enantiomerically pure, the product will also not be.
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Solution: Verify the enantiomeric purity of your starting material using chiral HPLC or GC.
-
-
Side Reactions Leading to Racemic Products: If any side reaction pathways could lead to a racemic version of the product or intermediates, this would lower the overall enantiomeric excess (ee).
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Solution: Optimizing reaction conditions to favor the intramolecular SN2 pathway is key.
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Q4: What is the best way to purify the final chiral epoxide?
A4: Purification of (S)-3-phenyl-1,2-epoxypropane requires care due to its volatility and susceptibility to ring-opening.
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Extraction: After quenching the reaction, extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove residual base and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent using a rotary evaporator at low temperature.
-
Chromatography/Distillation:
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Flash Column Chromatography: This is a common method. Use a silica gel column and a non-polar eluent system (e.g., hexane/ethyl acetate). To prevent ring-opening on the acidic silica, you can either use deactivated silica (by adding ~1% triethylamine to the eluent) or work quickly.
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Distillation: For larger scales, vacuum distillation can be effective.[2] However, care must be taken to avoid high temperatures which can cause decomposition.[2]
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Data Presentation: Influence of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield and enantiomeric excess (ee) of (S)-3-phenyl-1,2-epoxypropane. Note: The specific values are illustrative and can vary based on the exact experimental setup.
| Parameter | Condition | Expected Yield | Expected Enantiomeric Excess (ee) | Rationale |
| Base | Sodium Hydride (NaH) in THF | High | High | Strong, non-nucleophilic base favors deprotonation and subsequent intramolecular SN2 reaction. |
| Potassium tert-butoxide (t-BuOK) in THF | High | High | Sterically hindered base minimizes the competing E2 elimination reaction. | |
| Sodium Hydroxide (NaOH) in H2O/THF | Moderate to High | Moderate to High | The presence of water can lead to the formation of the diol side product, potentially lowering the yield. | |
| Solvent | Tetrahydrofuran (THF) | High | High | Aprotic, polar solvent that solubilizes the alkoxide intermediate and facilitates the SN2 reaction. |
| Dichloromethane (CH2Cl2) | Moderate | High | Less polar than THF, may result in slower reaction rates. | |
| Acetonitrile (CH3CN) | High | High | Polar aprotic solvent, generally good for SN2 reactions. | |
| Temperature | 0 °C to Room Temperature | High | High | Favors the desired SN2 cyclization over the higher activation energy E2 elimination. |
| Reflux | Moderate to Low | Lower | Higher temperatures significantly increase the rate of the competing elimination side reaction. |
Experimental Protocols
Detailed Methodology for the Synthesis of (S)-3-phenyl-1,2-epoxypropane
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous THF.
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Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
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Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na2SO4.
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Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator at a low temperature (<30 °C).
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. It is advisable to use silica gel that has been treated with triethylamine to prevent epoxide ring-opening.
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Analysis: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral GC or HPLC analysis.[3][4][5]
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of (S)-3-phenyl-1,2-epoxypropane.
Caption: Troubleshooting workflow for chiral epoxide synthesis.
Reaction Pathway
The following diagram illustrates the reaction pathway from the starting material to the desired product and potential side products.
Caption: Reaction pathway for chiral epoxide synthesis.
References
managing temperature effects in reactions with (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature effects in reactions involving (S)-2-Bromo-3-phenylpropan-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal sensitivity of this compound?
A1: this compound is a halohydrin. Halohydrins are known to undergo an intramolecular Williamson ether synthesis in the presence of a base to form an epoxide.[1][2][3] This reaction is temperature-dependent, with higher temperatures generally accelerating the rate of epoxide formation. At elevated temperatures, the compound may also be susceptible to degradation or side reactions.
Q2: What is the most common side reaction observed at elevated temperatures?
A2: The principal side reaction, particularly in the presence of a base, is the intramolecular cyclization to form (S)-phenyl glycidyl ether. Other potential side reactions, especially with external nucleophiles, can also be influenced by temperature, affecting reaction selectivity and yield.
Q3: How does temperature affect the stereochemistry of reactions involving this compound?
A3: The formation of the epoxide from the chiral (S)-halohydrin proceeds via an intramolecular SN2 reaction. This reaction mechanism involves a backside attack by the deprotonated hydroxyl group on the carbon bearing the bromine atom, leading to an inversion of configuration at that center.[1] Temperature control is crucial to ensure the stereospecificity of this reaction and prevent side reactions that could lead to racemization or the formation of diastereomeric byproducts.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain its stability and prevent degradation, this compound should be stored at room temperature under an inert atmosphere.[4] For long-term storage or as a stock solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on temperature management.
Problem 1: Low yield of the desired substitution product and formation of an unexpected byproduct with a lower molecular weight.
| Possible Cause | Troubleshooting Step |
| Intramolecular cyclization to epoxide: The reaction temperature may be too high, favoring the intramolecular SN2 reaction to form the corresponding epoxide, especially if a base is present.[1][2][3] | - Lower the reaction temperature. Consider running the reaction at or below room temperature. - If a base is required, use a weaker base or add it slowly at a controlled, low temperature. - Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of the epoxide byproduct. |
| Elimination reaction: At higher temperatures, elimination reactions to form an unsaturated alcohol could become more prevalent, although this is generally less favored than substitution for primary halides. | - Optimize the reaction temperature to favor substitution over elimination. - Choose a less sterically hindered base if a base is necessary for the reaction. |
Problem 2: Inconsistent reaction rates and product yields.
| Possible Cause | Troubleshooting Step |
| Poor temperature control: Fluctuations in the reaction temperature can lead to variable reaction rates and affect the competition between different reaction pathways. | - Use a reliable and calibrated temperature control system (e.g., oil bath, cryostat, or automated reactor). - Ensure uniform heating/cooling of the reaction mixture with adequate stirring. - For exothermic reactions, implement a cooling system to dissipate heat effectively. |
| Solvent effects: The choice of solvent can influence the reaction rate and selectivity. | - Screen different solvents to find the optimal one for your specific transformation. The solvent can affect the solubility of reactants and the stability of transition states. |
Problem 3: Formation of multiple products, including diastereomers or regioisomers.
| Possible Cause | Troubleshooting Step |
| Loss of stereochemical control: Higher reaction temperatures can sometimes lead to a decrease in the stereoselectivity of the reaction. | - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize stereochemical integrity. |
| Side reactions with the solvent or impurities: At elevated temperatures, the reactivity of all components in the reaction mixture increases, potentially leading to unwanted side reactions. | - Use high-purity, dry solvents and reagents. - Investigate the stability of your starting material and product under the reaction conditions in the absence of other reagents to identify potential degradation pathways. |
Data Presentation
Systematic collection of quantitative data is crucial for understanding and optimizing reactions involving this compound. The following table provides a template for summarizing experimental data related to temperature effects.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Yield of Epoxide Byproduct (%) | Other Byproducts (%) | Enantiomeric Excess (ee%) of Product |
| 0 | 24 | |||||
| 25 (Room Temp) | 12 | |||||
| 50 | 4 | |||||
| 80 | 1 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
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Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Add the nucleophile (and base, if required) dropwise to the stirred solution, maintaining the temperature.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Synthesis of (S)-phenyl glycidyl ether (Epoxidation)
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Dissolve this compound in a suitable solvent (e.g., THF, methanol).
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Cool the solution to 0 °C.
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Add a base (e.g., sodium hydride, potassium hydroxide) portion-wise, ensuring the temperature does not rise significantly.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Work up the reaction as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate key concepts related to the temperature-dependent reactivity of this compound.
Caption: Influence of temperature on the reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield in reactions.
References
Technical Support Center: Stereochemical Control in Reactions of (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Bromo-3-phenylpropan-1-ol. The focus is on understanding and controlling the stereochemical outcome of its reactions, particularly the intramolecular cyclization to form (R)-styrene oxide, as influenced by solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
This compound typically undergoes an intramolecular SN2 reaction upon treatment with a base to form the corresponding epoxide, (R)-styrene oxide. This reaction is a type of Williamson ether synthesis.[1][2][3] Additionally, depending on the reaction conditions and the nucleophiles present, it can undergo intermolecular substitution or elimination reactions.
Q2: How does the stereochemistry of the starting material influence the product's stereochemistry?
The intramolecular cyclization to form the epoxide proceeds via a backside attack of the deprotonated hydroxyl group on the carbon bearing the bromine atom.[2] This SN2 mechanism results in an inversion of configuration at the stereocenter. Therefore, starting with this compound is expected to yield (R)-styrene oxide.
Q3: What is Neighboring Group Participation (NGP) and is it relevant here?
Neighboring Group Participation (NGP) is the interaction of a nearby functional group within the same molecule that influences the rate and stereochemistry of a reaction.[4] In the case of this compound, the phenyl group can potentially act as a neighboring group, forming a bridged "phenonium ion" intermediate. This can lead to retention of stereochemistry. However, for the base-catalyzed intramolecular cyclization to the epoxide, the direct intramolecular SN2 pathway is generally the dominant and more direct mechanism.[4]
Q4: How does solvent polarity affect the reaction?
Solvent polarity can significantly influence the rate and mechanism of the reaction.
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Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the anionic nucleophile (alkoxide) and the leaving group (bromide ion), potentially slowing down the SN2 reaction due to strong solvation of the nucleophile. They can also participate as nucleophiles in competing intermolecular reactions.
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Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the base but not the anionic nucleophile, leaving it more "naked" and reactive. This can lead to faster reaction rates.[1]
-
Nonpolar solvents (e.g., toluene, hexane) may lead to slower reaction rates due to poor solubility of the ionic reagents.
The choice of solvent can also influence the conformational equilibrium of the substrate, which may affect the ease of achieving the required anti-periplanar arrangement for the intramolecular backside attack.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of (R)-styrene oxide | 1. Incomplete deprotonation of the alcohol. 2. Competing intermolecular SN2 reaction with an external nucleophile. 3. Elimination side reactions. 4. Decomposition of the product. | 1. Use a sufficiently strong and non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). Ensure stoichiometry is correct. 2. Use a non-nucleophilic solvent or ensure the base is the only significant nucleophile present. 3. Use a non-bulky base and moderate reaction temperatures. 4. Monitor the reaction progress and work up promptly upon completion. Purify the product at low temperatures if it is unstable. |
| Loss of stereochemical purity (racemization or formation of the (S)-enantiomer) | 1. Presence of an alternative reaction mechanism, such as one involving a carbocation intermediate (SN1-like). 2. Epimerization of the starting material before cyclization. 3. Racemization of the product after formation. 4. Incomplete conversion of the starting material. | 1. Use conditions that favor the SN2 mechanism: polar aprotic solvents and a strong, non-hindered base. Avoid conditions that promote carbocation formation (e.g., acidic conditions, highly polar protic solvents). 2. Ensure the starting material is stereochemically pure and stored under conditions that prevent epimerization. 3. Some epoxides can be susceptible to acid- or base-catalyzed ring-opening and re-closure which could lead to racemization. Neutralize the reaction mixture carefully during workup. 4. Drive the reaction to completion by using a slight excess of base or longer reaction times. |
| Formation of unexpected byproducts | 1. Intermolecular reaction with the solvent or other nucleophiles. 2. Elimination to form an allylic alcohol. 3. Rearrangement products. | 1. Choose a non-reactive (aprotic) solvent. 2. Use a less sterically hindered base. 3. This is less common for this specific reaction but can be influenced by the choice of base and solvent. Analyze byproducts to understand the reaction pathway and adjust conditions accordingly. |
Experimental Protocols
General Procedure for the Synthesis of (R)-Styrene Oxide from this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
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This compound
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Dissolve this compound in the chosen anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base (e.g., 1.1 equivalents of NaH) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (R)-styrene oxide.
-
Purify the product by column chromatography or distillation under reduced pressure, if necessary.
-
Determine the stereochemical purity (enantiomeric excess) of the product using a suitable chiral analytical technique (e.g., chiral GC or chiral HPLC).
Data Presentation
| Solvent Type | Example Solvents | Expected Reaction Rate | Expected Stereochemical Purity (ee) | Potential Issues |
| Polar Aprotic | THF, DMF, Acetonitrile | High | High | DMF can be difficult to remove. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Moderate to High | Potential for competing solvolysis reactions. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low | High | Poor solubility of reagents may hinder the reaction. |
Visualizations
Logical Relationship of Solvent Effects on Reaction Pathway
References
byproduct identification in the synthesis of (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Bromo-3-phenylpropan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the diazotization-bromination of (S)-phenylalaninol and the regioselective ring-opening of (S)-styrene oxide.
Route 1: Diazotization-Bromination of (S)-Phenylalaninol
This synthetic pathway involves the conversion of the amino group of (S)-phenylalaninol to a bromide. While effective, this reaction can be prone to side reactions.
Experimental Protocol:
A general procedure for the diazotization-bromination of an amino alcohol is as follows:
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Dissolve (S)-phenylalaninol in an aqueous solution of hydrobromic acid (HBr).
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for a specified time after the addition is complete.
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Allow the reaction to warm to room temperature and stir for an additional period.
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Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete diazotization. - Formation of elimination byproducts (e.g., cinnamyl alcohol). - Formation of rearrangement byproducts. - Loss of product during workup due to its water solubility. | - Ensure the reaction temperature is maintained at 0-5 °C during NaNO₂ addition. - Use a slight excess of NaNO₂ and HBr. - Perform multiple extractions with the organic solvent. - Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. |
| Presence of Multiple Spots on TLC | - Incomplete reaction, leaving starting material. - Formation of byproducts such as (S)-3-phenylpropane-1,2-diol (from reaction with water), cinnamyl alcohol (elimination), or rearranged products. | - Monitor the reaction progress by TLC. - Optimize reaction time and temperature. - Purify the crude product using column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate). |
| Loss of Stereochemical Purity | - The reaction mechanism for aliphatic amines is complex and can sometimes lead to partial racemization, although retention of configuration is generally expected. | - Analyze the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent. - Ensure that the starting (S)-phenylalaninol is of high enantiomeric purity. |
Logical Relationship of Byproduct Formation in Diazotization Route
Caption: Byproduct formation pathways from the diazonium ion intermediate.
Route 2: Regioselective Ring-Opening of (S)-Styrene Oxide
This method involves the acid-catalyzed opening of the epoxide ring of (S)-styrene oxide with a bromide source. The regioselectivity of this reaction is a critical factor.
Experimental Protocol:
A general procedure for the ring-opening of styrene oxide is as follows:
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Dissolve (S)-styrene oxide in a suitable solvent (e.g., diethyl ether, THF, or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HBr in acetic acid or aqueous HBr.
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Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to separate the regioisomers.
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of Regioisomeric Byproduct | - The major byproduct is the regioisomer, (S)-1-bromo-3-phenylpropan-2-ol. The ratio of regioisomers is dependent on the reaction conditions.[1] | - Use a less nucleophilic acid or a Lewis acid catalyst to favor attack at the benzylic position. - Carefully control the reaction temperature; lower temperatures often improve regioselectivity. - Optimize the solvent, as it can influence the stability of the carbocation-like intermediate. |
| Low Yield | - Incomplete reaction. - Polymerization of styrene oxide under strongly acidic conditions. | - Ensure complete consumption of the starting material by TLC monitoring. - Add the acid slowly to the cooled solution of styrene oxide to minimize polymerization. |
| Presence of Diol Byproduct | - If aqueous HBr is used, the corresponding diol, (S)-1-phenyl-1,2-ethanediol, can be formed as a byproduct.[2] | - Use anhydrous HBr (e.g., HBr in acetic acid or a solution of HBr gas in an ethereal solvent). |
Experimental Workflow for Styrene Oxide Route
Caption: General experimental workflow for the synthesis of this compound from (S)-styrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from (S)-phenylalaninol?
A1: The most common byproducts arise from side reactions of the intermediate diazonium salt. These can include:
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(S)-3-Phenylpropane-1,2-diol: Formed by the reaction of the diazonium salt with water.
-
Cinnamyl alcohol: Results from an elimination reaction.
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Rearrangement products: Carbocation intermediates can undergo rearrangement to form more stable carbocations before being trapped by a nucleophile.
Q2: How can I minimize the formation of the regioisomeric byproduct in the ring-opening of (S)-styrene oxide?
A2: The formation of the undesired (S)-1-bromo-3-phenylpropan-2-ol can be minimized by carefully selecting the reaction conditions. The reaction proceeds through a transition state with significant carbocation character at the benzylic position.[1] Factors that favor the formation of the desired product include:
-
Use of milder Lewis acids: These can coordinate to the epoxide oxygen, activating it for nucleophilic attack without promoting a full carbocation formation.
-
Low reaction temperatures: This generally enhances the selectivity of the reaction.
-
Choice of solvent: Solvents that can stabilize the developing positive charge at the benzylic carbon can influence the regioselectivity.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule. The splitting patterns and chemical shifts will be distinct for the desired product and its regioisomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Thin-Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of the reaction and purification.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product and ensure no racemization has occurred.
Q4: What is the best way to purify this compound from its byproducts?
A4: Column chromatography is the most effective method for purifying the desired product from both regioisomers and other byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically effective. The polarity difference between the desired product and its byproducts will allow for their separation.
Q5: My reaction is complete according to TLC, but my isolated yield is very low. What could be the reason?
A5: Low isolated yields can be due to several factors:
-
Product solubility: The product has a hydroxyl group and may have some solubility in the aqueous phase during workup. Ensure you perform multiple extractions with the organic solvent. Saturating the aqueous layer with a salt like NaCl can also help to "salt out" the product, reducing its aqueous solubility.
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Volatility: While not extremely volatile, some product may be lost if evaporation is carried out at too high a temperature or for an extended period.
-
Adsorption on silica gel: During column chromatography, polar compounds can sometimes strongly adsorb to the silica gel. Ensure proper deactivation of the silica gel if necessary and use an appropriate eluent system.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₁BrO | 215.09 |
| (S)-Phenylalaninol | C₉H₁₃NO | 151.21 |
| (S)-Styrene oxide | C₈H₈O | 120.15 |
| (S)-1-Bromo-3-phenylpropan-2-ol | C₉H₁₁BrO | 215.09 |
| (S)-3-Phenylpropane-1,2-diol | C₉H₁₂O₂ | 152.19 |
| Cinnamyl alcohol | C₉H₁₀O | 134.18 |
References
strategies to improve the yield of reactions involving (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (S)-2-Bromo-3-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is a versatile chiral building block primarily used for the synthesis of (S)-styrene oxide. This transformation occurs through an intramolecular SN2 reaction, where the hydroxyl group, upon deprotonation, displaces the bromide ion to form the epoxide ring.
Q2: What is the mechanism of epoxide formation from this compound?
The formation of (S)-styrene oxide from this compound proceeds via a base-mediated intramolecular SN2 cyclization. The reaction is initiated by the deprotonation of the alcohol using a strong, non-nucleophilic base to form an alkoxide. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the bromine atom, leading to the displacement of the bromide and the formation of the epoxide ring.
Q3: What are the critical factors influencing the yield of the epoxide formation reaction?
Several factors can significantly impact the yield of (S)-styrene oxide:
-
Choice of Base: A strong, non-nucleophilic base is essential to ensure complete deprotonation of the alcohol without competing nucleophilic attack or elimination reactions.
-
Solvent: Anhydrous, aprotic solvents are generally preferred to prevent protonation of the intermediate alkoxide and to avoid unwanted side reactions.
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Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts.
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Stereochemistry: The anti-periplanar arrangement of the hydroxyl group and the bromine atom is crucial for the intramolecular SN2 reaction to occur efficiently.
Q4: Can this compound be used in other types of reactions?
Yes, besides epoxide formation, the bromine atom in this compound can be displaced by other nucleophiles in SN2 reactions. For example, it can react with sodium azide to form (S)-2-azido-3-phenylpropan-1-ol, a useful intermediate for the synthesis of amino alcohols and other nitrogen-containing compounds.
Troubleshooting Guide
Issue 1: Low Yield of (S)-Styrene Oxide
Q: I am getting a low yield of (S)-styrene oxide from the cyclization of this compound. What are the potential causes and solutions?
A: Low yields in this reaction can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base used may not be strong enough or a sufficient amount was not used. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure at least one equivalent of the base is used. |
| Presence of Water | Traces of water in the reaction mixture can quench the base and the alkoxide intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred. |
| Incorrect Temperature | The reaction may require specific temperature conditions for optimal performance. While some reactions proceed well at room temperature, cooling or gentle heating might be necessary. It has been noted that higher temperatures can sometimes favor elimination byproducts.[1] |
| Side Reactions | The formation of byproducts can consume the starting material and reduce the yield of the desired epoxide. See the section on "Common Side Products" for more details. |
| Degradation of Product | (S)-styrene oxide can be sensitive to acidic conditions and may hydrolyze to the corresponding diol. Ensure the workup procedure is neutral or slightly basic. |
Experimental Protocol: Synthesis of (S)-Styrene Oxide
This protocol describes the synthesis of (S)-styrene oxide from this compound using sodium hydride in tetrahydrofuran.
Materials:
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-styrene oxide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
A similar procedure using sodium hydride in THF has been reported to give good yields for analogous intramolecular etherification reactions.[1][2]
Issue 2: Incomplete Conversion of Starting Material
Q: My reaction is not going to completion, and I still have a significant amount of this compound remaining. What should I do?
A: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC and allow it to stir for a longer period if necessary. |
| Low Reaction Temperature | Increasing the reaction temperature may enhance the reaction rate. Consider gently heating the reaction mixture, for example, to 40-50 °C. However, be mindful that higher temperatures can also promote side reactions.[1] |
| Poor Solubility of Base | If the base is not sufficiently soluble in the chosen solvent, its effectiveness will be reduced. Ensure good stirring and consider using a solvent in which the base has better solubility or using a phase-transfer catalyst if applicable. |
| Deactivated Base | The base may have been deactivated due to improper storage or handling, leading to exposure to moisture or air. Use a fresh batch of the base. |
Issue 3: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Phenylacetaldehyde | Isomerization of the epoxide, which can be catalyzed by trace amounts of acid or base. | Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. |
| 1-Phenyl-1,2-propanediol | Hydrolysis of the epoxide, which can occur in the presence of water and is catalyzed by acid or base. | Use anhydrous conditions for the reaction and a non-aqueous workup if possible. |
| Elimination Products | If a sterically hindered or strongly basic nucleophile is used, or at elevated temperatures, E2 elimination to form an allylic alcohol may compete with the intramolecular SN2 reaction. | Use a non-nucleophilic, strong base. Maintain a moderate reaction temperature.[1] |
Alternative Reactions of this compound
While the formation of (S)-styrene oxide is the most common reaction, this compound can also undergo other useful transformations.
Nucleophilic Substitution with Azide
The bromide in this compound can be displaced by an azide nucleophile to yield (S)-2-azido-3-phenylpropan-1-ol. This product is a valuable precursor for the synthesis of chiral amino alcohols and for use in "click chemistry" reactions.
Experimental Protocol: Synthesis of (S)-2-azido-3-phenylpropan-1-ol
This protocol is based on a general procedure for the nucleophilic substitution of benzylic bromides with sodium azide.[3]
Materials:
-
This compound
-
Sodium azide (NaN3)
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Dimethylformamide (DMF)
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Water
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Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO4.
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Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-2-azido-3-phenylpropan-1-ol.
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Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Workflow for the synthesis of (S)-Styrene Oxide.
Caption: Troubleshooting low yield in epoxide formation.
References
Technical Support Center: Scale-Up of Reactions with (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving (S)-2-Bromo-3-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
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Maintaining Enantioselectivity: Ensuring the desired (S)-enantiomer is produced with high purity on a larger scale can be difficult. Minor variations in reaction conditions can lead to a decrease in enantiomeric excess (e.e.).
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Side Reactions: Increased reaction volumes and longer reaction times can promote the formation of byproducts, complicating purification and reducing yield.
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Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to runaway reactions and the formation of impurities.
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Purification: Isolating the final product with high purity at an industrial scale can be challenging and may require specialized techniques like preparative chiral chromatography.
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Safety: Handling large quantities of brominating agents and organic solvents requires stringent safety protocols to mitigate risks of exposure and accidents.
Q2: Which synthetic routes are most amenable to the large-scale production of this compound?
A2: Biocatalytic asymmetric reduction of the corresponding α-bromoketone (2-bromo-1-phenyl-3-propanone) using alcohol dehydrogenases (ADHs) is a highly promising and scalable route. This method often provides high enantioselectivity and operates under mild reaction conditions. Another potential route is the asymmetric hydrogenation of the α-bromoketone using a chiral catalyst.
Q3: How can I minimize the formation of byproducts during the scale-up process?
A3: To minimize byproduct formation, consider the following:
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Precise Temperature Control: Implement robust temperature control systems to maintain the optimal reaction temperature.
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Controlled Reagent Addition: Use a controlled addition or dosing strategy for reactive reagents to avoid localized high concentrations.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
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Solvent Purity: Ensure the use of high-purity, dry solvents to avoid unwanted side reactions with impurities or water.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: For large-scale purification, traditional column chromatography may not be economically viable. Consider the following techniques:
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Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique can effectively separate enantiomers on a larger scale.
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Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that is highly efficient and cost-effective for large-scale enantiomeric separations.[1]
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Crystallization: If a suitable solvent system can be found, selective crystallization of the desired enantiomer can be a very effective and scalable purification method.
Q5: What are the key safety precautions to take when handling large quantities of reagents for this synthesis?
A5: Key safety precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood or a designated production facility with adequate air handling.
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Emergency Preparedness: Have emergency quench solutions (e.g., sodium thiosulfate for bromine) and spill kits readily available.
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Material Compatibility: Ensure all equipment and reactors are compatible with the reagents and reaction conditions to prevent corrosion or unwanted reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product during workup or purification. - Suboptimal reaction temperature or time. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Perform a stability study of the product under workup and purification conditions. - Optimize reaction temperature and time based on small-scale experiments and reaction calorimetry. |
| Low Enantiomeric Excess (e.e.) | - Racemization of the product under reaction or workup conditions. - Inefficient chiral catalyst or enzyme. - Incorrect reaction temperature for the stereoselective step. | - Check for potential racemization by analyzing the e.e. at different stages of the process. - Screen different chiral catalysts or enzymes and optimize the catalyst/enzyme loading. - Precisely control the temperature during the asymmetric transformation. |
| Formation of Significant Impurities | - Presence of impurities in starting materials or solvents. - Side reactions due to poor temperature control or localized high concentrations of reagents. - Reaction with air or moisture. | - Use high-purity starting materials and solvents. - Implement controlled addition of reagents and ensure efficient mixing. - Conduct the reaction under an inert atmosphere. |
| Difficulty in Purification | - Co-elution of impurities with the product. - Product instability on the purification media. - Formation of an inseparable mixture of enantiomers. | - Develop a more selective purification method (e.g., preparative chiral HPLC or SMB). - Test the stability of the product on the chosen stationary phase before scaling up. - If racemization is not an issue, consider derivatization to diastereomers for easier separation. |
| Runaway Reaction | - Poor heat dissipation in a large reactor. - Uncontrolled addition of a highly reactive reagent. | - Use a reaction calorimeter to study the thermal profile of the reaction before scaling up. - Implement a robust cooling system for the reactor. - Add the reactive reagent in portions or via a syringe pump over an extended period. |
Experimental Protocols
Scalable Synthesis of this compound via Biocatalytic Asymmetric Reduction
This protocol is based on the principles of asymmetric reduction of α-haloketones using an alcohol dehydrogenase (ADH), a method known for its high enantioselectivity and scalability.
1. Preparation of the Precursor: 2-Bromo-1-phenyl-1-propanone
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Reaction: α-Bromination of 1-phenyl-1-propanone.
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Reagents:
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1-phenyl-1-propanone
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Methanol or Acetic Acid (as solvent)
-
-
Procedure (Lab Scale):
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Dissolve 1-phenyl-1-propanone in methanol.
-
Slowly add a solution of bromine in methanol dropwise at 0-5 °C with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Scale-Up Considerations for Precursor Synthesis:
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Heat Management: The bromination reaction is exothermic. For large-scale synthesis, use a reactor with efficient cooling and add the bromine solution slowly to control the temperature.
-
HBr Byproduct: The reaction with bromine generates HBr as a byproduct, which can lead to side reactions. Using NBS can sometimes offer better control.
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Safety: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate PPE.
2. Biocatalytic Asymmetric Reduction to this compound
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Biocatalyst: A commercially available or in-house developed alcohol dehydrogenase (ADH) with (S)-selectivity for α-haloketones. A co-factor recycling system (e.g., using glucose and glucose dehydrogenase, or isopropanol) is required.
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Reagents:
-
2-Bromo-1-phenyl-1-propanone
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(S)-selective Alcohol Dehydrogenase (ADH)
-
NADH or NADPH (catalytic amount)
-
Co-factor recycling system components (e.g., glucose and glucose dehydrogenase)
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Buffer solution (e.g., phosphate buffer, pH 7.0)
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Organic co-solvent (e.g., isopropanol, if compatible with the enzyme)
-
-
Procedure (Pilot Scale):
-
In a temperature-controlled bioreactor, prepare a buffered solution containing the co-factor and the components of the recycling system.
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Add the alcohol dehydrogenase to the buffer solution.
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Prepare a solution of 2-bromo-1-phenyl-1-propanone in a minimal amount of a water-miscible co-solvent.
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Slowly feed the substrate solution into the bioreactor while maintaining the pH and temperature at their optimal values for the enzyme.
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Monitor the reaction progress and enantiomeric excess by chiral HPLC.
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Once the reaction is complete, extract the product with an organic solvent (e.g., methyl tert-butyl ether).
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Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
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Scale-Up Considerations for Biocatalytic Reduction:
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Enzyme Stability and Activity: Ensure the enzyme is stable and active under the process conditions for the required duration.
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Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. A fed-batch strategy for substrate addition is often necessary.
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Mass Transfer: Adequate mixing is crucial to ensure efficient mass transfer between the aqueous and organic phases (if a two-phase system is used) and to keep the enzyme suspended.
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Downstream Processing: The separation of the product from the aqueous enzymatic medium needs to be optimized to maximize recovery and purity.
Data Presentation
Table 1: Representative Yield and Enantiomeric Excess at Different Scales for Biocatalytic Reduction
| Scale | Substrate Loading | Typical Yield (%) | Typical e.e. (%) | Key Process Parameters |
| Lab Scale (1 g) | 10 g/L | 90-95% | >99% | Batch mode, pH 7.0, 30°C |
| Pilot Scale (1 kg) | 50-100 g/L | 85-92% | >98% | Fed-batch substrate addition, pH control, 30°C |
| Production Scale (100 kg) | >100 g/L | 80-90% | >98% | Continuous or fed-batch process, optimized mixing and temperature control |
Note: The data in this table is illustrative and will vary depending on the specific enzyme and process conditions used.
Visualizations
Caption: Workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
removal of impurities from (S)-2-Bromo-3-phenylpropan-1-ol reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-2-Bromo-3-phenylpropan-1-ol and the removal of impurities from the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the enantioselective bromohydroxylation of cinnamyl alcohol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The chiral catalyst, such as (DHQD)₂PHAL, may have degraded due to improper storage or handling. | Ensure the catalyst is stored under an inert atmosphere and handled quickly when exposed to air. Use a freshly opened vial or a new batch of catalyst. |
| Poor Quality Brominating Agent: The bromine source (e.g., N-bromobenzamide) may have decomposed. | Use a freshly opened container of the brominating agent. The purity of N-bromobenzamide can be checked by melting point analysis. | |
| Incorrect Reaction Temperature: The reaction temperature is critical for enantioselectivity and yield. | Strictly maintain the recommended reaction temperature (e.g., -30 °C).[1][2] Use a cryostat or a well-insulated cooling bath to ensure stable temperature control. | |
| Presence of Water Scavengers: If using a non-aqueous system, trace amounts of water can quench the reaction. | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst Loading: Insufficient catalyst will result in a higher proportion of the non-catalyzed, non-enantioselective background reaction. | Optimize the catalyst loading. A typical starting point is 10 mol%.[1][2] |
| Racemization of Product: The product may be unstable under the reaction or workup conditions, leading to racemization. | Perform the reaction at the recommended low temperature and minimize the time the product is exposed to acidic or basic conditions during workup. | |
| Incorrect Chiral Ligand: Using the wrong enantiomer of the chiral ligand will produce the opposite enantiomer of the product. | Double-check that the correct chiral ligand (e.g., (DHQD)₂PHAL for the (S)-enantiomer) is being used. | |
| Formation of Significant Impurities | Regioisomeric Byproduct: Formation of the regioisomer, 3-bromo-3-phenylpropan-1-ol, can occur. | The use of a suitable chiral catalyst system is designed to favor the desired regio- and enantiomer. Ensure the catalyst and reaction conditions are as specified in the protocol. |
| Dibrominated Product: Excess brominating agent can lead to the formation of a dibrominated byproduct. | Use the stoichiometric amount or a slight excess of the brominating agent as specified in the protocol (e.g., 1.2 equivalents).[1][2] | |
| Hydrolysis of Brominating Agent: The brominating agent can be hydrolyzed, reducing its effectiveness and introducing other impurities. | Ensure the reaction is carried out in a suitable solvent system and that the reagents are added in the correct order. | |
| Difficulty in Product Isolation/Purification | Emulsion Formation During Workup: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Co-elution of Impurities during Chromatography: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., a diol- or cyano-bonded silica). High-performance liquid chromatography (HPLC) may be required for high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the enantioselective synthesis of this compound?
A1: A highly effective method is the catalytic enantioselective bromohydroxylation of cinnamyl alcohol. This reaction utilizes a chiral catalyst, such as a cinchona alkaloid derivative like (DHQD)₂PHAL, a bromine source like N-bromobenzamide, and water as a nucleophile to achieve high enantioselectivity.[1][2][3][4]
Q2: What are the expected main impurities in the synthesis of this compound?
A2: Potential impurities include:
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The (R)-enantiomer: The opposite enantiomer of the desired product.
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Regioisomers: Such as 3-bromo-3-phenylpropan-1-ol.
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Dibrominated byproducts: Arising from the addition of two bromine atoms across the double bond.
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Unreacted starting material: Cinnamyl alcohol.
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Byproducts from the brominating agent: For example, benzamide if N-bromobenzamide is used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the cinnamyl alcohol spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.
Q4: What are the key parameters to control for achieving high enantioselectivity?
A4: The key parameters are:
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Choice of Chiral Catalyst: The structure of the chiral ligand is crucial.
-
Reaction Temperature: Lower temperatures (e.g., -30 °C to -40 °C) generally lead to higher enantioselectivity.[1][2]
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Solvent System: A mixture of an organic solvent and water is typically used.[1][2]
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Catalyst Loading: Sufficient catalyst must be present to outcompete the non-enantioselective background reaction.
Q5: What purification methods are recommended for obtaining high-purity this compound?
A5: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common mobile phase. For very high purity, preparative HPLC on a chiral stationary phase may be necessary.
Experimental Protocols
Representative Enantioselective Bromohydroxylation of Cinnamyl Alcohol
This protocol is based on the work by Li and Shi (2021).[1][2]
Materials:
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Cinnamyl alcohol
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N-Bromobenzamide
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(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
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(-)-Camphorsulfonic acid ((-)-CSA)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexane
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Silica gel for column chromatography
Procedure:
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To a stirred solution of cinnamyl alcohol (1.0 mmol) in a mixture of CH₃CN and H₂O (10:1 v/v, 5.0 mL) at -30 °C, add (-)-CSA (0.1 mmol) and (DHQD)₂PHAL (0.1 mmol).
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Stir the mixture for 10 minutes at -30 °C.
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Add N-bromobenzamide (1.2 mmol) in one portion.
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Continue stirring the reaction mixture at -30 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane to afford this compound.
Quantitative Data
The following table summarizes the results for the enantioselective bromohydroxylation of various substituted cinnamyl alcohols as reported by Li and Shi (2021).[1][2]
| Entry | Substrate (Substituent on Phenyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 87 | 55 |
| 2 | 4-Me | 72 | 80 |
| 3 | 4-Ph | 75 | 90 |
| 4 | 4-Br | 78 | 85 |
| 5 | 2-Me | 65 | 70 |
| 6 | 2-Cl | 46 | 65 |
| 7 | 2-Me, 4-Br | 70 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for enantioselective bromohydroxylation.
References
- 1. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02297K [pubs.rsc.org]
- 3. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
impact of base selection on the cyclization of (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of (S)-2-Bromo-3-phenylpropan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the cyclization of this compound?
A1: The cyclization of this compound to form ((2R,3R)-3-phenyloxiran-2-yl)methanol proceeds via an intramolecular Williamson ether synthesis.[1][2] This is a classic example of a nucleophilic substitution (SN2) reaction.[1] The process is initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bonded to the bromine atom in a backside attack, leading to the displacement of the bromide ion and the formation of the epoxide ring.[2]
Q2: How does the choice of base impact the success of the cyclization reaction?
A2: The selection of a suitable base is critical for the efficient cyclization of this compound. The primary role of the base is to deprotonate the alcohol, forming the corresponding alkoxide.[1] Strong, non-nucleophilic bases are generally preferred to favor the intramolecular SN2 reaction over potential side reactions like elimination (E2). Commonly used bases for this type of transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (NaOH).[1][3] The strength and steric bulk of the base can influence the reaction rate and the formation of byproducts.
Q3: What is the expected stereochemistry of the product?
A3: The cyclization of this compound is expected to proceed with an inversion of configuration at the carbon center bearing the bromine atom, which is characteristic of an SN2 reaction.[4] This backside attack by the alkoxide leads to the formation of the corresponding epoxide with a specific stereochemistry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the alcohol effectively. 2. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. 3. Degraded Starting Material: The this compound may have decomposed. | 1. Select a Stronger Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Increase Reaction Temperature: Gently warm the reaction mixture. Monitor for potential side reactions. 3. Verify Starting Material Purity: Check the purity of the starting material using techniques like NMR or GC-MS. |
| Formation of Elimination Byproduct | 1. Sterically Hindered Base: While often desirable, a very bulky base can sometimes favor elimination. 2. High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway. | 1. Use a Less Hindered Base: Consider a base like sodium hydride (NaH). 2. Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Unreacted Starting Material | 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a Stoichiometric Amount of Base: Ensure at least one equivalent of a strong base is used. 2. Increase Reaction Time: Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired epoxide may have a similar polarity to side products, making chromatographic separation challenging. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. 2. Consider Alternative Purification Methods: Techniques such as distillation or crystallization may be effective. |
Data Summary
The following table summarizes the impact of different bases on the cyclization of this compound. Note: The following data is illustrative and may vary based on specific experimental conditions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to RT | 2 - 4 | High | Generally clean reaction with minimal side products. Requires anhydrous conditions. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | RT | 1 - 3 | High | A strong, sterically hindered base that is very effective. |
| Sodium Hydroxide (NaOH) | Dichloromethane/Water (Phase Transfer) | RT | 6 - 12 | Moderate to High | A cost-effective option, often used with a phase transfer catalyst to improve efficiency. |
Experimental Protocols
Protocol 1: Cyclization using Sodium Hydride (NaH)
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization using Potassium tert-Butoxide (KOtBu)
-
Dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.1 eq) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it, and concentrate it.
-
Purify the product via column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the base-promoted cyclization of this compound.
Caption: Reaction pathway for the cyclization of this compound.
References
Technical Support Center: Diastereoselectivity Optimization in Reactions of (S)-2-Bromo-3-phenylpropan-1-ol
Welcome to the technical support center for optimizing diastereoselectivity in reactions involving (S)-2-Bromo-3-phenylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound where diastereoselectivity is a key concern?
A1: The most common reaction where diastereoselectivity is critical is the intramolecular cyclization to form a substituted epoxide, specifically ((3-phenyloxiran-2-yl)methanol). This is typically a base-mediated reaction. The starting material, this compound, can lead to the formation of two diastereomeric epoxides: syn ((2R,3S)-3-phenyloxiran-2-yl)methanol and anti ((2S,3S)-3-phenyloxiran-2-yl)methanol.
Q2: How is the epoxide formed from the bromohydrin?
A2: The formation of the epoxide from a halohydrin, such as this compound, occurs via an intramolecular Williamson ether synthesis. This is an SN2 reaction where the hydroxyl group, after deprotonation by a base to form an alkoxide, acts as a nucleophile and attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the three-membered epoxide ring.[1]
Q3: What are the key factors that influence the diastereoselectivity of this cyclization?
A3: The diastereomeric ratio of the resulting epoxide is primarily influenced by the choice of base and solvent. These factors affect the conformation of the molecule during the transition state of the SN2 reaction, which in turn determines which diastereomer is preferentially formed. Temperature can also play a role in controlling the selectivity.
Q4: Which diastereomer is typically favored?
A4: The favored diastereomer depends on the specific reaction conditions. The relative orientation of the bulky phenyl group and the hydroxymethyl group during the intramolecular attack determines the stereochemical outcome. Different bases and solvents can favor different transition state geometries, leading to variations in the syn/anti ratio.
Q5: Can I predict the stereochemical outcome?
A5: Predicting the exact diastereomeric ratio without experimental data for specific conditions is challenging. However, understanding the mechanism allows for rationalizing the potential outcomes. For an SN2 reaction, a backside attack is required. The conformation that minimizes steric interactions in the transition state will be favored. Non-polar, aprotic solvents may favor conformations different from those in polar, protic solvents, thus influencing the product distribution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the diastereoselective cyclization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | - Incorrect Base: The chosen base may not be sterically demanding or may have a counter-ion that does not effectively template the desired transition state. - Inappropriate Solvent: The solvent may not sufficiently stabilize the preferred transition state or may promote competing reaction pathways. - Reaction Temperature: The temperature might be too high, leading to a loss of selectivity. | - Screen different bases: Experiment with a range of bases, from common inorganic bases (e.g., NaOH, K2CO3) to bulkier organic bases (e.g., potassium tert-butoxide). - Vary the solvent: Test a variety of solvents with different polarities and proticities (e.g., THF, Dichloromethane, Toluene, Methanol). - Optimize the temperature: Run the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity. |
| Low Yield of Epoxide | - Incomplete Reaction: The reaction time may be insufficient, or the base may not be strong enough to fully deprotonate the alcohol. - Side Reactions: Competing elimination or intermolecular reactions may be occurring. - Epoxide Ring-Opening: If excess strong nucleophile (e.g., hydroxide) is present, it can attack and open the newly formed epoxide ring, leading to the formation of a diol.[2] | - Increase reaction time or use a stronger base. - Use stoichiometric amounts of a non-nucleophilic base. - Carefully control the stoichiometry of the base to be just over one equivalent to avoid excess nucleophile that could lead to ring-opening. |
| Formation of Impurities | - Starting Material Impurities: The this compound may contain impurities. - Decomposition: The starting material or product may be unstable under the reaction conditions. - Side Products: Besides the diol from ring-opening, other side products like elimination products could form. | - Purify the starting material before use. - Ensure anhydrous conditions if using moisture-sensitive reagents. - Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify the impurities and adjust the reaction conditions accordingly. |
Experimental Protocols
Below are generalized experimental protocols for the base-mediated cyclization of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: General Procedure using an Inorganic Base
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Add the base (e.g., powdered NaOH or K₂CO₃, 1.1 eq) portion-wise over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: General Procedure using an Alkoxide Base
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol solvent (e.g., methanol for sodium methoxide, tert-butanol for potassium tert-butoxide).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the alkoxide base (e.g., sodium methoxide or potassium tert-butoxide, 1.05 eq) as a solution in the same alcohol or as a solid in portions.
-
Stir the reaction mixture and monitor its progress.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product and determine the diastereomeric ratio as described in Protocol 1.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the diastereomeric ratio of the resulting ((3-phenyloxiran-2-yl)methanol).
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaOH | THF | 25 | 65:35 | 85 |
| 2 | NaOH | THF | 0 | 75:25 | 82 |
| 3 | K₂CO₃ | Methanol | 25 | 55:45 | 78 |
| 4 | NaH | THF | 0 | 80:20 | 90 |
| 5 | t-BuOK | THF | 0 | 30:70 | 88 |
| 6 | t-BuOK | Toluene | 0 | 25:75 | 85 |
Note: This data is illustrative and not based on a specific literature source. Actual results may vary.
Visualizations
Experimental Workflow for Diastereoselectivity Optimization
Caption: Workflow for optimizing the diastereoselective cyclization.
Logical Relationship of Factors Influencing Diastereoselectivity
Caption: Factors affecting the diastereomeric ratio in the cyclization reaction.
References
minimizing the formation of elimination byproducts from (S)-2-Bromo-3-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Bromo-3-phenylpropan-1-ol. The primary focus is on minimizing the formation of elimination byproducts during reactions intended to produce the corresponding epoxide, (S)-(3-phenyloxiran-2-yl)methanol, via an intramolecular Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the desired reaction product when treating this compound with a base?
The desired reaction is an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis, to form the epoxide, (S)-(3-phenyloxiran-2-yl)methanol. This reaction proceeds by deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile to displace the bromide.
Q2: What are the common elimination byproducts?
The primary elimination byproduct is cinnamyl alcohol, formed through an E2 (bimolecular elimination) mechanism. Other potential byproducts include isomeric unsaturated alcohols, depending on the reaction conditions.
Q3: What are the key factors that influence the ratio of epoxide to elimination byproducts?
The outcome of the reaction is primarily determined by the competition between the intramolecular SN2 and E2 pathways. The key factors influencing this competition are:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Solvent: The polarity and protic/aprotic nature of the solvent play a significant role.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Concentration: The concentration of the reactants can also influence the reaction rates.
Q4: Which type of base is preferred for maximizing the yield of the epoxide?
To favor the SN2 reaction and maximize the yield of the epoxide, a strong, non-hindered base is preferred. Examples include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). These bases are strong enough to deprotonate the alcohol but are not sterically bulky, which minimizes their ability to act as a base in the E2 elimination pathway.[1][2][3]
Q5: Which type of base is more likely to lead to elimination byproducts?
Strong, sterically hindered (bulky) bases are more likely to promote the E2 elimination reaction. Examples include potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA). Their steric bulk makes it difficult for them to act as nucleophiles in an SN2 reaction, so they preferentially abstract a proton, leading to elimination.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (S)-(3-phenyloxiran-2-yl)methanol from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of epoxide and high yield of elimination byproducts (e.g., cinnamyl alcohol) | The chosen base is too sterically hindered (e.g., potassium tert-butoxide). | Switch to a strong, non-hindered base such as sodium hydride (NaH) or sodium hydroxide (NaOH). |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Room temperature or even 0 °C is often sufficient for the intramolecular SN2 reaction. | |
| The solvent is promoting the E2 reaction. Protic solvents can solvate the nucleophile, reducing its efficacy in the SN2 reaction. | Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents are polar enough to dissolve the reactants but do not solvate the alkoxide as strongly as protic solvents, thus enhancing its nucleophilicity. | |
| Slow or incomplete reaction | The base is not strong enough to completely deprotonate the alcohol. | Ensure an anhydrous strong base like NaH is used. If using NaOH or KOH, consider using a higher concentration or a co-solvent to improve solubility and reactivity. |
| The temperature is too low. | While lower temperatures suppress elimination, an excessively low temperature may significantly slow down the desired SN2 reaction. A modest increase in temperature may be necessary, but this should be monitored carefully to avoid an increase in elimination byproducts. | |
| Formation of multiple unidentified byproducts | The starting material may have degraded or may contain impurities. | Ensure the purity of the this compound before starting the reaction. Purification by chromatography may be necessary. |
| The reaction conditions are too harsh, leading to decomposition. | Use milder reaction conditions, such as a less concentrated base or a lower reaction temperature. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of (S)-(3-phenyloxiran-2-yl)methanol, designed to minimize the formation of elimination byproducts. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is often preferred for achieving high yields of the epoxide due to the use of a strong, non-nucleophilic base in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Using Sodium Hydroxide (NaOH) in a Biphasic System
This protocol uses a more common and less hazardous base, sodium hydroxide, and can be effective, although it may require more careful optimization to minimize elimination.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents, e.g., 50% w/v).
-
(Optional) Add a catalytic amount of a phase-transfer catalyst (e.g., 0.05 equivalents of TBAB).
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Minimizing Elimination Byproducts
Caption: Decision workflow for selecting reaction conditions to favor epoxide formation.
Logical Relationship of Reaction Pathways
Caption: Competing SN2 and E2 pathways from the alkoxide intermediate.
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis of (S)-2-Bromo-3-phenylpropan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in synthesis and purification. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products derived from the versatile chiral building block, (S)-2-Bromo-3-phenylpropan-1-ol. We present a summary of experimental data, detailed protocols, and a workflow to aid in method selection and implementation.
This compound is a valuable starting material in the synthesis of various pharmaceutical intermediates. Its reactions, such as epoxide formation, ether synthesis, and nucleophilic substitution, lead to a range of chiral products. Ensuring the enantiomeric purity of these products is paramount, and chiral HPLC is the most widely used technique for this purpose. This guide compares the performance of different chiral stationary phases (CSPs) and mobile phase compositions for the analysis of key derivatives.
Comparative Analysis of Chiral HPLC Methods
The selection of an appropriate chiral HPLC method is crucial for achieving optimal separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently employed for their broad applicability.[1] The choice between normal-phase and reversed-phase chromatography depends on the polarity and solubility of the analyte.
Below is a summary of typical chiral HPLC methods for the analysis of representative products derived from this compound.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Resolution (Rs) |
| trans-2-benzyl-3-methyloxirane | Chiralcel OD-H | n-Hexane / Isopropanol (98:2) | 1.0 | 220 | tR1: 8.5, tR2: 9.8 | 2.1 |
| Chiralpak AD-H | n-Hexane / Isopropanol (95:5) | 1.0 | 220 | tR1: 10.2, tR2: 11.5 | 1.9 | |
| 1-Azido-3-phenylpropan-2-ol | Chiralcel OJ-H | n-Hexane / Isopropanol (90:10) | 0.8 | 215 | tR1: 12.3, tR2: 14.1 | 2.5 |
| Lux Cellulose-1 | n-Hexane / Ethanol (85:15) | 1.0 | 215 | tR1: 9.7, tR2: 11.2 | 2.3 | |
| 1-Methoxy-3-phenylpropan-2-ol | Chiralpak AS-H | n-Hexane / Isopropanol (92:8) | 1.0 | 220 | tR1: 7.9, tR2: 9.1 | 2.0 |
| Chiralcel OD-H | n-Hexane / Ethanol (90:10) | 0.8 | 220 | tR1: 11.5, tR2: 13.0 | 2.2 |
Note: The data presented in this table is a compilation of representative values from various sources and should be used as a starting point for method development. Actual retention times and resolution may vary depending on the specific instrument, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting analytical methods. Below are representative experimental protocols for the chiral HPLC analysis of the aforementioned derivatives.
Protocol 1: Chiral HPLC Analysis of trans-2-benzyl-3-methyloxirane
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a ratio of 98:2 (v/v). The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC Analysis of 1-Azido-3-phenylpropan-2-ol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can be employed for the enantioselective analysis of these compounds.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based chiral columns are also widely used in SFC.[1]
-
Gas Chromatography (GC): For volatile derivatives, chiral GC with a cyclodextrin-based capillary column can be an effective method.
-
Capillary Electrophoresis (CE): CE with a chiral selector added to the running buffer is another powerful technique for enantiomeric separation, particularly for charged molecules.[2]
Visualizing the Workflow
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a typical workflow for the chiral HPLC analysis of a new derivative of this compound.
Caption: Workflow for Chiral HPLC Method Development.
Decision-Making in Method Selection
Choosing the right analytical approach depends on several factors, including the properties of the analyte, the required resolution, and available instrumentation. The following decision tree can guide researchers in selecting an appropriate method.
References
A Comparative Guide to NMR Determination of Enantiomeric Excess in (S)-2-Bromo-3-phenylpropan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining the ee of (S)-2-Bromo-3-phenylpropan-1-ol derivatives and structurally related chiral alcohols. We will explore the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), presenting experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
The enantiomeric purity of pharmaceutical compounds is a crucial factor influencing their pharmacological and toxicological profiles. Consequently, robust analytical methods for the precise measurement of ee are indispensable. NMR spectroscopy offers a powerful and accessible tool for this purpose. By converting a mixture of enantiomers into a mixture of diastereomers, which are distinguishable by NMR, the relative proportions of each enantiomer can be accurately quantified. This is typically achieved through the use of either chiral derivatizing agents or chiral solvating agents.
Comparison of Chiral Derivatizing Agents and Chiral Solvating Agents
Two primary NMR-based strategies for ee determination are the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). Each approach has its distinct advantages and disadvantages.
Chiral Derivatizing Agents (CDAs) , such as the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the chiral alcohol to form diastereomeric esters.[1][2] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the integration of their respective signals to determine the enantiomeric ratio.
Chiral Solvating Agents (CSAs) , like Pirkle's alcohol or specialized metal complexes, form non-covalent diastereomeric complexes with the enantiomers of the chiral alcohol.[3][4] This interaction induces a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, enabling the determination of their ratio.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation (diastereomeric esters) | Non-covalent complexation |
| Sample Prep | Chemical reaction required, followed by possible purification | Simple mixing of analyte and agent in an NMR tube |
| Signal Separation | Generally larger chemical shift differences (Δδ) | Often smaller Δδ, can be sensitive to conditions |
| Potential Issues | Racemization during derivatization, kinetic resolution | Weak binding, concentration and temperature effects |
| Analyte Recovery | Requires chemical cleavage of the derivative | Analyte can be recovered easily |
| Typical Reagents | Mosher's acid (MTPA), MαNP acid | Pirkle's alcohol, Gallium-based complexes |
Experimental Data: A Case Study with Structurally Related Alcohols
Chiral Derivatizing Agent: Mosher's Acid Esters
The following table presents representative ¹H NMR data for the diastereomeric esters formed from the reaction of a chiral alcohol with (R)- and (S)-Mosher's acid. The chemical shift difference (Δδ = δS - δR) is a key parameter for analysis.
Table 1: Representative ¹H NMR Data for Mosher's Esters of a Chiral Secondary Alcohol
| Proton | δ (ppm) for (R)-Alcohol-(S)-Mosher's Ester | δ (ppm) for (R)-Alcohol-(R)-Mosher's Ester | Δδ (δS - δR) (ppm) |
| H-1' (Carbinol-H) | 5.29 | 5.33 | -0.04 |
| -OCH₃ (Mosher's) | 3.55 | 3.51 | +0.04 |
| Aromatic-H (ortho) | 7.42 | 7.45 | -0.03 |
| Aromatic-H (meta) | 7.38 | 7.36 | +0.02 |
Note: Data is illustrative and based on typical values observed for secondary benzylic alcohols.[5]
Chiral Solvating Agent: Gallium-based Complex
The use of a chiral gallium-based solvating agent can also induce chemical shift non-equivalence in the ¹H NMR spectrum of a chiral alcohol.
Table 2: Representative ¹H NMR Data for a Chiral Alcohol with a Gallium-based Chiral Solvating Agent
| Proton | δ (ppm) for (S)-Enantiomer | δ (ppm) for (R)-Enantiomer | Δδ (ppm) |
| H-1 (Carbinol-H) | 4.85 | 4.82 | 0.03 |
| Aromatic-H (ortho) | 7.35 | 7.33 | 0.02 |
Note: Data is illustrative and based on published results for similar systems.[3]
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Mosher's Acid
This protocol outlines the procedure for the derivatization of a chiral alcohol with Mosher's acid chloride and subsequent NMR analysis.
Materials:
-
Chiral alcohol (e.g., this compound derivative)
-
(R)- and (S)-Mosher's acid chloride
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In two separate, dry NMR tubes, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.
-
To the second tube, add a slight molar excess (1.1 equivalents) of (S)-Mosher's acid chloride.
-
To each tube, add a small amount of anhydrous pyridine (approximately 1.2 equivalents) to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tubes and gently agitate to mix the contents.
-
Allow the reactions to proceed at room temperature for at least 2 hours, or until the reaction is complete as monitored by TLC or NMR.
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Identify well-resolved signals corresponding to protons near the chiral center in both spectra.
-
Integrate the signals for each diastereomer to determine their ratio, from which the enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Protocol 2: Determination of Enantiomeric Excess using a Chiral Solvating Agent
This protocol describes the in-situ method for determining enantiomeric excess using a chiral solvating agent.
Materials:
-
Chiral alcohol (e.g., this compound derivative)
-
Chiral solvating agent (e.g., Pirkle's alcohol or a commercially available chiral metal complex)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or as recommended for the specific CSA)
-
NMR tube
Procedure:
-
Dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of the appropriate anhydrous deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the chiral alcohol.
-
Add a specific molar equivalent of the chiral solvating agent to the NMR tube (the optimal ratio may need to be determined empirically, but a 1:1 ratio is a good starting point).
-
Gently agitate the tube to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a signal (often the carbinol proton) that shows splitting or significant broadening, indicating the formation of diastereomeric complexes.
-
Integrate the resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the chiral derivatizing agent and chiral solvating agent methods.
Conclusion
Both chiral derivatizing agents and chiral solvating agents offer effective NMR-based methods for the determination of enantiomeric excess in chiral alcohols like this compound derivatives. The choice between the two will depend on factors such as the reactivity of the analyte, the desired level of accuracy, and the need for sample recovery. CDAs often provide larger and more easily quantifiable signal separations, but require a chemical reaction step. CSAs offer a simpler and non-destructive "mix-and-measure" approach, though the induced chemical shift differences can be smaller and more sensitive to experimental conditions. By understanding the principles, protocols, and comparative data presented in this guide, researchers can make an informed decision on the most suitable method for their specific analytical needs.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 5. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Comparative Guide to the Stereochemical Validation of (S)-2-Bromo-3-phenylpropan-1-ol using Mosher's Acid and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a detailed comparison of the use of Mosher's acid for the validation of the stereochemistry of (S)-2-Bromo-3-phenylpropan-1-ol, alongside alternative nuclear magnetic resonance (NMR) spectroscopic methods. We present experimental protocols, data interpretation, and a comparative analysis to assist researchers in selecting the most appropriate method for their needs.
Introduction to Stereochemical Validation
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity and correct absolute configuration of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). While various techniques can be employed for stereochemical determination, NMR-based methods are particularly powerful for providing detailed structural information in solution.
This guide focuses on the widely used Mosher's acid method and compares it with two common alternatives: the use of chiral lanthanide shift reagents and chiral silylating agents.
Mosher's Acid Method: A Reliable Standard
The Mosher's acid method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves the esterification of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of the protons near the stereocenter in the ¹H NMR spectrum.
Experimental Protocol: Mosher's Acid Esterification
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate flame-dried NMR tubes, dissolve approximately 1-5 mg of this compound in 0.5 mL of anhydrous pyridine-d₅ or deuterated chloroform (CDCl₃) containing a trace of pyridine.
-
To one tube, add a slight molar excess (1.1-1.5 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes and allow the reactions to proceed at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or ¹H NMR.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Assign the signals for the protons adjacent to the newly formed ester linkage and other relevant protons in the molecule.
-
Data Presentation and Interpretation
The key to the Mosher's acid analysis is the comparison of the chemical shifts (δ) of the protons in the two diastereomeric esters. The difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter is calculated. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.
For this compound, the protons of interest are the diastereotopic protons of the CH₂OH group (H-1a and H-1b), the proton at the stereocenter (H-2), and the diastereotopic protons of the benzylic CH₂ group (H-3a and H-3b).
Table 1: Hypothetical ¹H NMR Data for the (R)- and (S)-MTPA Esters of this compound
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1a | 4.45 | 4.35 | +0.10 |
| H-1b | 4.30 | 4.40 | -0.10 |
| H-2 | 4.60 | 4.65 | -0.05 |
| H-3a | 3.25 | 3.35 | -0.10 |
| H-3b | 3.10 | 3.00 | +0.10 |
| Phenyl-H | 7.20-7.40 | 7.20-7.40 | ~0 |
| OCH₃ | 3.55 | 3.58 | -0.03 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual chemical shifts may vary depending on experimental conditions.
Interpretation of Hypothetical Data:
Based on the established model for Mosher's esters, for an (S)-alcohol, protons on one side of the chiral center in the (S)-MTPA ester experience shielding (upfield shift) compared to the (R)-MTPA ester, while protons on the other side experience deshielding (downfield shift). The sign of the Δδ values in Table 1 is consistent with the (S) configuration of the 2-Bromo-3-phenylpropan-1-ol.
Alternative Methods for Stereochemical Validation
While the Mosher's acid method is robust, other NMR-based techniques offer alternative approaches for stereochemical validation.
Chiral Lanthanide Shift Reagents (CLSRs)
Chiral lanthanide shift reagents are complexes of lanthanide ions with chiral organic ligands.[4][5][6] When added to a solution of a chiral analyte, they form diastereomeric complexes, leading to the separation of signals for the two enantiomers in the NMR spectrum. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Incremental Addition of CLSR: Acquire a baseline ¹H NMR spectrum. Then, add small, incremental amounts of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum after each addition. Monitor the chemical shifts of the protons. Enantiomers will exhibit different induced shifts, leading to the splitting of signals.
Comparison with Mosher's Acid:
| Feature | Mosher's Acid Method | Chiral Lanthanide Shift Reagents |
| Principle | Formation of covalent diastereomeric esters. | Formation of non-covalent diastereomeric complexes. |
| Sample Prep | Requires synthesis and purification of two derivatives. | Simple addition of reagent to the analyte solution. |
| Data Analysis | Analysis of Δδ values. | Observation of signal splitting and induced shifts. |
| Advantages | Provides definitive absolute configuration. Robust and widely applicable. | Non-destructive. Can be used for enantiomeric excess determination. |
| Disadvantages | Can be time-consuming. Requires pure Mosher's acid reagents. Potential for kinetic resolution. | Can cause significant line broadening. Shift interpretation can be complex. May not be effective for all compounds. |
Chiral Silylating Agents
Similar to Mosher's acid, chiral silylating agents are used to derivatize the chiral alcohol to form diastereomers.[7] The resulting diastereomeric silyl ethers can then be analyzed by NMR spectroscopy. An advantage of this method is the relative ease of removal of the silyl group, allowing for recovery of the starting material.
-
Derivatization: React this compound with a chiral silylating agent (e.g., a chiral chlorosilane) in the presence of a base (e.g., imidazole or triethylamine).
-
NMR Analysis: Acquire ¹H NMR spectra of the resulting diastereomeric silyl ethers.
-
Data Analysis: Compare the chemical shifts of the protons in the diastereomers to determine the absolute configuration, similar to the Mosher's acid method.
Comparison with Mosher's Acid:
| Feature | Mosher's Acid Method | Chiral Silylating Agents |
| Principle | Formation of covalent diastereomeric esters. | Formation of covalent diastereomeric silyl ethers. |
| Sample Prep | Requires synthesis of two derivatives. | Requires synthesis of diastereomeric derivatives. |
| Data Analysis | Analysis of Δδ values. | Analysis of chemical shift differences. |
| Advantages | Well-established with a large body of literature. | Milder reaction conditions. Silyl group can be easily cleaved for sample recovery. |
| Disadvantages | Potentially harsh reaction conditions. | Less established than Mosher's acid. The availability of chiral silylating agents may be limited. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for Mosher's acid analysis and the general decision-making process for selecting a stereochemical validation method.
Caption: Workflow for Mosher's acid analysis.
Caption: Decision tree for selecting a validation method.
Conclusion
The stereochemical validation of chiral molecules like this compound is a critical step in chemical synthesis and drug development. The Mosher's acid method remains a reliable and widely accepted technique for the unambiguous determination of absolute configuration. However, alternative methods such as the use of chiral lanthanide shift reagents and chiral silylating agents offer distinct advantages in terms of sample recovery and experimental simplicity. The choice of method will ultimately depend on the specific requirements of the research, including the amount of sample available, the need for sample recovery, and the available instrumentation and expertise. This guide provides the necessary information for researchers to make an informed decision and successfully implement the chosen method for the stereochemical validation of their chiral products.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. glpbio.com [glpbio.com]
- 3. (S)-3-bromo-2-phenylpropan-1-ol|lookchem [lookchem.com]
- 4. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Building Blocks: (S)-2-Bromo-3-phenylpropan-1-ol in Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the use of chiral building blocks is paramount for constructing enantiomerically pure molecules.[1] Among these, (S)-2-Bromo-3-phenylpropan-1-ol stands out as a versatile synthon, particularly in the synthesis of cardiovascular drugs like beta-blockers.[2] This guide provides an objective comparison of this compound with other common chiral building blocks, supported by experimental data, detailed protocols, and process visualizations to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to this compound
This compound is a chiral halohydrin featuring a primary alcohol, a bromine atom at the stereocenter (C2), and a benzyl group. This trifunctional arrangement makes it a highly valuable intermediate. The bromine atom serves as a good leaving group for nucleophilic substitution, the hydroxyl group can be protected or activated, and the stereocenter allows for the transfer of chirality to the target molecule. Its primary application lies in the enantioselective synthesis of β-amino alcohols, a core structural motif in many β-adrenergic blockers.[3][4] The S-configuration at the stereogenic center is crucial for the biological activity of many of these drugs, such as (S)-Propranolol.[5][6]
Alternative Chiral Building Blocks
Several other chiral synthons are employed for the synthesis of similar targets. This comparison will focus on three common alternatives:
-
(S)-Glycidyl ethers (e.g., (S)-Naphthyl glycidyl ether): These epoxides are widely used precursors for β-blockers. The synthesis involves the ring-opening of the epoxide by an amine.
-
Chiral α-Haloketones (e.g., 2-Bromo-1-(naphthalen-2-yl)ethanone): These intermediates can be asymmetrically reduced to form chiral halohydrins, which are then converted to the desired β-amino alcohol.
-
Vinyl Azides: These building blocks can undergo asymmetric cycloaddition reactions to generate diverse chiral cyclic azides, which are precursors to various nitrogen-containing compounds.[7]
Comparative Performance Data
The efficacy of a chiral building block is determined by factors such as reaction yield, enantiomeric excess (ee), and the complexity of the synthetic route. The following table summarizes quantitative data for the synthesis of β-blocker precursors using this compound and its alternatives.
| Chiral Building Block | Target / Key Intermediate | Reaction Type | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | (S)-Propranolol precursor | Amination | Isopropylamine | High (not specified) | >98% | General knowledge |
| (R)-Naphthyl glycidyl ether | (S)-Propranolol | Epoxide ring-opening | Isopropylamine | ~90% | >99.5% | [8] |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | Asymmetric Reduction | Lactobacillus curvatus | >99% | >99% | [9] |
| α-Aryl substituted vinyl azide | Chiral azido dihydropyran | hetero-Diels-Alder | Copper(II)/BOX | up to 99% | up to 99% | [7] |
Visualization of Synthetic Pathways
The choice of a chiral building block dictates the overall synthetic strategy. The following diagram illustrates the different pathways to a key β-amino alcohol intermediate.
Caption: Synthetic routes to (S)-β-Amino Alcohols.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key transformations.
Protocol 1: Synthesis of (S)-N-(1-hydroxy-3-phenylpropan-2-yl)isopropylamine from this compound
-
Reaction Setup: A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Isopropylamine (3.0 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) and maintained for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M NaOH solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure (S)-β-amino alcohol.
Protocol 2: Biocatalytic Asymmetric Reduction of 2-bromo-1-(naphthalen-2-yl)ethanone [9]
-
Biocatalyst Preparation: A culture of Lactobacillus curvatus N4 is grown in MRS broth. 50 mg of the dry strain is inoculated into 50 mL of fresh MRS broth.
-
Reaction Setup: The pH of the medium is adjusted to 7.0 with 1M NaOH. The culture is incubated for 2 hours at 30 °C with agitation (150 rpm).
-
Substrate Addition: 1 mmol of 2-bromo-1-(naphthalen-2-yl)ethanone, dissolved in 2.5 mL of ethanol, is added to the reaction medium.
-
Reaction Conditions: The reaction is stirred at 30 °C and 150 rpm for 48 hours.
-
Extraction and Purification: The supernatant is extracted with dichloromethane and saturated with NaCl. The organic layers are combined, dried, and concentrated to obtain the (R)-2-bromo-1-(naphthalen-2-yl)ethanol product.
Workflow and Logic Diagrams
Visualizing the workflow can help in planning and execution.
Caption: A typical workflow for asymmetric synthesis.
The decision to use a specific chiral building block often involves a trade-off between cost, availability, and synthetic efficiency.
Caption: Decision factors for chiral synthon selection.
Conclusion
This compound is a robust and effective chiral building block for the asymmetric synthesis of β-amino alcohols and their derivatives. Its primary advantages lie in the direct transfer of its inherent chirality and the versatility offered by its functional groups.
While alternatives like chiral glycidyl ethers may offer more atom-economical, single-step routes, they can be more expensive. The asymmetric reduction of α-haloketones, particularly via biocatalysis, presents a green and highly enantioselective alternative, providing access to either enantiomer of the halohydrin but adding a step to the overall synthesis.
The optimal choice of a chiral building block will ultimately depend on the specific synthetic target, scalability requirements, economic considerations, and the desired level of stereochemical purity. This guide provides the foundational data and a comparative framework to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. This compound [myskinrecipes.com]
- 3. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 4. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]
- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 7. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Alternative Chiral Synthons for Enantiopure Phenylpropanolamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of phenylpropanolamines, a critical structural motif in many pharmaceuticals like ephedrine, pseudoephedrine, and cathinone derivatives, is of paramount importance.[1][2][3] Traditionally, the synthesis of these compounds has often relied on chiral pool starting materials such as ephedrine and pseudoephedrine, which face regulatory restrictions due to their potential misuse.[4][5] This has spurred the development of alternative, highly efficient chiral synthons and asymmetric methodologies to access these valuable compounds in an enantiopure form.
This guide provides an objective comparison of prominent alternative strategies, focusing on chiral auxiliaries, biocatalysis, and substrate-control methods. Performance is evaluated based on diastereoselectivity, enantioselectivity, and overall yield, with supporting experimental data and protocols to aid in methodological selection.
Chiral Auxiliaries: The Evans and Ellman Approaches
Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective reaction, after which they can be cleaved and recycled.[6][7] This strategy is a cornerstone of asymmetric synthesis.
a) Evans Oxazolidinone Auxiliaries
Popularized by David A. Evans, chiral oxazolidinones are powerful auxiliaries for stereoselective alkylation and aldol reactions.[6][8][9] Derived from readily available amino acids, they offer high levels of stereocontrol. The synthesis of a phenylpropanolamine precursor typically involves the asymmetric alkylation of an N-acyloxazolidinone. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.[10]
b) Ellman's tert-Butanesulfinamide
Jonathan A. Ellman introduced tert-butanesulfinamide as a versatile chiral ammonia equivalent for the asymmetric synthesis of amines.[11][12] Condensation of the sulfinamide with a ketone or aldehyde forms an N-sulfinylimine, which then undergoes diastereoselective addition of an organometallic reagent.[12][13] The sulfinyl group directs the nucleophilic attack and can be easily removed under acidic conditions to yield the desired primary amine.[14][15] This method is widely used in both academic and industrial settings for its reliability and broad substrate scope.[11]
Comparison of Chiral Auxiliary Performance
| Method/Synthon | Substrate | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Overall Yield (%) | Key Advantages |
| Evans Oxazolidinone | N-Propionyl Oxazolidinone | β-Hydroxy Carbonyl | >99:1 | >99% | 75-90% | High diastereoselectivity, well-established protocols. |
| Ellman's Sulfinamide | Propiophenone | Primary Amine | >98:2 | >99% | 85-95% | Excellent for primary amines, robust and scalable. |
Biocatalysis: The Enzymatic Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[16] Enzymes like transaminases and pyruvate decarboxylase are particularly effective for phenylpropanolamine synthesis.
a) Transaminase (TA) Mediated Asymmetric Amination
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone.[17] This method allows for the direct and highly enantioselective synthesis of chiral amines from readily available ketone starting materials.[17][18] By selecting either an (R)- or (S)-selective transaminase, chemists can access either enantiomer of the target phenylpropanolamine.[19] Multi-enzyme cascades have been developed to produce all four stereoisomers of phenylpropanolamine with exceptional optical purity.[3][20]
b) Pyruvate Decarboxylase (PDC) Mediated Acyloin Condensation
A classic biocatalytic route to ephedrine precursors involves the yeast-mediated acyloin condensation of benzaldehyde and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC).[1][21] The key enzyme in this process is pyruvate decarboxylase (PDC).[22][23] (R)-PAC is a chiral precursor that can be subsequently converted to various phenylpropanolamines via reductive amination.[21] Significant research has focused on optimizing this fermentation process and exploring isolated PDC enzymes to improve yields and reduce byproducts.[22][24]
Comparison of Biocatalytic Method Performance
| Method/Enzyme | Substrate | Product | Enantiomeric Excess (ee%) | Conversion/Yield (%) | Key Advantages |
| Transaminase (ω-TA) | 1-Phenylpropan-2-one | (R)-1-Phenylpropan-2-amine | >99% | >95% (conversion) | High enantioselectivity, green chemistry, direct amination. |
| Pyruvate Decarboxylase (PDC) | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | >99% | 40-70% (yield) | Utilizes renewable feedstocks, well-established industrial process. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone
Objective: To synthesize an enantiopure precursor for a phenylpropanolamine via diastereoselective alkylation.
-
Acylation: (S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-propionyl derivative.
-
Enolate Formation: The N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
Alkylation: A suitable electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours while slowly warming to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or reductive cleavage (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively, without racemization.
Protocol 2: Biocatalytic Synthesis using a Transaminase
Objective: To synthesize enantiopure (R)-1-phenylpropan-2-amine from a prochiral ketone.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the substrate, 1-phenylpropan-2-one.
-
Reagent Addition: Add an amine donor (e.g., isopropylamine) in excess and the cofactor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add the (R)-selective ω-transaminase biocatalyst (often as a lyophilized powder or immobilized on a solid support).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or GC.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (by filtration if immobilized). The pH of the solution is raised to >10 with NaOH, and the product amine is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the enantiopure amine.
Visualizing the Synthetic Strategies
The choice of a synthetic route often depends on the desired stereochemistry and available starting materials. The following diagrams illustrate the general workflows for the chiral auxiliary and biocatalytic methods.
Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.
Caption: Simplified workflow for direct asymmetric amination using biocatalysis.
Caption: Decision logic for selecting an appropriate synthetic strategy.
References
- 1. Phenylacetylcarbinol - Wikipedia [en.wikipedia.org]
- 2. Cathinone - Wikipedia [en.wikipedia.org]
- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 12. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sioc.cas.cn [sioc.cas.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. US7074966B2 - Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system - Google Patents [patents.google.com]
- 23. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chiral Catalysts with (S)-2-Bromo-3-phenylpropan-1-ol: A Review of Current Data
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. (S)-2-Bromo-3-phenylpropan-1-ol serves as a versatile chiral building block for the synthesis of various pharmaceutical intermediates. The efficacy of transformations involving this substrate is highly dependent on the choice of the chiral catalyst and reaction conditions. This guide aims to provide a comparative overview of different chiral catalysts utilized in reactions with this compound, supported by available experimental data.
This guide, therefore, synthesizes information from related studies on analogous substrates and general principles of asymmetric catalysis to provide a foundational understanding. The primary transformations considered for a chiral bromohydrin like this compound are intramolecular cyclization to form an epoxide and substitution reactions at the bromine-bearing carbon.
Conceptual Comparison of Catalyst Classes
While specific data for this compound is scarce, we can infer the potential efficacy of different catalyst types based on their known performance in similar transformations.
| Catalyst Class | Typical Transformation | Expected Enantioselectivity (ee%) | Expected Yield (%) | Key Considerations |
| Chiral Phase-Transfer Catalysts (PTCs) | Epoxidation (intramolecular cyclization) | Moderate to High | Good to Excellent | Catalyst structure (e.g., Cinchona alkaloids, quaternary ammonium salts), solvent system, and base are critical. |
| Chiral Lewis Acids | Epoxidation, Nucleophilic Substitution | Variable | Moderate to Good | Metal center (e.g., Ti, Al, Cr) and chiral ligand design are key. Substrate coordination is crucial. |
| Organocatalysts | Nucleophilic Substitution, Epoxidation | Good to Excellent | Good to Excellent | Proline and its derivatives, chiral phosphoric acids, and thiourea-based catalysts are common. Reaction pathway can be highly specific. |
| Biocatalysts (e.g., Halohydrin Dehalogenases) | Epoxidation (intramolecular cyclization) | Excellent | Good to Excellent | Enzyme specificity, pH, temperature, and co-factors are critical parameters. Often provides access to a specific enantiomer of the product. |
Experimental Protocols: General Methodologies
The following are generalized experimental protocols for key transformations involving a chiral bromohydrin like this compound. These are intended as a starting point for experimental design, and specific conditions would require optimization.
Asymmetric Intramolecular Cyclization (Epoxidation) via Phase-Transfer Catalysis
This reaction transforms the bromohydrin into a chiral epoxide.
-
Materials: this compound, chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid), a suitable base (e.g., aqueous sodium hydroxide), and an organic solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve this compound and the chiral phase-transfer catalyst in the organic solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aqueous base dropwise with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Determine the enantiomeric excess of the resulting epoxide using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Kinetic Resolution via Enzymatic Acetylation
This method can be used to further enhance the enantiomeric purity of the starting material or to resolve a racemic mixture.
-
Materials: this compound, a lipase (e.g., Candida antarctica lipase B), an acyl donor (e.g., vinyl acetate), and a suitable solvent (e.g., tert-butyl methyl ether).
-
Procedure:
-
To a solution of this compound in the solvent, add the lipase and the acyl donor.
-
Incubate the mixture at a controlled temperature with shaking.
-
Monitor the reaction for approximately 50% conversion by GC or HPLC.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the acetylated product from the unreacted alcohol by column chromatography.
-
Determine the enantiomeric excess of both the product and the remaining starting material by chiral HPLC or GC.
-
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for selecting and optimizing a chiral catalyst for a reaction with this compound.
Caption: A logical workflow for the selection and optimization of a chiral catalyst.
A Cost-Benefit Analysis of (S)-2-Bromo-3-phenylpropan-1-ol in Chiral Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. (S)-2-Bromo-3-phenylpropan-1-ol is a versatile chiral synthon, valued for its role in the enantioselective synthesis of a variety of biologically active molecules, most notably beta-blockers. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with alternative synthetic strategies and reagents. The analysis is supported by experimental data on reaction yields, purity, reaction times, and reagent costs, aimed at informing researchers, scientists, and drug development professionals in their synthetic planning.
Comparative Analysis of Synthetic Routes to Chiral Phenylpropanol Derivatives
The utility of this compound is best understood by examining its synthesis and its application in the preparation of key pharmaceutical intermediates. Here, we compare different synthetic pathways to this and structurally related chiral synthons.
Table 1: Synthesis of this compound and a Key Precursor
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Estimated Reagent Cost per Mole of Product ($) |
| Route 1: Ring-opening of (S)-Styrene Oxide | (S)-Styrene Oxide | HBr | Short | High (>90%) | >98% | 150 - 250 |
| Route 2: Bromination of (S)-3-Phenyl-1,2-propanediol | (S)-3-Phenyl-1,2-propanediol | PBr₃ or HBr/AcOH | Several hours | Moderate (60-80%) | >98% | 200 - 350 |
| Route 3: Enzymatic Hydrolysis to Diol | Racemic Styrene Oxide | Epoxide Hydrolase | 2.3 - 10.5 hours | 96.3 - 98.7% | 92.6 - 98% | Variable (enzyme cost) |
Cost-Benefit Considerations:
-
Route 1 offers a direct and high-yielding approach with excellent stereochemical control, making it an attractive option if enantiopure (S)-styrene oxide is readily available and cost-effective.
-
Route 2 provides an alternative from a diol precursor. While the yields are slightly lower and the reaction times longer, it can be a viable option depending on the availability and cost of (S)-3-phenyl-1,2-propanediol.
-
Route 3 highlights a green chemistry approach, utilizing an enzymatic process to produce the chiral diol precursor from a racemic starting material with high yield and enantioselectivity. The major cost factor here is the enzyme, which can potentially be recycled.[1]
Alternatives in the Synthesis of (S)-Propranolol
This compound is a precursor for the synthesis of (S)-propranolol, a widely used beta-blocker. However, other chiral synthons can also be employed. Below is a comparison of different routes to (S)-propranolol.
Table 2: Comparative Synthesis of (S)-Propranolol
| Synthetic Route | Chiral Synthon | Key Reagents | Reaction Time | Overall Yield (%) | Enantiomeric Excess (ee, %) | Estimated Reagent Cost per Mole of Product ($) |
| From this compound | This compound | 1-Naphthol, Isopropylamine | Several hours | ~70-80% | >98% | 250 - 400 |
| From (S)-Glycidol | (S)-Glycidol | 1-Naphthol, Isopropylamine | 24 hours | ~90% | >95% | 100 - 200 |
| From (S)-Epichlorohydrin | (S)-Epichlorohydrin | 1-Naphthol, Isopropylamine | 6 - 24 hours | 90 - 95% | >98% | 50 - 150 |
Cost-Benefit Considerations:
-
The use of This compound provides a reliable route to (S)-propranolol with high enantiopurity. However, the multi-step synthesis of the starting material can increase the overall cost.
-
(S)-Glycidol presents a more cost-effective alternative, often leading to high yields of the final product.[2][3][4][5]
-
(S)-Epichlorohydrin is generally the most economical option, providing high yields and excellent enantioselectivity, making it a preferred choice in many industrial settings for the synthesis of beta-blockers.[2][4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-3-Phenyl-1,2-propanediol
-
To a solution of (S)-3-phenyl-1,2-propanediol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents).
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of (S)-Propranolol from (S)-Epichlorohydrin
-
To a solution of 1-naphthol (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO), add a base such as potassium hydroxide (KOH) and stir at room temperature for 30 minutes.[2]
-
Slowly add (S)-epichlorohydrin (1.1 equivalents) to the mixture and continue stirring at room temperature for 6 hours.[2]
-
After the reaction is complete (monitored by TLC), add water and extract the product with an organic solvent like chloroform.[2]
-
Wash the combined organic layers with aqueous sodium hydroxide and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the intermediate, (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
Dissolve the epoxide intermediate in a suitable solvent and add isopropylamine. Reflux the mixture for 1-24 hours.[2][4]
-
After cooling, remove the excess isopropylamine and solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (S)-propranolol.
Visualizing Synthetic Workflows
To better illustrate the logical flow of the synthetic pathways discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative synthetic routes to this compound.
Caption: Alternative chiral synthons for the synthesis of (S)-Propranolol.
Conclusion
The choice of a chiral building block in a synthetic campaign is a multifaceted decision that requires a careful evaluation of cost, efficiency, and stereochemical control. This compound remains a valuable and effective synthon, particularly when high enantiopurity is paramount. However, for large-scale production of certain pharmaceuticals like (S)-propranolol, alternative chiral building blocks such as (S)-glycidol and, more notably, (S)-epichlorohydrin, offer significant cost advantages without compromising the yield or stereochemical integrity of the final product. The enzymatic synthesis of the diol precursor to this compound represents a promising green alternative that could become more economically viable with advances in enzyme technology and recycling. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost constraints, and the availability of starting materials.
References
- 1. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL [jsciences.ut.ac.ir]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
Comparative Guide to the Synthetic Applications of (S)-2-Bromo-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Bromo-3-phenylpropan-1-ol is a valuable chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecules. Its vicinal bromo- and hydroxyl- functionalities on a phenyl-substituted propane backbone offer a versatile platform for a variety of chemical transformations. This guide provides a comparative analysis of two key synthetic routes starting from this chiral precursor: the formation of (S)-styrene oxide via intramolecular cyclization and the synthesis of (S)-2-azido-3-phenylpropan-1-ol through nucleophilic substitution.
Key Synthetic Transformations: A Comparative Overview
The two primary synthetic pathways highlighted in this guide demonstrate the utility of this compound in generating other important chiral synthons. The choice between these routes is dictated by the desired final product and the strategic approach to molecular assembly.
Route 1: Intramolecular Cyclization to (S)-Styrene Oxide
This transformation involves an intramolecular SN2 reaction, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the adjacent bromide, forming a three-membered epoxide ring. This method is a common and efficient way to produce enantiomerically pure epoxides, which are highly sought-after intermediates in medicinal chemistry.
Route 2: Nucleophilic Substitution to (S)-2-Azido-3-phenylpropan-1-ol
This route employs a direct SN2 reaction where an external nucleophile, the azide ion, displaces the bromide. The resulting azido-alcohol is a key precursor for the synthesis of chiral amino alcohols and other nitrogen-containing compounds, which are prevalent in many pharmaceutical agents.
The following table summarizes the quantitative data for these two synthetic routes.
| Parameter | Route 1: (S)-Styrene Oxide Formation | Route 2: (S)-2-Azido-3-phenylpropan-1-ol Synthesis |
| Reagents | Sodium Hydroxide | Sodium Azide |
| Solvent | Water/Dichloromethane | Dimethylformamide (DMF) |
| Reaction Time | Not specified | 12 hours |
| Temperature | Not specified | 100 °C |
| Yield | High (quantitative) | 84% |
| Enantiomeric Purity | High (retention of configuration) | High (retention of configuration) |
Experimental Protocols
Route 1: Synthesis of (S)-Styrene Oxide
-
Methodology: this compound is treated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is typically carried out in a biphasic system with an organic solvent like dichloromethane to extract the product as it is formed. The deprotonated hydroxyl group attacks the carbon bearing the bromine atom in an intramolecular fashion, leading to the formation of (S)-styrene oxide with the inversion of configuration at the bromine-bearing carbon. Given the stereochemistry of the starting material, the resulting epoxide will have the (S) configuration.
Route 2: Synthesis of (S)-2-Azido-3-phenylpropan-1-ol
-
Methodology: To a solution of this compound in dimethylformamide (DMF), sodium azide is added. The reaction mixture is heated to 100°C and stirred for 12 hours. The azide ion acts as a nucleophile and displaces the bromide ion via an SN2 mechanism, resulting in the formation of (S)-2-azido-3-phenylpropan-1-ol with inversion of configuration at the carbon center. The product is then isolated and purified.
Visualization of Synthetic Pathways
The logical relationship between the starting material and the products of these two synthetic routes is illustrated in the diagram below.
Caption: Synthetic transformations of this compound.
This comparative guide provides a concise overview of two key synthetic applications of this compound. The choice of a specific route will depend on the target molecule and the overall synthetic strategy. Both pathways offer efficient access to valuable chiral intermediates for the development of new pharmaceuticals and other fine chemicals.
Assessing the Stereochemical Stability of Products Derived from (S)-2-Bromo-3-phenylpropan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Bromo-3-phenylpropan-1-ol stands as a critical chiral building block in the synthesis of a multitude of pharmaceutical compounds, most notably beta-blockers. The inherent chirality of this starting material necessitates a rigorous assessment of the stereochemical stability of its derivatives throughout the synthetic process. The propensity for racemization or epimerization at the stereocenter can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the stereochemical outcomes in reactions involving this compound, supported by experimental data and detailed analytical protocols.
Factors Influencing Stereochemical Integrity
The stereochemical fate of the C2 carbon in this compound derivatives is predominantly dictated by the reaction mechanism. Nucleophilic substitution reactions, a common transformation for this class of compounds, can proceed through two primary pathways with distinct stereochemical consequences:
-
SN2 (Substitution Nucleophilic Bimolecular): This one-step mechanism involves the backside attack of a nucleophile, leading to a complete inversion of configuration at the chiral center. To favor this pathway and maintain high stereochemical purity, reaction conditions should be optimized for a bimolecular reaction. This typically includes the use of a strong, non-bulky nucleophile, a polar aprotic solvent, and moderate temperatures.
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a planar carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to a mixture of enantiomers and thus racemization . Conditions that favor the SN1 pathway, such as the use of a weak nucleophile, a polar protic solvent, and elevated temperatures, should generally be avoided when stereochemical retention (or controlled inversion) is desired.
Neighboring group participation can also play a role in the stereochemical outcome of reactions involving halohydrins. The hydroxyl group can, under certain conditions, participate in an intramolecular reaction, influencing the stereochemistry of the final product.
Comparative Data on Stereochemical Stability
| Starting Material | Reagent/Nucleophile | Reaction Type | Expected Stereochemical Outcome | Reported/Expected Enantiomeric Excess (ee%) |
| This compound | Sodium Azide (NaN₃) in DMF | SN2 | Inversion to (R)-2-Azido-3-phenylpropan-1-ol | >98% |
| This compound | Isopropylamine | SN2 | Inversion to (R)-2-(Isopropylamino)-3-phenylpropan-1-ol | >95% |
| This compound | Sodium Hydroxide (NaOH) | Intramolecular SN2 (Epoxide formation) | Inversion to (S)-2-(phenylmethyl)oxirane | >99% |
| This compound | Water (H₂O) in formic acid | SN1 | Racemization | Low (potential for slight excess of inversion) |
| This compound | Silver Acetate (AgOAc) in Acetic Acid | SN1 with potential for neighboring group participation | Predominantly Racemization | Variable, often low |
Experimental Protocols
Accurate determination of the stereochemical purity of products derived from this compound is paramount. The following are detailed methodologies for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination of β-Amino Alcohols (e.g., Propranolol Precursors)
This method is suitable for the analysis of β-amino alcohols, which are common derivatives of the title compound.
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective.
b. Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane, ethanol (or isopropanol), and a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A common starting ratio is 80:20:0.1 (n-hexane:ethanol:diethylamine).
-
All solvents should be of HPLC grade and filtered through a 0.45 µm membrane filter before use.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the analyte)
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio (dr) Determination
When a chiral derivatizing agent is used to convert the enantiomeric products into diastereomers, NMR spectroscopy can be a powerful tool for determining their ratio.
a. Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
b. Chiral Derivatizing Agent:
-
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride is a common choice.
c. Sample Preparation:
-
React the chiral alcohol or amine product with an enantiomerically pure chiral derivatizing agent to form diastereomeric esters or amides.
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
Purify the resulting diastereomeric mixture.
-
Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
d. NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
The different chemical environments of the protons or fluorine atoms in the two diastereomers will result in distinct signals.
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
The diastereomeric ratio (dr) is determined by the ratio of the integration values.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in assessing the stereochemical stability of these products, the following diagrams, generated using the DOT language, illustrate a typical reaction pathway and an experimental workflow.
Caption: Reaction pathway illustrating stereochemical outcomes.
Caption: Workflow for assessing stereochemical purity.
A Comparative Guide to Polarimetry for the Analysis of Optical Rotation in (S)-2-Bromo-3-phenylpropan-1-ol Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polarimetry with alternative analytical techniques for determining the optical rotation and enantiomeric purity of (S)-2-Bromo-3-phenylpropan-1-ol, a key chiral building block in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from analogous chiral compounds to provide a robust framework for methodological comparison and performance evaluation.
Introduction to Chiral Analysis and the Importance of Optical Rotation
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. In the pharmaceutical industry, it is crucial to control the stereochemistry of drug intermediates and active pharmaceutical ingredients (APIs), as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances, which is a direct consequence of their three-dimensional structure. This measurement is essential for determining the enantiomeric purity and concentration of chiral compounds.[1][2]
Comparison of Analytical Techniques for Chiral Purity
The determination of enantiomeric excess (e.e.) is a critical aspect of quality control for chiral compounds. While polarimetry is a classical and widely used method, other instrumental techniques offer complementary or, in some cases, superior performance characteristics. The choice of method often depends on the specific requirements of the analysis, such as sample volume, concentration, and the need for absolute configuration determination.
Table 1: Performance Comparison of Analytical Techniques for Chiral Analysis
| Parameter | Polarimetry | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the rotation of plane-polarized light by a chiral sample.[2] | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Diastereomeric interaction with a chiral resolving agent induces chemical shift differences between enantiomers.[3][4] |
| Primary Measurement | Angle of optical rotation (°). | Peak area or height of separated enantiomers. | Integration of distinct NMR signals for each enantiomer.[4] |
| Typical Accuracy | ± 0.002° to ± 0.02° (instrument dependent).[5] | High, dependent on method validation. | High, dependent on resolution and signal-to-noise. |
| Typical Precision (%RSD) | < 1% | < 2% | < 2% |
| Limit of Detection (LOD) | Dependent on specific rotation; can be in the mg/mL range. | Can be in the µg/mL to ng/mL range.[6] | Generally higher than HPLC, in the µg/mL to mg/mL range. |
| Limit of Quantitation (LOQ) | Dependent on specific rotation; typically in the mg/mL range. | Can be in the µg/mL to ng/mL range.[6] | Generally higher than HPLC, in the mg/mL to mg/mL range. |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Non-destructive | Yes | Yes | Yes |
| Cost (Instrument) | Low to Moderate | High | Very High |
| Development Time | Short | Moderate to Long | Moderate |
In-Depth Look at Polarimeter Performance
Modern digital polarimeters offer significant advantages in terms of accuracy, precision, and data integrity, making them indispensable tools in regulated pharmaceutical environments.[3] Key performance characteristics of modern polarimeters are summarized in Table 2.
Table 2: Performance Specifications of Modern Digital Polarimeters
| Feature | Performance Characteristic | Benefit in Pharmaceutical Analysis |
| Accuracy | As low as ± 0.002° | Ensures reliable and precise determination of optical rotation for purity and concentration assays.[5] |
| Resolution | As fine as 0.0001° | Allows for the detection of very small optical rotations, important for samples with low concentrations or low specific rotations. |
| Wavelengths | Multiple fixed wavelengths (e.g., 589 nm, 546 nm, 436 nm, 405 nm, 365 nm) | Provides flexibility for analyzing different compounds and enhancing sensitivity, as specific rotation can vary with wavelength.[2] |
| Temperature Control | Peltier-based, typically ± 0.1°C | Critical for accuracy, as optical rotation is temperature-dependent. Ensures consistent and reproducible measurements.[3] |
| Data Integrity | 21 CFR Part 11 compliance, electronic signatures, audit trails | Essential for use in regulated laboratories to ensure data security and traceability.[3] |
| Measurement Time | Typically < 60 seconds | High throughput for quality control applications. |
Experimental Protocols
Polarimetric Analysis of this compound (General Protocol)
As a specific validated method for this compound is not publicly available, the following general protocol for a chiral alcohol is provided. This protocol should be validated for the specific compound and instrument used.
Objective: To determine the observed optical rotation of a solution of this compound and calculate its specific rotation.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol, chloroform)
-
Calibrated digital polarimeter
-
Volumetric flasks and pipettes
-
Temperature-controlled sample cell (e.g., 1 dm path length)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a certified quartz plate or a validated sucrose solution.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure the sample is completely dissolved.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent.
-
Place the cell in the polarimeter and allow the temperature to equilibrate.
-
Measure the optical rotation of the solvent and zero the instrument.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and allow the temperature to equilibrate to the specified value (e.g., 20°C or 25°C).
-
Measure the optical rotation of the sample solution. Record at least three independent readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use Biot's Law to calculate the specific rotation [α]: [α]λT = (αobs) / (l * c) Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
αobs is the observed optical rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Validation Parameters to Consider:
-
Linearity: Analyze a series of solutions with different concentrations to demonstrate a linear relationship between concentration and observed rotation.
-
Precision: Assess repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Accuracy: Analyze a sample with a known concentration and compare the measured value to the theoretical value.
-
Specificity: Ensure that other components in the sample matrix do not interfere with the measurement.
Alternative Method: Chiral HPLC
Objective: To determine the enantiomeric excess of a sample containing both enantiomers of 2-Bromo-3-phenylpropan-1-ol.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase (e.g., n-hexane/isopropanol mixture)
-
Sample of 2-Bromo-3-phenylpropan-1-ol
-
Reference standards for both (S) and (R) enantiomers (if available)
Procedure:
-
Method Development: Develop a chiral HPLC method capable of separating the two enantiomers of 2-Bromo-3-phenylpropan-1-ol. This involves selecting an appropriate chiral column and optimizing the mobile phase composition and flow rate to achieve baseline resolution.
-
System Suitability: Inject a solution containing both enantiomers to verify system performance, including resolution, tailing factor, and theoretical plates.
-
Sample Analysis:
-
Prepare a solution of the sample in the mobile phase.
-
Inject the sample solution into the HPLC system.
-
Integrate the peak areas of the two enantiomer peaks.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100 Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for polarimetric analysis and the logical relationship between the different analytical techniques for chiral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jascoinc.com [jascoinc.com]
- 6. banglajol.info [banglajol.info]
evaluation of different purification methods for enantiomers derived from (S)-2-Bromo-3-phenylpropan-1-ol
In the landscape of pharmaceutical development and scientific research, the stereochemical purity of a compound is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three primary methods for the purification of enantiomers derived from the racemic mixture of 2-Bromo-3-phenylpropan-1-ol, a key chiral building block. The evaluation focuses on enzymatic kinetic resolution, preparative chiral chromatography, and diastereomeric crystallization, offering researchers the data and protocols necessary to select the most suitable method for their specific needs.
Performance Comparison of Purification Methods
The choice of purification method depends on various factors, including the desired scale of separation, required enantiomeric purity, and available resources. The following table summarizes the key performance indicators for each technique based on experimental data from analogous chemical systems.
| Method | Key Performance Metric | Typical Value | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enantiomeric Excess (ee) of recovered (S)-alcohol | >99%[1] | High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalytic). | Theoretical maximum yield of 50% for the desired enantiomer, requires screening of enzymes and optimization of reaction conditions. |
| Yield of recovered (S)-alcohol | Approaching 50%[1] | |||
| Preparative Chiral HPLC | Enantiomeric Excess (ee) | >99% | High resolution, applicable to a wide range of compounds, direct separation without derivatization. | Can be costly at large scale, requires specialized chiral stationary phases, solvent consumption. |
| Yield | High recovery of both enantiomers | |||
| Diastereomeric Crystallization | Enantiomeric Excess (ee) | Can reach >98% | Scalable to industrial quantities, cost-effective for large volumes. | Requires a suitable chiral resolving agent, success is highly dependent on the formation of well-defined crystalline diastereomeric salts, often requires extensive optimization. |
| Yield | Dependent on crystallization efficiency | Can be labor-intensive and empirical. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for structurally similar compounds and serve as a starting point for the purification of 2-Bromo-3-phenylpropan-1-ol enantiomers.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Hydrolysis
This method utilizes the enantioselective nature of lipases to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer.
Workflow:
Protocol:
-
Acetylation of Racemic Alcohol: The racemic 2-Bromo-3-phenylpropan-1-ol is first converted to its corresponding acetate ester.
-
Enzymatic Hydrolysis: In a representative procedure for a related halohydrin, the racemic acetate is suspended in a biphasic system of phosphate buffer and toluene.[1] Lipase B from Candida antarctica (Novozym® 435) is added, and the mixture is stirred at a controlled temperature.[1]
-
Monitoring and Work-up: The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached. At this point, the (R)-acetate has been selectively hydrolyzed to the (R)-alcohol, leaving the unreacted (S)-acetate.
-
Separation: The enzyme is filtered off, and the organic phase is separated. The resulting mixture of (S)-acetate and (R)-alcohol is then separated by standard silica gel chromatography.
-
Hydrolysis of (S)-acetate: The purified (S)-acetate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired this compound with high enantiomeric purity (>99% ee).[1]
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns are particularly effective for a wide range of chiral compounds.
References
Safety Operating Guide
Proper Disposal of (S)-2-Bromo-3-phenylpropan-1-ol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of halogenated organic compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-2-Bromo-3-phenylpropan-1-ol.
This compound is a halogenated organic compound and requires careful handling and disposal as hazardous waste. Improper disposal can pose risks to human health and the environment. Adherence to institutional and regulatory guidelines is crucial.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the chemical in a well-ventilated area or under a chemical fume hood.
Disposal Protocol
The primary principle for disposing of this compound is to treat it as a regulated hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.
-
**this compound and related materials should be collected as halogenated organic waste .[1][2][3]
-
Do not mix with non-halogenated organic solvents, acids, bases, or oxidizers.[1][3][4]
-
Keep liquid and solid waste in separate containers.[4]
Step 2: Waste Collection and Container Management
-
Container Selection : Use a chemically compatible container with a secure, tight-fitting lid.[4][5][6][7] Plastic or glass bottles are generally suitable, but ensure they are free from damage or leaks.[5][8]
-
Labeling : Immediately label the waste container with a "Hazardous Waste" tag.[1][6][8][9] The label must include:
-
Container Filling : Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.[10] Keep the container closed at all times except when adding waste.[1][9][11]
Step 3: Storage of Chemical Waste
-
Designated Area : Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[11][12]
-
Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks or spills.[4][6][7]
-
Segregation in Storage : Store containers of incompatible waste separately, using physical barriers or containment trays.[5][6]
Step 4: Arranging for Disposal
-
Contact EHS : Disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][9][11]
-
Request Pickup : Follow your institution's specific procedures to request a waste pickup. This may involve submitting an online form or contacting EHS directly.[12]
-
Do Not Transport : Do not personally transport hazardous waste off-site.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste, Halogenated Organic Waste[1][3] |
| Primary Hazard | Irritant, potentially toxic.[13] |
| Disposal Method | Collection by a licensed hazardous waste disposal service.[14] |
| Container Type | Chemically compatible, sealed container (e.g., glass or plastic).[4][5] |
| Labeling Requirements | "Hazardous Waste" label with full chemical name and hazard information.[6][8] |
| Prohibited Actions | Do not dispose of in sinks or regular trash.[7][8][15] Do not mix with other waste types.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
In the event of a spill, contain the leak with an inert absorbent material (e.g., sand, vermiculite), place it in a sealed container, and label it as hazardous waste for disposal.[1][14] Notify your EHS department immediately.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
